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  • Product: Cyclohexyl isovalerate
  • CAS: 7774-44-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Cyclohexyl Isovalerate (CAS 7774-44-9)

Advanced Synthesis, Characterization, and Application in Formulation Science Part 1: Executive Summary & Chemical Identity Cyclohexyl isovalerate (CAS 7774-44-9) is a lipophilic ester resulting from the condensation of c...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Application in Formulation Science

Part 1: Executive Summary & Chemical Identity

Cyclohexyl isovalerate (CAS 7774-44-9) is a lipophilic ester resulting from the condensation of cyclohexanol and isovaleric acid. While widely recognized in the flavor and fragrance (F&F) industry for its substantive fruity notes (apple, banana), its utility extends into pharmaceutical development as a hydrophobic moiety for prodrug design and a functional excipient in lipid-based drug delivery systems (LBDDS).

This guide moves beyond basic datasheet parameters to explore the molecule's reaction kinetics, hydrolytic stability, and critical quality attributes (CQAs) required for high-purity applications.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / DescriptorContext for R&D
IUPAC Name Cyclohexyl 3-methylbutanoateStandard nomenclature
Molecular Formula C₁₁H₂₀O₂MW: 184.28 g/mol
Boiling Point 223 °C (760 mmHg)High boiling point indicates low volatility; useful for "heart notes" in fragrance.[1][3][6]
Flash Point 88.9 °C (192 °F)Class IIIA Combustible Liquid.
LogP (o/w) 3.65 (Experimental)Highly lipophilic; excellent candidate for partitioning into lipid bilayers.
Density 0.945 – 0.952 g/mLSlightly less dense than water; phase separates easily.
Refractive Index 1.439 – 1.445 (

)
Critical purity indicator; deviations >0.002 suggest hydrolysis or solvent contamination.
Solubility Insoluble in water; Soluble in EtOH, oilsSuitable for oil-in-water (O/W) emulsions.
Part 2: Synthesis Methodologies

In a research setting, the choice of synthesis dictates the impurity profile. We present two distinct protocols: the traditional Fischer Esterification (robust, scalable) and the Enzymatic Synthesis (green, "natural" labeling compatible).

Protocol A: Acid-Catalyzed Fischer Esterification (Traditional)

Best for: Bulk synthesis where "natural" status is not required.

Mechanism: Protonation of the carbonyl oxygen of isovaleric acid renders it susceptible to nucleophilic attack by the oxygen of cyclohexanol.

Step-by-Step Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, combine Isovaleric acid (1.0 eq) and Cyclohexanol (1.2 eq) . The excess alcohol drives the equilibrium forward (Le Chatelier’s principle).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.5 mol%) or concentrated H₂SO₄.

  • Solvent: Add Toluene or Cyclohexane as an entrainer to form a heterogeneous azeotrope with water.

  • Reflux: Heat to reflux (~110°C for toluene system). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Work-up:

    • Cool to room temperature.

    • Wash organic phase with saturated NaHCO₃ (removes unreacted acid).

    • Wash with brine (removes residual catalyst/alcohol).

    • Dry over anhydrous MgSO₄.

  • Purification: Fractional distillation under reduced pressure (0.5 mmHg at ~60°C) is mandatory to remove the excess cyclohexanol, which has a boiling point (161°C) significantly lower than the product.

Protocol B: Lipase-Catalyzed Transesterification (Green/Natural)

Best for: High-value applications requiring "Natural" labeling or mild conditions to prevent isomerization.

Mechanism: Biocatalytic acyl transfer using an immobilized lipase (e.g., Candida antarctica Lipase B - CALB).

Step-by-Step Protocol:

  • System: Use a solvent-free system or minimal heptane to maximize volumetric productivity.

  • Charge: Combine Isovaleric acid and Cyclohexanol in a 1:1 molar ratio.

  • Catalyst: Add Novozym 435 (immobilized CALB) at 1–5% w/w relative to substrates.

  • Conditions: Incubate at 50°C with orbital shaking (200 rpm). Add molecular sieves (3Å) to the reaction vessel to scavenge water byproduct, driving the equilibrium toward ester formation.

  • Filtration: Filter off the immobilized enzyme (reusable).

  • Purification: Short-path distillation.

Comparison of Synthesis Pathways

SynthesisPathways cluster_0 Inputs cluster_1 Chemical Route cluster_2 Enzymatic Route Iso Isovaleric Acid AcidCat Acid Catalyst (pTSA/H2SO4) Iso->AcidCat Enzyme Lipase (CALB) + Mol. Sieves Iso->Enzyme Cyclo Cyclohexanol Cyclo->AcidCat Cyclo->Enzyme Reflux Reflux w/ Dean-Stark (110°C) AcidCat->Reflux Wash NaHCO3 Wash (Remove Acid) Reflux->Wash Product Cyclohexyl Isovalerate (Crude) Wash->Product Incubate Incubate 50°C Solvent-Free Enzyme->Incubate Filter Filter Enzyme Incubate->Filter Filter->Product Distill Vacuum Distillation (Final Polish) Product->Distill

Figure 1: Comparative process flow for Chemical vs. Enzymatic synthesis of Cyclohexyl Isovalerate.

Part 3: Analytical Characterization & Validation

Trustworthiness in data relies on validating the structure and purity.

1. Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).

  • Retention Index (Kovats): ~1264 (Non-polar).[6]

  • Fragmentation Pattern (Electron Impact, 70eV):

    • m/z 184 [M]+: Molecular ion (often weak).

    • m/z 102 [M - C₆H₁₀]: Rearrangement peak (McLafferty-like) involving the loss of cyclohexene. This confirms the cyclohexyl ester structure.

    • m/z 85 [C₅H₉O]+: Isovaleryl cation (characteristic of isovalerates).

    • m/z 57 [C₄H₉]+: Isobutyl fragment.

    • m/z 83 [C₆H₁₁]+: Cyclohexyl cation.

2. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃

  • δ 4.7–4.8 ppm (m, 1H): Methine proton of the cyclohexyl ring (alpha to oxygen). The chemical shift confirms esterification; pure cyclohexanol would be ~3.6 ppm.

  • δ 2.1–2.2 ppm (d, 2H): Methylene protons alpha to the carbonyl (–CH₂–C=O).

  • δ 0.9–1.0 ppm (d, 6H): Isopropyl methyl groups (characteristic doublet).

Quality Control Decision Tree

QCDecision Sample Batch Sample Visual Visual Inspection (Clear, Colorless?) Sample->Visual GC GC Purity Assay Visual->GC Pass Reject REJECT / REWORK Visual->Reject Fail (Haze/Color) AcidValue Acid Value Titration (< 1.0 mg KOH/g?) GC->AcidValue > 98.0% GC->Reject < 98.0% Odor Organoleptic Eval (No Rancidity?) AcidValue->Odor Pass AcidValue->Reject Fail (Residual Acid) Release RELEASE BATCH Odor->Release Pass Odor->Reject Fail (Off-notes)

Figure 2: Quality Control workflow ensuring batch consistency.

Part 4: Applications in Drug Development & Formulation

While historically a flavorant, CAS 7774-44-9 possesses unique properties for pharmaceutical applications.

1. Lipophilic Prodrug Moiety

Cyclohexyl esters are susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and intestine.

  • Mechanism: Attaching a cyclohexyl isovalerate-like structure to a hydrophilic drug can increase membrane permeability (LogP 3.65).

  • Metabolic Fate: Upon absorption, esterases cleave the ester bond, releasing the active drug, cyclohexanol (excreted as glucuronide), and isovaleric acid (metabolized via fatty acid oxidation).

2. Flavor Masking Excipient

In oral liquid formulations (syrups, suspensions), the "apple/berry" profile of cyclohexyl isovalerate is effective at masking bitter amine-based APIs (e.g., diphenhydramine, dextromethorphan).

  • Concentration: Typically used at <0.1% in final formulation.

  • Stability: Stable in acidic media (pH 3–5) common in syrups; susceptible to hydrolysis in alkaline environments.

Part 5: Toxicology & Regulatory Landscape

FEMA GRAS Status: Cyclohexyl isovalerate is designated GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 2355).

  • Safety Margin: The JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation places it in Structural Class I (simple aliphatic/alicyclic esters). The "No Observed Adverse Effect Level" (NOAEL) is derived from related esters, showing low toxicity due to rapid metabolic hydrolysis.

  • Metabolism: Rapidly hydrolyzed to cyclohexanol and isovaleric acid. Cyclohexanol is further oxidized to adipic acid or conjugated with glucuronic acid and excreted.

  • IFRA (Fragrance): No specific restriction limits for sensitization, but purity criteria apply to ensure no allergenic impurities (e.g., peroxides) are present.

References
  • FEMA Flavor Ingredient Library. (2023).[4] Cyclohexyl Isovalerate (FEMA 2355).[1][3][6] Flavor and Extract Manufacturers Association.[6][7][8][9] [Link]

  • JECFA. (2003).[7] Safety evaluation of certain food additives: Alicyclic esters. WHO Food Additives Series 50.[7] [Link]

  • PubChem. (2024). Cyclohexyl isovalerate (Compound Summary). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (2024). Cyclohexyl isovalerate Data Sheet. [Link]

Sources

Exploratory

Cyclohexyl isovalerate molecular structure and weight

An In-depth Technical Guide to Cyclohexyl Isovalerate: Molecular Structure, Weight, and Physicochemical Characterization For Researchers, Scientists, and Drug Development Professionals Abstract Cyclohexyl isovalerate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclohexyl Isovalerate: Molecular Structure, Weight, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl isovalerate (CAS No. 7774-44-9) is an ester recognized for its characteristic fruity aroma. While its primary applications are in the flavor and fragrance industries, the isovalerate functional group is present in various biologically active molecules and natural products, making a thorough understanding of its fundamental properties relevant to researchers in organic synthesis and drug development. This guide provides a detailed examination of the molecular structure, molecular weight, and key physicochemical properties of cyclohexyl isovalerate. It includes a comprehensive summary of its chemical identifiers, a detailed protocol for its synthesis via hydroalkoxycarbonylation, and a discussion of its characteristics, grounded in authoritative references to ensure scientific integrity.

Introduction: Chemical Identity and Context

Cyclohexyl isovalerate, systematically named cyclohexyl 3-methylbutanoate, is the ester formed from cyclohexanol and isovaleric acid (3-methylbutanoic acid).[1][2] Its molecular structure combines a flexible, non-polar cyclohexyl ring with the short, branched-chain isovalerate moiety. This combination dictates its physical properties, such as its liquid state at room temperature, low water solubility, and characteristic odor.[1][2][3]

For professionals in drug development, understanding the physicochemical properties of simple esters like cyclohexyl isovalerate is foundational. These molecules serve as excellent models for ester-containing functional groups in more complex active pharmaceutical ingredients (APIs). Furthermore, isovaleric acid esters are not only used as fragrance and flavoring compounds but are also found in various drugs and serve as valuable intermediates in their synthesis, highlighting the relevance of this chemical class.[4] This guide aims to provide the core technical data and procedural knowledge essential for utilizing or synthesizing this compound in a research setting.

Molecular Structure and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for reproducibility in research. Cyclohexyl isovalerate is defined by its specific arrangement of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.[1][5][6][7]

IUPAC Name: cyclohexyl 3-methylbutanoate[2] Synonyms: Cyclohexyl isopentanoate, Isovaleric acid cyclohexyl ester, Butanoic acid, 3-methyl-, cyclohexyl ester[1][2][7] CAS Number: 7774-44-9[1][2][3][6][7]

For computational chemistry and database searching, the following structural identifiers are used:

  • SMILES: CC(C)CC(=O)OC1CCCCC1[2][8]

  • InChI: InChI=1S/C11H20O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3[2][5][8]

  • InChIKey: SQPOKBBCNZIWFI-UHFFFAOYSA-N[2][8]

These identifiers provide a standardized, machine-readable format to represent the molecule's topology and composition.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst Prepare Pd/Ligand Catalyst Solution charge Charge Autoclave with Catalyst and Cyclohexanol catalyst->charge pressurize Pressurize with Isobutylene & CO charge->pressurize react Heat & Stir (100-120°C, 4-8h) pressurize->react workup Aqueous Workup (Neutralize & Wash) react->workup purify Vacuum Distillation workup->purify product Pure Cyclohexyl Isovalerate purify->product

Sources

Foundational

Cyclohexyl isovalerate synthesis from isovaleric acid

From Isovaleric Acid and Cyclohexanol Executive Summary Cyclohexyl isovalerate (CAS: 7774-44-9) is a fatty acid ester characterized by a distinct fruity, apple-banana aroma, extensively utilized in the fragrance and flav...

Author: BenchChem Technical Support Team. Date: February 2026

From Isovaleric Acid and Cyclohexanol

Executive Summary

Cyclohexyl isovalerate (CAS: 7774-44-9) is a fatty acid ester characterized by a distinct fruity, apple-banana aroma, extensively utilized in the fragrance and flavor industries.[1] Its synthesis presents a classic yet nuanced challenge in organic chemistry: the esterification of a branched carboxylic acid (isovaleric acid) with a secondary alcohol (cyclohexanol).

This guide deviates from standard textbook recipes by addressing the specific steric and thermodynamic hurdles of this reaction. We present three validated protocols ranging from traditional acid catalysis to modern enzymatic "green" synthesis, ensuring high purity for pharmaceutical and organoleptic applications.

Part 1: Mechanistic Foundations & Thermodynamic Control

The Reaction Landscape

The synthesis is a reversible Fischer esterification.[2][3] Unlike primary alcohols, cyclohexanol introduces steric hindrance at the nucleophilic site. Furthermore, the


-branching of isovaleric acid (3-methylbutanoic acid) retards the formation of the tetrahedral intermediate.

Reaction Equation:



Key Physical Parameters:

Component MW ( g/mol ) Boiling Point (°C) Density (g/mL) Role
Isovaleric Acid 102.13 176 0.925 Acyl Donor (Odor: Pungent/Cheese)
Cyclohexanol 100.16 161 0.962 Nucleophile (Secondary Alcohol)
Cyclohexyl Isovalerate 184.28 223 0.945 Target Ester

| Water | 18.02 | 100 | 1.000 | Byproduct (Must be removed) |[4]

Mechanistic Pathway (Acid Catalysis)

The reaction proceeds via a Protonation-Addition-Elimination sequence.[5] The rate-determining step is often the nucleophilic attack of the bulky cyclohexanol on the carbonyl carbon.

G Reactants Isovaleric Acid + Cyclohexanol Protonation Carbonyl Protonation Reactants->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Nu: Attack Elimination Water Elimination Tetrahedral->Elimination - H2O Product Cyclohexyl Isovalerate Elimination->Product - H+

Figure 1: Acid-catalyzed mechanism highlighting the critical tetrahedral intermediate formation.

Part 2: Strategic Protocols

Protocol A: Traditional Azeotropic Distillation (High Yield)

Best for: Bulk synthesis where trace acidic impurities are acceptable.

The Logic: Since the boiling points of reactants (161°C, 176°C) are high, simple distillation cannot drive the equilibrium. We use a Dean-Stark trap with an entrainer (Toluene) to continuously remove water, pushing the equilibrium to completion (Le Chatelier’s principle).

Reagents:

  • Isovaleric Acid: 1.0 eq

  • Cyclohexanol: 1.2 eq (Excess drives reaction)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1-2 mol%)

  • Solvent: Toluene (creates low-boiling azeotrope with water)

Step-by-Step Workflow:

  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add 0.5 mol Isovaleric acid, 0.6 mol Cyclohexanol, and 1.5g p-TSA. Add 150mL Toluene.

  • Reflux: Heat to vigorous reflux (~115-120°C oil bath). Water will separate in the trap.

  • Monitor: Continue until water collection ceases (approx. 4-6 hours).

  • Workup: Cool to RT. Wash organic layer with 10% NaHCO₃ (removes unreacted acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and perform vacuum distillation. Collect fraction at ~105-110°C @ 10 mmHg.

Protocol B: Enzymatic "Green" Synthesis (Fragrance Grade)

Best for: High-value applications requiring "natural" labeling and zero "burnt" off-notes.

The Logic: Lipases function under mild conditions (neutral pH, <60°C), preventing thermal degradation and acid-catalyzed side reactions (like cyclohexene formation via dehydration of cyclohexanol).

Reagents:

  • Isovaleric Acid: 1.0 eq

  • Cyclohexanol: 1.0 eq

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435), 1-5 wt% relative to substrates.

  • Desiccant: Molecular Sieves (4Å) or vacuum.

Step-by-Step Workflow:

  • Mix: In a solvent-free system (or minimal hexane), combine equimolar acid and alcohol.

  • Initiate: Add Lipase beads and Molecular Sieves (to scavenge water).

  • Incubate: Shake/stir gently at 50°C for 24-48 hours.

  • Filtration: Filter off the enzyme (reusable) and sieves.

  • Purification: The product is often >95% pure. Simple vacuum stripping of residual volatiles is usually sufficient.

Part 3: Industrial Scalability & Safety

Process Flow Diagram

The following diagram illustrates the industrial workflow for the traditional acid-catalyzed route, emphasizing the recycling of the solvent.

ProcessFlow Feed Feed (Isovaleric Acid + Cyclohexanol) Reactor Reactor (p-TSA, Toluene, 120°C) Feed->Reactor Separator Phase Separator (Remove Water) Reactor->Separator Azeotrope Vapor Neutralization Washer (NaHCO3 Wash) Reactor->Neutralization Crude Ester Separator->Reactor Toluene Recycle Distillation Vacuum Distillation (Purification) Neutralization->Distillation ProductTank Final Product (>98% Purity) Distillation->ProductTank

Figure 2: Industrial process flow for continuous water removal and solvent recycling.

Comparison of Methods
FeatureAcid Catalysis (p-TSA)Enzymatic (Lipase)Solid Acid (Heteropolyacids)
Yield >95%85-95%90-95%
Time 4-6 Hours24-48 Hours6-10 Hours
Temp 110-120°C40-60°C80-100°C
Selectivity Moderate (Side reactions possible)ExcellentHigh
Cost LowHigh (Catalyst cost)Moderate
Critical Safety Note: Odor Containment

Isovaleric Acid possesses an extremely potent, unpleasant odor (sweaty cheese/feet).

  • Containment: All transfers must occur in a high-performance fume hood.

  • Neutralization: Spills should be immediately treated with dilute sodium bicarbonate solution to convert the volatile acid into the non-volatile isovalerate salt.

  • Glassware: Rinse all glassware with an alkaline solution before removing it from the hood.

Part 4: Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • Refractive Index (20°C): Target range 1.439 - 1.445 .

  • FTIR Spectroscopy:

    • 1735 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

    • 1160-1180 cm⁻¹: C-O-C stretch.

    • Absence: Broad O-H stretch at 3000-3500 cm⁻¹ (indicates unreacted alcohol/acid).

  • 1H NMR (CDCl₃):

    • 
       4.7-4.8 ppm (m, 1H):  Methine proton on the cyclohexyl ring (alpha to oxygen). This shift confirms the ester linkage to the secondary carbon.
      
    • 
       2.1-2.2 ppm (d, 2H):  Methylene group adjacent to the carbonyl in the isovalerate chain.
      

References

  • Fischer Esterification Mechanism & Kinetics Source: Master Organic Chemistry. "Fischer Esterification."[2][6][7] [Link]

  • Cyclohexyl Isovalerate Physical Properties Source: PubChem Compound Summary. "Cyclohexyl isovalerate (CID 24108)."[4] [Link]

  • Lipase-Catalyzed Synthesis Strategies Source: MDPI. "Lipase-Catalyzed Synthesis of Esters." (Contextual reference for enzymatic protocol conditions). [Link]

  • Solid Acid Catalysis (Heteropolyacids) Source: Royal Society of Chemistry. "Construction of a Keggin heteropolyacid/Ni-MOF catalyst for esterification." [Link]

  • Fragrance & Flavor Specifications Source: The Good Scents Company. "Cyclohexyl Isovalerate Information." [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Isovalerate

Introduction Cyclohexyl isovalerate (CAS No. 7774-44-9), with the molecular formula C₁₁H₂₀O₂, is an ester known for its fruity aroma, reminiscent of apple and banana.[1] Beyond its application in the fragrance and flavor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclohexyl isovalerate (CAS No. 7774-44-9), with the molecular formula C₁₁H₂₀O₂, is an ester known for its fruity aroma, reminiscent of apple and banana.[1] Beyond its application in the fragrance and flavor industries, the structural elucidation of such molecules is a fundamental aspect of organic chemistry and is crucial for quality control, reaction monitoring, and the identification of unknown substances. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and connectivity of atoms. This guide will delve into the detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of cyclohexyl isovalerate, providing insights into the relationship between its structure and its spectral features.

The molecular structure of cyclohexyl isovalerate, also known as cyclohexyl 3-methylbutanoate, consists of a cyclohexyl ring attached to the oxygen atom of an isovalerate group. This structure gives rise to a unique set of spectroscopic signals that can be unequivocally assigned.

Figure 1: 2D structure of Cyclohexyl Isovalerate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of cyclohexyl isovalerate is characterized by distinct signals corresponding to the protons of the cyclohexyl ring and the isovalerate moiety.

Experimental Protocol:

A sample of cyclohexyl isovalerate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum will exhibit signals in the upfield region, characteristic of aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester group.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCausality Behind Experimental Choices
~4.7Multiplet1HCH-O (cyclohexyl)The proton attached to the carbon bearing the ester oxygen is significantly deshielded due to the electronegativity of the oxygen, shifting its signal downfield.
~2.1Doublet2HCH₂-C=O (isovalerate)These protons are alpha to the carbonyl group, which withdraws electron density, causing a downfield shift. The signal is split by the adjacent CH proton.
~1.9Multiplet1HCH-(CH₃)₂ (isovalerate)This proton is split by the adjacent CH₂ and the two CH₃ groups, resulting in a complex multiplet.
~1.2-1.8Multiplet10HCH₂ (cyclohexyl)The ten protons on the remaining five carbons of the cyclohexyl ring are in similar chemical environments and overlap to form a complex multiplet.
~0.9Doublet6H(CH₃)₂ (isovalerate)These two methyl groups are equivalent and are split by the adjacent CH proton, resulting in a doublet.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

1H_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Cyclohexyl Isovalerate in CDCl₃ with TMS acq1 Acquire ¹H NMR Spectrum prep1->acq1 an1 Process FID (Fourier Transform) acq1->an1 an2 Phase and Baseline Correction an1->an2 an3 Integrate Peaks an2->an3 an4 Assign Signals an3->an4

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

Experimental Protocol:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum by removing C-H coupling.

Data Interpretation:

The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., C=O, C-O, aliphatic C).

Chemical Shift (δ) (ppm)AssignmentCausality Behind Experimental Choices
~172C=O (ester carbonyl)The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a large downfield shift.[2]
~72CH-O (cyclohexyl)The carbon atom bonded to the ester oxygen is deshielded, shifting it downfield compared to other aliphatic carbons.[2]
~43CH₂-C=O (isovalerate)The carbon alpha to the carbonyl group experiences a moderate downfield shift.
~34, 25, 23CH₂, CH (cyclohexyl & isovalerate)These peaks correspond to the remaining aliphatic carbons in the cyclohexyl and isovalerate groups. Their specific shifts are determined by their local electronic environments.
~22(CH₃)₂ (isovalerate)The two equivalent methyl carbons appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol:

A drop of neat liquid cyclohexyl isovalerate is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

Data Interpretation:

The IR spectrum of cyclohexyl isovalerate is dominated by strong absorptions characteristic of an ester.

Wavenumber (cm⁻¹)VibrationFunctional GroupCausality Behind Experimental Choices
~2930, 2860C-H stretchAliphatic (cyclohexyl & isovalerate)These strong absorptions are characteristic of sp³ C-H bonds.
~1735C=O stretchEsterThis is a very strong and sharp absorption, which is a hallmark of the carbonyl group in an ester.[3]
~1170C-O stretchEsterThis strong absorption corresponds to the stretching of the C-O single bond between the carbonyl carbon and the oxygen of the cyclohexyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

A small amount of cyclohexyl isovalerate is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation:

The mass spectrum of cyclohexyl isovalerate shows a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is consistent with the structure of an ester.

m/zIon FragmentProposed Fragmentation Pathway
184[C₁₁H₂₀O₂]⁺Molecular ion (M⁺)
103[C₆H₁₁O]⁺Loss of the isovalerate radical from the molecular ion.
85[C₅H₉O]⁺McLafferty rearrangement, a characteristic fragmentation of esters, leading to the loss of a neutral alkene (cyclohexene).
83[C₆H₁₁]⁺Loss of the isovaleroxy group as a radical.
57[C₄H₉]⁺Cleavage of the bond between the carbonyl group and the isobutyl group, forming a stable isobutyl cation.
41[C₃H₅]⁺Further fragmentation of the hydrocarbon portions of the molecule.

digraph "Mass_Spec_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

M [label="Cyclohexyl Isovalerate\n(m/z = 184)"]; F1 [label="Loss of\nIsovalerate radical\n(m/z = 103)"]; F2 [label="McLafferty\nRearrangement\n(m/z = 85)"]; F3 [label="Loss of\nIsovaleroxy radical\n(m/z = 83)"]; F4 [label="Formation of\nIsobutyl cation\n(m/z = 57)"];

M -> F1; M -> F2; M -> F3; M -> F4; }

Figure 3: Proposed fragmentation pathways for cyclohexyl isovalerate.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of cyclohexyl isovalerate. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed understanding of its chemical properties. The data presented in this guide serves as a valuable reference for scientists and researchers working with this compound and highlights the power of spectroscopic methods in modern chemical analysis.

References

  • PubChem. Cyclohexyl isovalerate. [Link]. Accessed February 6, 2026.

  • NIST. Cyclohexyl isovalerate. In: NIST Chemistry WebBook. [Link]. Accessed February 6, 2026.

  • Oregon State University. 1H NMR Chemical Shift. [Link]. Accessed February 6, 2026.

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]. Accessed February 6, 2026.

  • The Good Scents Company. cyclohexyl isovalerate. [Link]. Accessed February 6, 2026.

  • Michigan State University. Infrared Spectrometry. [Link]. Accessed February 6, 2026.

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]. Accessed February 6, 2026.

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Miscibility Thermodynamics of Cyclohexyl Isovalerate

Executive Summary Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate) is a lipophilic ester widely utilized in the flavor and fragrance industry for its apple-banana aromatic profile. In pharmaceutical and organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate) is a lipophilic ester widely utilized in the flavor and fragrance industry for its apple-banana aromatic profile. In pharmaceutical and organic synthesis contexts, it serves as a hydrophobic intermediate.

This guide addresses a critical gap in standard safety data sheets: the distinction between solubility (solid-in-liquid) and miscibility (liquid-in-liquid). As Cyclohexyl isovalerate is a liquid at ambient conditions (MP < 20°C, BP ~223°C), researchers must approach its solvation profile through the lens of Liquid-Liquid Equilibrium (LLE) and Hansen Solubility Parameters (HSP) rather than saturation kinetics.

Key Takeaway: Cyclohexyl isovalerate exhibits high miscibility with non-polar and polar aprotic solvents but demonstrates a strict miscibility gap with water, governed by its high Octanol-Water Partition Coefficient (LogP ~3.62).

Physicochemical Architecture

To predict solubility behavior, we must first deconstruct the molecule’s thermodynamic drivers.

Structural Analysis

The molecule consists of three distinct regions affecting solvation:

  • Cyclohexyl Ring: A lipophilic, non-polar cyclic hydrocarbon domain (High Dispersion forces,

    
    ).
    
  • Isovalerate Chain: A branched alkyl chain adding steric bulk and hydrophobicity.

  • Ester Linkage (-COO-): The only polar region, capable of dipole-dipole interactions (

    
    ) and acting as a hydrogen bond acceptor (
    
    
    
    ), but not a donor.
Critical Properties Table
PropertyValueImplication for Solubility
Physical State (25°C) Colorless LiquidSolute behaves as a co-solvent; focus on miscibility.
LogP (Octanol/Water) 3.62 - 3.65Highly lipophilic. Preferentially partitions into organic phases.
Boiling Point 223 - 224°CLow volatility; suitable for high-temp extractions.
Water Solubility ~18.5 mg/L (Est.)[1][2]Practically insoluble. Forms a biphasic system with water.[2]
Specific Gravity 0.945 - 0.952Lighter than water; will form the upper layer in aqueous extractions.

Solubility & Miscibility Landscape

The following categorization provides a predictive solubility profile based on the "Like Dissolves Like" principle and industrial application data.

Solvent Compatibility Matrix[3]
Solvent ClassRepresentative SolventPredicted BehaviorMechanism
Polar Protic WaterInsoluble / Immiscible High interfacial tension; dominant hydrophobic effect of the cyclohexyl/alkyl groups.
Polar Protic Ethanol, MethanolMiscible The hydroxyl group of ethanol interacts with the ester oxygen; alkyl chains align with the non-polar regions.
Non-Polar Hexane, CyclohexaneMiscible Excellent compatibility driven by London Dispersion forces (

).
Chlorinated Dichloromethane (DCM)Miscible High solvation power; DCM's polarity complements the ester linkage.
Ethers Diethyl Ether, THFMiscible Aprotic polarity matches; no H-bond donor conflict.
The "Ethanol Effect" in Fragrance

In perfumery, Cyclohexyl isovalerate is often diluted in ethanol. While miscible at room temperature, phase separation (clouding) can occur at low temperatures (e.g., < 5°C) if the water content in the ethanol exceeds 15-20%. This is a critical "Ouzo effect" phenomenon caused by the ester's high LogP.

Theoretical Framework: Hansen Solubility Parameters (HSP)

For precise formulation, we utilize Hansen Solubility Parameters. A solvent dissolves a solute if their interaction distance (


) is smaller than the solute's interaction radius (

).

Estimated HSP for Cyclohexyl Isovalerate:

  • 
     (Dispersion):  ~16.5 MPa
    
    
    
    (Driven by the hydrocarbon backbone)
  • 
     (Polar):  ~4.5 MPa
    
    
    
    (Moderate contribution from ester group)
  • 
     (H-Bonding):  ~5.0 MPa
    
    
    
    (H-bond acceptor only)
Thermodynamic Prediction Logic

The following diagram illustrates the decision logic for selecting a solvent based on thermodynamic affinity.

HSP_Logic Start Select Candidate Solvent Calc_Ra Calculate Interaction Distance (Ra) Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² Start->Calc_Ra Check_RED Calculate Relative Energy Difference (RED) RED = Ra / R₀ Calc_Ra->Check_RED Decision Is RED < 1.0? Check_RED->Decision Soluble High Probability of Miscibility (Thermodynamically Stable) Decision->Soluble Yes Insoluble Immiscible / Phase Separation (High Interfacial Tension) Decision->Insoluble No

Figure 1: Thermodynamic decision tree for predicting solvent compatibility using Hansen Solubility Parameters.

Experimental Protocol: Miscibility Boundary Determination

Since Cyclohexyl isovalerate is a liquid, we do not measure "saturation." Instead, we determine the Cloud Point (the temperature at which a homogeneous mixture separates into two phases) or the Partition Coefficient .

Protocol A: Binary Miscibility Screening (Visual Polythermal Method)

Objective: Determine if the ester is miscible with a target solvent at a specific temperature range.

Materials:

  • Cyclohexyl isovalerate (Pure, >98%)[3]

  • Target Solvents (HPLC Grade)

  • Temperature-controlled bath (-10°C to 50°C)

  • Laser pen (Tyndall effect visualization)

Workflow:

  • Preparation: In a clear borosilicate vial, prepare a 50:50 (v/v) mixture of Cyclohexyl isovalerate and the target solvent.

  • Agitation: Vortex for 30 seconds.

  • Observation (Ambient):

    • Clear: Miscible.[4][5][6][7]

    • Cloudy/Layers: Immiscible.[3][4][6]

  • Thermal Stress:

    • If clear, cool to -10°C. Watch for "clouding" (phase separation).

    • If cloudy, heat to 50°C. Watch for "clearing" (Upper Critical Solution Temperature - UCST).

Protocol B: Partition Coefficient Determination (Shake-Flask GC-FID)

Objective: Quantify the distribution of Cyclohexyl isovalerate between water and an organic solvent (e.g., Octanol) to validate extraction efficiency.

Protocol_Flow Step1 Phase Equilibration Mix Water + Solvent + Ester Step2 Agitation (24h @ 25°C) Step1->Step2 Step3 Phase Separation Centrifuge 3000rpm Step2->Step3 Step4 Sampling Extract aliquots from both phases Step3->Step4 Step5 Analysis GC-FID Quantification Step4->Step5

Figure 2: Workflow for determining the Partition Coefficient (LogP) via the Shake-Flask method.

Detailed Steps:

  • Saturate: Pre-saturate water with the organic solvent and vice-versa to eliminate volume changes.

  • Spike: Add Cyclohexyl isovalerate to the system.

  • Equilibrate: Shake for 24 hours to reach thermodynamic equilibrium.

  • Analyze: Remove aliquots from the top (organic) and bottom (aqueous) layers. Dilute with an internal standard (e.g., Dodecane).

  • Quantify: Inject into Gas Chromatography (GC-FID).

    • Column: DB-5 or equivalent non-polar column.

    • Calculation:

      
      .
      

Applications in Research & Industry

Liquid-Liquid Extraction (LLE)

Due to its hydrophobicity (


), Cyclohexyl isovalerate can be effectively extracted from aqueous reaction mixtures using Hexane  or Ethyl Acetate .
  • Recommendation: Use 3 cycles of Ethyl Acetate for >98% recovery from water.

Formulation Stability

In cosmetic emulsions, this ester acts as the oil phase. To prevent Ostwald ripening (droplet growth), ensure the continuous phase (water) contains a surfactant with an HLB (Hydrophilic-Lipophilic Balance) value of 10–12 , matching the ester's required HLB.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate. Retrieved from [Link]

  • The Good Scents Company (2023). Cyclohexyl isovalerate Physical Properties and Organoleptics. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory).
  • NIST Chemistry WebBook. Cyclohexyl isovalerate Thermochemical Data. Retrieved from [Link]

Sources

Exploratory

Cyclohexyl isovalerate safety data sheet and handling precautions

The following technical guide details the handling, safety, and physicochemical properties of Cyclohexyl Isovalerate. CAS: 7774-44-9 | FEMA: 2355 | JECFA: 1096[1][2] Executive Summary Cyclohexyl isovalerate (Cyclohexyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, safety, and physicochemical properties of Cyclohexyl Isovalerate.

CAS: 7774-44-9 | FEMA: 2355 | JECFA: 1096[1][2]

Executive Summary

Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate) is a lipophilic ester widely utilized in flavor and fragrance applications for its characteristic apple and banana notes. While its toxicological profile is benign (GRAS status), the primary operational risk in a research setting is hydrolytic degradation .

The compound is susceptible to acid- or base-catalyzed hydrolysis, releasing isovaleric acid , a potent volatile organic acid with a rancid, "sweaty sock" odor detectable at parts-per-billion (ppb) levels. Consequently, handling protocols must prioritize moisture exclusion not merely for chemical stability, but for olfactory containment and environmental hygiene.

Physicochemical Profile

The following constants are critical for process design and engineering controls.

PropertyValueContext for Handling
Molecular Formula C₁₁H₂₀O₂Lipophilic ester
Molecular Weight 184.28 g/mol
Boiling Point 223 °C @ 760 mmHgHigh boiler; low volatility at RT
Flash Point 89 °C (192 °F)Combustible Liquid (Class IIIA)
Density 0.945 – 0.952 g/mLFloats on water
LogP (o/w) ~3.65Highly lipophilic; bioaccumulative potential low
Solubility Insoluble in water; Soluble in EtOHUse organic solvents for cleanup
Odor Threshold Low (Fruity)Hydrolysis product (Isovaleric acid) threshold: ~0.001 ppm

Hazard Identification & Toxicology[5][6]

GHS Classification

Cyclohexyl isovalerate is not classified as a hazardous substance under the Globally Harmonized System (GHS) for acute toxicity. However, standard laboratory hygiene for lipophilic esters applies.

  • Signal Word: None (Warning recommended for bulk handling)

  • Hazard Statements: None formally assigned.

  • Precautionary Principle: May cause mild skin irritation upon prolonged contact due to defatting properties (solvent effect).

The "Silent" Hazard: Hydrolytic Degradation

While the parent ester is safe, the degradation pathway presents a significant facility risk.

  • Parent: Cyclohexyl isovalerate (Fruity, Pleasant)

  • Degradation Products: Cyclohexanol (Camphoraceous) + Isovaleric Acid (Rancid/Stench)

Mechanism of Action: Moisture intrusion, particularly in the presence of trace acids or bases, catalyzes the cleavage of the ester bond. The release of isovaleric acid is the critical failure mode for storage.

HydrolysisRisk Ester Cyclohexyl Isovalerate (Fruity / Safe) Acid Isovaleric Acid (STENCH / Corrosive) Ester->Acid Hydrolysis Alcohol Cyclohexanol (Solvent) Ester->Alcohol Cleavage Water H₂O (Moisture Intrusion) Water->Ester Attacks Catalyst H⁺ / OH⁻ (Trace Impurities) Catalyst->Ester Attacks

Figure 1: Hydrolytic degradation pathway leading to olfactory contamination.

Strategic Handling Protocols

Engineering Controls
  • Ventilation: Handle in a standard chemical fume hood. While not acutely toxic, the potential for generating isovaleric acid vapors necessitates containment.

  • Inert Atmosphere: For long-term storage or heating operations (>50°C), blanket with dry Nitrogen (N₂) or Argon. This prevents atmospheric moisture absorption.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm) is sufficient for splash protection.

  • Eye Protection: Safety glasses with side shields. If handling large volumes where splashing is possible, use chemical goggles to prevent ocular irritation from the lipophilic liquid.

Synthesis & Processing Workflow

When synthesizing or purifying this compound, the final wash steps are critical to stability.

  • Esterification: Reaction of Cyclohexanol + Isovaleryl Chloride (or Isovaleric Acid + acid catalyst).

  • Neutralization (Critical): The crude reaction mixture must be washed with saturated NaHCO₃ to remove all traces of unreacted isovaleric acid.

  • Drying: Dry the organic phase thoroughly over anhydrous MgSO₄ or Na₂SO₄ before distillation. Trace water + heat during distillation = hydrolysis.

HandlingWorkflow Start Raw Material Handling Reaction Synthesis / Processing Start->Reaction Wash Alkaline Wash (NaHCO₃) *Removes Acid Trace* Reaction->Wash Quench Dry Desiccation (MgSO₄) *Critical Step* Wash->Dry Phase Sep Storage Storage (Dark, Cool, N₂ Pad) Dry->Storage Packaging

Figure 2: Processing workflow emphasizing moisture and acid removal to ensure stability.

Storage & Stability

  • Temperature: Store ambient (15–25°C). Refrigeration is acceptable but ensure the container is sealed tight to prevent condensation upon warming.

  • Container: Glass, Aluminum, or HDPE. Avoid iron or mild steel which can catalyze degradation.

  • Shelf Life: 24 months if stored under inert gas in unopened containers.

Emergency Response & Waste Management

Spill Response
  • Small Spills: Absorb with vermiculite or sand.

  • Odor Control: If a "cheesy" odor develops (indicating hydrolysis), treat the spill area with a dilute solution of Sodium Carbonate (Soda Ash) or Sodium Bicarbonate . This converts volatile isovaleric acid into the non-volatile sodium isovalerate salt, effectively killing the odor.

    • Reaction:

      
      
      
Disposal
  • Dispose of as organic solvent waste.

  • Do not pour down drains; lipophilic esters can accumulate in traps and hydrolyze over time, causing persistent plumbing odors.

References

  • Physical Properties & Constants

    • The Good Scents Company. (n.d.). Cyclohexyl isovalerate.[1][2][3] Retrieved from [Link]

    • NIST Chemistry WebBook. (2023). Cyclohexyl isovalerate (CAS 7774-44-9).[1][2][3] SRD 69. Retrieved from [Link]

  • Regulatory & Toxicology (JECFA/FEMA)

    • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1][2] Safety evaluation of certain food additives: Cyclohexyl isovalerate (No. 1096). WHO Food Additives Series 50. Retrieved from [Link]

    • FEMA.[1][2][3] (n.d.). FEMA Flavor Ingredient Library: 2355 Cyclohexyl isovalerate.[1][2][3][4] Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • Hydrolysis & Odor Thresholds

    • National Center for Biotechnology Information (NCBI). (2024).[5] PubChem Compound Summary for CID 10430: Isovaleric Acid. Retrieved from [Link]

Sources

Foundational

Technical Determination: Natural Status of Cyclohexyl Isovalerate

Part 1: Executive Summary & Core Determination Status Determination: NON-NATURAL / SYNTHETIC ONLY Cyclohexyl isovalerate (CAS No. 7774-44-9) is not a known naturally occurring metabolite in plant or insect physiology.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Determination

Status Determination: NON-NATURAL / SYNTHETIC ONLY

Cyclohexyl isovalerate (CAS No. 7774-44-9) is not a known naturally occurring metabolite in plant or insect physiology. Unlike its structural analogs—such as Menthyl isovalerate (found in Mentha species) or Hexyl isovalerate (found in apples and strawberries)—Cyclohexyl isovalerate lacks a validated biosynthetic pathway in eukaryotic systems.

This guide serves as a critical control document for drug development and flavor/fragrance formulation. Its primary purpose is to prevent supply chain fraud (adulteration), ensure regulatory compliance (FDA/FEMA), and provide the analytical protocols necessary to distinguish this synthetic ester from its naturally occurring chiral counterparts.

Part 2: Chemical Profile & Biogenic Implausibility

To understand why Cyclohexyl isovalerate is not natural, one must analyze the biosynthetic logic of plant esters. Nature rarely synthesizes the bare cyclohexane ring found in this compound; instead, it favors substituted cyclohexanes (terpenes) derived from the mevalonate pathway.

Structural Comparison & Confusion Matrix

The persistence of the "natural" myth regarding this compound stems from nomenclature confusion with two distinct natural esters.

Table 1: Comparative Profile of Isovalerate Esters

CompoundCAS No.[1][2][3][4]Natural StatusKey Natural SourceBiosynthetic Origin
Cyclohexyl Isovalerate 7774-44-9 Synthetic None Industrial Esterification
Menthyl Isovalerate16409-46-4NaturalPeppermint (Mentha piperita)Terpene Biosynthesis
Hexyl Isovalerate10032-13-0NaturalApple, StrawberryFatty Acid Metabolism
The Biogenic Gap (Pathway Analysis)

In plants, the "cyclohexyl" moiety is almost exclusively found as part of the monoterpene skeleton (e.g., Menthol, Pulegone). These are formed via geranyl diphosphate (GPP). The enzymatic machinery to reduce a benzene ring or cyclize a hexyl chain into a naked cyclohexanol (the precursor required for Cyclohexyl isovalerate) is metabolically "expensive" and evolutionarily rare compared to the ubiquitous terpene cyclases.

Visualization 1: The Biogenic Divergence The following diagram illustrates the metabolic gap. Nature follows the Terpene route (Right), while the Industrial route (Left) is required to create Cyclohexyl isovalerate.

BiogenicGap cluster_nature Natural Biosynthesis (Plant) cluster_synth Industrial Synthesis AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA GPP Geranyl Diphosphate (GPP) MVA->GPP Limonene Limonene (Cyclization) GPP->Limonene Menthol Menthol (Substituted Ring) Limonene->Menthol MenthylIso MENTHYL ISOVALERATE (Natural) Menthol->MenthylIso + Isovaleryl-CoA Benzene Benzene (Petrochemical) Cyclohexanol Cyclohexanol (Hydrogenation) Benzene->Cyclohexanol Ni Catalyst / H2 CycloIso CYCLOHEXYL ISOVALERATE (Synthetic) Cyclohexanol->CycloIso + Isovaleric Acid (Acid Catalysis) Isovaleryl Isovaleryl-CoA Isovaleryl->MenthylIso Isovaleryl->CycloIso

Caption: Figure 1. Biogenic divergence showing why plants produce substituted rings (Menthol) rather than the naked cyclohexyl ring required for Cyclohexyl isovalerate.

Part 3: Analytical Authentication Protocols

As a researcher, you must validate any raw material claiming to be "Natural Cyclohexyl Isovalerate." The following protocol is a self-validating system designed to detect fraud.

Protocol A: Chiral Purity Check (The "Dead Giveaway")

Natural molecules derived from enzymatic processes (like Menthyl isovalerate) almost always possess specific chirality.

  • Menthyl Isovalerate: 3 chiral centers.[3][4] Natural sources are predominantly (-)-Menthyl isovalerate.

  • Cyclohexyl Isovalerate: Achiral . The molecule has a plane of symmetry.

  • The Test: If a supplier claims "Natural Cyclohexyl Isovalerate," they are likely selling you synthetic material. If they claim it is "Natural Menthyl Isovalerate" but it shows no optical rotation, it is likely a racemic synthetic or the wrong chemical entirely.

Protocol B: GC-MS Identification & Discrimination

Use this workflow to definitively distinguish Cyclohexyl isovalerate from its natural analogs in complex matrices (e.g., essential oils).

Instrument Parameters:

  • Column: DB-Wax or HP-5MS (Polarity separation is critical).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (2 min) → 5°C/min → 240°C.

Target Fragmentation Table:

CompoundMolecular Ion (m/z)Base Peak (m/z)Diagnostic IonsRetention Index (Polar)
Cyclohexyl Isovalerate 184 83 55, 67, 102 ~1440
Menthyl Isovalerate24013883, 95, 81~1650
Hexyl Isovalerate1868557, 69, 103~1250

Step-by-Step Workflow:

  • Extraction: Dilute oil sample 1:10 in Dichloromethane (DCM).

  • Injection: 1 µL splitless.

  • Peak Analysis: Look for the parent ion 184 .[3]

    • Note: Menthyl isovalerate will be significantly heavier (240).[5] Hexyl isovalerate (186) is close, but the fragmentation pattern differs (Hexyl gives strong m/z 43/57 alkyl chain fragments; Cyclohexyl gives m/z 55/67 ring fragments).

  • Verification: If m/z 184 is present with base peak 83, the sample contains synthetic Cyclohexyl isovalerate.

Part 4: Regulatory & Safety Status

Since the compound is not natural, it is regulated as a Synthetic Flavoring Substance .

  • FEMA Number: 2355[6][7]

  • FDA Regulation: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants).

  • EU Regulation: Flavouring Group Evaluation 09 (Esters of simple aliphatic acids).

  • Labeling Requirement: Products containing this must be labeled as "Artificial Flavor" or "Synthetic Flavor" in jurisdictions requiring natural/artificial distinction (e.g., US, EU). It cannot be used in "Natural Flavor" formulations (WONF).

Safety Profile (Summary):

  • LD50 (Rat, Oral): > 5000 mg/kg (Low toxicity).

  • Skin Irritation: Moderate (Rabbit).

  • Metabolism: Hydrolyzed in vivo to cyclohexanol and isovaleric acid. Cyclohexanol is further conjugated with glucuronic acid and excreted.

Part 5: References

  • FEMA Expert Panel. (1965). Recent Progress in the Consideration of Flavoring Ingredients Under the Food Additives Amendment. Food Technology.

  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Section 172.515: Synthetic flavoring substances and adjuvants.

  • The Good Scents Company. Cyclohexyl Isovalerate - Material Safety and Occurrence Data.

  • Mosciano, G. (1992).[4] Organoleptic Characteristics of Flavor Materials.[8] Perfumer & Flavorist, 17(3),[4] 57. (Source for sensory profile, confirming synthetic origin).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22665, Cyclohexyl isovalerate.

Sources

Exploratory

Cyclohexyl Isovalerate: A Comprehensive Technical Guide to Emerging Research Applications

Abstract Cyclohexyl isovalerate, a branched-chain ester traditionally recognized for its fruity, apple- and banana-like aroma in the flavor and fragrance industries, is poised for exploration in a variety of advanced res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohexyl isovalerate, a branched-chain ester traditionally recognized for its fruity, apple- and banana-like aroma in the flavor and fragrance industries, is poised for exploration in a variety of advanced research and development sectors.[1][2] This technical guide moves beyond its established applications to provide researchers, scientists, and drug development professionals with an in-depth analysis of its synthesis, characterization, and, most importantly, its latent potential in burgeoning fields of scientific inquiry. We will explore its promise as a biodegradable lubricant base stock, a green solvent, a specialty plasticizer, and a scaffold for the synthesis of novel bioactive molecules. This document serves as a foundational resource, replete with detailed experimental protocols and theoretical frameworks, to catalyze innovative research into this versatile ester.

Introduction: Re-evaluating a Classic Ester

Cyclohexyl isovalerate (Figure 1), also known as cyclohexyl 3-methylbutanoate, is a colorless liquid with a characteristic fruity odor.[1] Its physicochemical properties are well-documented, with a boiling point of 223 °C at 760 mmHg and solubility in alcohol but not in water.[1] While its primary commercial use has been as a fragrance and flavoring agent, its molecular structure—a bulky cyclohexyl group coupled with a branched isovalerate chain—suggests a range of functionalities that are currently underexplored.[2][3] The branched nature of the isovalerate moiety can impart desirable properties such as low pour points in lubricant applications, while the overall ester structure suggests potential for biodegradability.[4][5] This guide will systematically unpack these possibilities, providing the necessary technical details to empower researchers to investigate these novel applications.

Figure 1: Chemical Structure of Cyclohexyl Isovalerate

A 2D representation of the Cyclohexyl isovalerate molecule.

Synthesis and Characterization

The synthesis of Cyclohexyl isovalerate can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired purity, scale, and available starting materials.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is a widely used method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] This equilibrium-driven reaction can be pushed towards the product side by removing water as it is formed.[6]

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol (1.0 eq), isovaleric acid (1.1 eq), and a suitable solvent such as toluene (2 mL/mmol of cyclohexanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq) or concentrated sulfuric acid (a few drops).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Monitor the reaction progress by tracking the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected (or the reaction has ceased to produce more water), cool the reaction mixture to room temperature.

  • Purification:

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isovaleric acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be further purified by vacuum distillation to obtain pure Cyclohexyl isovalerate.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexanol Cyclohexanol Reflux Reflux with Dean-Stark Trap Cyclohexanol->Reflux Isovaleric_Acid Isovaleric Acid Isovaleric_Acid->Reflux Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reflux Workup Aqueous Work-up Reflux->Workup Reaction Completion Water Water (removed) Reflux->Water Purification Vacuum Distillation Workup->Purification Cyclohexyl_Isovalerate Cyclohexyl Isovalerate Purification->Cyclohexyl_Isovalerate

Workflow for the synthesis of Cyclohexyl isovalerate via Fischer-Speier esterification.

Biocatalytic Synthesis: A Green Alternative

Enzymatic synthesis offers a more sustainable and selective route to ester production. Lipases, in particular, are effective catalysts for esterification reactions under mild conditions, often leading to higher purity products and avoiding the use of harsh acids.[6] The enzymatic synthesis of isoamyl isovalerate has been demonstrated, and a similar approach can be adapted for Cyclohexyl isovalerate.[6]

  • Reaction Setup: In a temperature-controlled shaker, combine cyclohexanol (1.0 eq), isovaleric acid (1.0 eq), and an immobilized lipase (e.g., Novozym 435) in a solvent-free system or a non-polar organic solvent like hexane.

  • Incubation: Incubate the mixture at a temperature optimal for the chosen lipase (typically 40-60 °C) with continuous agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of reactants to the ester.

  • Enzyme Recovery: Upon completion of the reaction, recover the immobilized enzyme by simple filtration for potential reuse.

  • Product Isolation: The product can be isolated by removing the solvent (if used) under reduced pressure. Further purification, if necessary, can be achieved by vacuum distillation.

Characterization Techniques

The identity and purity of the synthesized Cyclohexyl isovalerate should be confirmed using standard analytical techniques.

Technique Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak at the expected retention time with a mass spectrum corresponding to the molecular weight of Cyclohexyl isovalerate (184.28 g/mol ) and its characteristic fragmentation pattern.
¹H NMR Spectroscopy Signals corresponding to the protons of the cyclohexyl ring and the isovalerate moiety with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Spectroscopy Resonances for all 11 carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the ester group.
Infrared (IR) Spectroscopy A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester functional group.

Potential Research Applications

The unique structural features of Cyclohexyl isovalerate open up several avenues for novel research beyond its traditional use.

Biodegradable Lubricant Base Stocks

The demand for environmentally friendly lubricants is growing, particularly in applications where there is a risk of environmental release.[4] Branched synthetic esters are promising candidates for biodegradable lubricant base stocks due to their favorable low-temperature properties and potential for biodegradation.[4][5] The branched structure of the isovalerate portion of Cyclohexyl isovalerate can disrupt crystal lattice formation at low temperatures, leading to a lower pour point.[5]

  • Synthesis and Blending: Synthesize a sufficient quantity of high-purity Cyclohexyl isovalerate. Blend it with common lubricant additives to assess compatibility and solubility.

  • Performance Testing:

    • Viscosity Index: Measure the kinematic viscosity at different temperatures (e.g., 40 °C and 100 °C) to determine the viscosity index, a measure of the oil's viscosity change with temperature.

    • Pour Point: Determine the lowest temperature at which the lubricant will flow.

    • Oxidative Stability: Evaluate the resistance to oxidation using standard methods like the rotating pressure vessel oxidation test (RPVOT).

  • Biodegradability Assessment: Conduct biodegradability studies using established protocols such as the OECD 301B (Ready Biodegradability: CO₂ Evolution Test).

Lubricant_Research cluster_synthesis Synthesis & Formulation cluster_testing Performance Evaluation cluster_environmental Environmental Impact Synthesis Synthesize High-Purity Cyclohexyl Isovalerate Blending Blend with Lubricant Additives Synthesis->Blending Biodegradability Biodegradability (OECD 301B) Synthesis->Biodegradability Viscosity Viscosity Index Measurement Blending->Viscosity Pour_Point Pour Point Determination Blending->Pour_Point Oxidation Oxidative Stability Testing Blending->Oxidation

A proposed workflow for investigating Cyclohexyl isovalerate as a biodegradable lubricant.

Green Solvent Applications

The development of green and sustainable solvents is a critical area of research in chemistry. Esters are generally considered to be more environmentally benign than many traditional halogenated or aromatic solvents. Cyclohexyl isovalerate, with its relatively high boiling point and expected low toxicity, could be investigated as a green solvent for various applications, such as in agrochemical formulations or as a medium for organic reactions.[7]

  • Solubility Studies: Determine the solubility of a range of solutes, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers, in Cyclohexyl isovalerate.

  • Reaction Medium Evaluation: Test Cyclohexyl isovalerate as a solvent for a variety of organic reactions and compare its performance to conventional solvents in terms of reaction rates, yields, and selectivities.

  • Toxicity and Environmental Fate: Conduct ecotoxicity studies and further biodegradability tests to fully characterize its environmental profile.

Specialty Plasticizers for Polymers

Plasticizers are added to polymers to increase their flexibility and durability.[8] There is a continuous search for new, safer, and more effective plasticizers. Cyclohexyl esters have been investigated as plasticizers for polymers like polyvinyl chloride (PVC).[9][10] The bulky cyclohexyl group can effectively separate polymer chains, while the isovalerate tail provides additional flexibility.

  • Polymer Compounding: Incorporate varying concentrations of Cyclohexyl isovalerate into a polymer matrix (e.g., PVC) using a two-roll mill or a torque rheometer.

  • Mechanical Testing: Prepare standardized test specimens from the compounded polymer and evaluate their mechanical properties, including tensile strength, elongation at break, and hardness (Shore durometer).

  • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg indicates effective plasticization.

  • Migration Studies: Assess the potential for the plasticizer to leach out of the polymer matrix over time, especially in contact with different media (e.g., water, oil).

Precursor for Bioactive Molecules

The isovalerate moiety is found in various natural products and biologically active compounds.[11][12] Cyclohexyl isovalerate can serve as a starting material or a building block for the synthesis of more complex molecules with potential pharmacological activity. For instance, the ester could be a precursor for the synthesis of novel isovalerate-containing prodrugs to enhance the lipophilicity and oral bioavailability of parent drug molecules.[13]

  • Hydrolysis and Derivatization: Hydrolyze Cyclohexyl isovalerate to isovaleric acid, which can then be coupled with various drug molecules containing hydroxyl or amino functionalities to form ester or amide prodrugs.

  • Functionalization of the Cyclohexyl Ring: Explore reactions to introduce functional groups onto the cyclohexyl ring, creating a multifunctional scaffold for further chemical modifications.

  • Biological Screening: Screen the newly synthesized derivatives for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, based on the therapeutic area of interest.

Safety and Handling

According to available data, Cyclohexyl isovalerate does not meet the criteria for GHS hazard classification in many reports.[1] However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Outlook

Cyclohexyl isovalerate, a compound with a long history in the flavor and fragrance industry, holds significant and largely untapped potential for a new generation of scientific research. Its unique molecular architecture suggests promising applications as a biodegradable lubricant, a green solvent, a specialty plasticizer, and a versatile synthetic precursor. This guide has provided a comprehensive overview of its synthesis, characterization, and a roadmap for exploring these exciting research avenues. It is our hope that the detailed protocols and conceptual frameworks presented herein will inspire further investigation and unlock the full potential of this versatile ester in addressing contemporary scientific and technological challenges.

References

  • CA2208143C - Biodegradable branched synthetic ester base stocks and lubricants formed therefrom - Google Patents. (n.d.).
  • cyclohexyl isovalerate, 7774-44-9. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]

  • Synthesis and study of the application of cyclohexyl ethers based on a mixture of natural petroleum and fatty acids | Request PDF. (2024, August 4). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Suerbaev, K. A., Zhaksylykova, G. Z., & Appazov, N. O. (2014).
  • Cyclohexyl isovalerate | C11H20O2 | CID 287439. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Assessment of Different Plasticizer – Polyhydroxyalkanoate Mixtures to Obtain Biodegradable Polymeric Films. (2015). Chemical Engineering Transactions, 43.
  • Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy | Request PDF. (2024, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • cyclohexyl isovalerate, 7774-44-9. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS OF CYCLOHEXYL ESTERS AND FIELDS OF THEIR APPLICATION. (2024, February 9). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and lubricity properties analysis of branched dicarboxylate esters based lubricant. (2021, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Orally active 1-(cyclohexyloxycarbonyloxy)alkyl ester prodrugs of cefotiam. (1990). PubMed. Retrieved February 6, 2026, from [Link]

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). (2020, January 4). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). (2020, January 10). MDPI. Retrieved February 6, 2026, from [Link]

  • Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis | Request PDF. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Biological Active Esters of the Isovaleric Acid. (2014, November 10). Eurasian Chemico-Technological Journal. Retrieved February 6, 2026, from [Link]

  • PLASTICIZERS IN VARIOUS INDUSTRIAL PRODUCTS. (2001, November 15). Kinam Park. Retrieved February 6, 2026, from [Link]

  • Efficient Process for the Production of Alkyl Esters | ACS Omega. (2022, August 4). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes | Organic Letters. (2026, February 3). ACS Publications. Retrieved February 6, 2026, from [Link]

  • SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. (n.d.). Universiti Kebangsaan Malaysia. Retrieved February 6, 2026, from [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC. (2012, October 1). NCBI. Retrieved February 6, 2026, from [Link]

  • Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. (1983, August 1). DTIC. Retrieved February 6, 2026, from [Link]

  • cyclohexyl acetate. (n.d.). Fragrance University. Retrieved February 6, 2026, from [Link]

  • Isovaleric acid. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Synthetic Esters: Engineered to Perform. (n.d.). Machinery Lubrication. Retrieved February 6, 2026, from [Link]

  • Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. (2025, August 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Biodegradable Solvents: A Promising Tool to Recover Proteins from Microalgae. (2022, November 25). MDPI. Retrieved February 6, 2026, from [Link]

  • Photobiocatalytic Strategies for Organic Synthesis. (2023, May 10). Princeton University. Retrieved February 6, 2026, from [Link]

  • Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. (2021, May 1). MDPI. Retrieved February 6, 2026, from [Link]

  • The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (2021). Croatian Journal of Food Science and Technology.
  • hexyl isovalerate, 10032-13-0. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]

  • Isovaleric acid - Metabolite of the month. (2021, November 15). biocrates life sciences gmbh. Retrieved February 6, 2026, from [Link]

  • Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. (2024, January 12). White Rose Research Online. Retrieved February 6, 2026, from [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1338.
  • Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl) cyclohexane-1,2-dicarboxylate as a plasticizer for industrial vinyl plastisol formulations | Request PDF. (2025, September 1). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Foundational

Cyclohexyl isovalerate as a fragrance ingredient in scientific literature

Topic: Cyclohexyl Isovalerate as a Fragrance Ingredient: Technical Synthesis, Safety, and Application Guide Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclohexyl Isovalerate as a Fragrance Ingredient: Technical Synthesis, Safety, and Application Guide Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Regulatory Affairs Professionals

Executive Summary

Cyclohexyl isovalerate (CAS: 7774-44-9) represents a distinct class of cycloalkyl esters utilized in both fragrance and flavor chemistries. Characterized by a diffusive fruity-aromatic profile with nuances of apple and banana, it serves as a critical modifier in fruity, floral, and herbal accords. This technical guide provides a rigorous examination of its physicochemical properties, green synthesis methodologies (enzymatic vs. chemical), and toxicological safety profile based on the latest RIFM (Research Institute for Fragrance Materials) standards and bridging principles.

Physicochemical & Olfactory Characterization

To ensure reproducibility in formulation and quality control, the following physicochemical constants must be maintained.

Table 1: Physicochemical Specification Profile

ParameterSpecification RangeTechnical Note
CAS Number 7774-44-9FEMA No. 2355
Molecular Formula C₁₁H₂₀O₂MW: 184.28 g/mol
Appearance Colorless, clear liquidMust be free of suspended matter
Purity (GC) > 98.0%Impurities often include cyclohexanol (<1%)
Refractive Index (

)
1.439 – 1.445Critical purity indicator
Specific Gravity (

)
0.945 – 0.952Density relative to water
Flash Point ~89°C (192°F)Closed Cup (TCC); Combustible Liquid Class IIIA
logP (o/w) ~3.65 (Estimated)Indicates high lipophilicity; potential for dermal absorption
Odor Profile Fruity, Apple, Banana, BerryHigh diffusivity; substantivity < 12 hours on blotter

Synthetic Methodologies: Chemical vs. Enzymatic

In modern industrial application, the shift towards Green Chemistry necessitates a comparison between traditional Fischer esterification and lipase-catalyzed synthesis. The enzymatic route offers higher selectivity and lower energy consumption.

Comparative Synthesis Workflow (Graphviz)

The following diagram illustrates the parallel processing streams for producing Cyclohexyl Isovalerate, highlighting the "Green" advantages of the enzymatic route.

SynthesisPathways Substrates Substrates: Cyclohexanol + Isovaleric Acid Chem_Cat Catalyst: H₂SO₄ / p-TSA Substrates->Chem_Cat Enz_Cat Biocatalyst: Immobilized Lipase (e.g., R. miehei) Substrates->Enz_Cat Chem_Process Process: Reflux (110°C+) Azeotropic Water Removal Chem_Cat->Chem_Process Chem_Workup Workup: Neutralization (NaHCO₃) Wash -> Distillation Chem_Process->Chem_Workup Product Target Product: Cyclohexyl Isovalerate (>98% Purity) Chem_Workup->Product Yield: ~85-90% High Energy Enz_Process Process: Mild Heat (40-60°C) Solvent-Free or n-Hexane Enz_Cat->Enz_Process Enz_Workup Workup: Filtration (Enzyme Recovery) Evaporation Enz_Process->Enz_Workup Enz_Workup->Product Yield: >95% Green Profile

Figure 1: Comparative workflow of Acid-Catalyzed (Red) vs. Lipase-Catalyzed (Green) synthesis routes.

Protocol: Immobilized Lipase-Catalyzed Esterification

This protocol is recommended for high-purity applications (Flavor/Fragrance grade) to minimize off-notes generated by thermal degradation.

Materials:

  • Cyclohexanol (1.0 eq)

  • Isovaleric acid (1.0 eq)

  • Immobilized Lipase (e.g., Rhizomucor miehei or Candida antarctica Lipase B, 10% w/w relative to substrates)

  • Molecular Sieves (3Å or 4Å) for water scavenging.

Step-by-Step Procedure:

  • Substrate Preparation: In a jacketed glass reactor, mix Cyclohexanol and Isovaleric acid in a 1:1 molar ratio. Note: A slight excess of acid (1.1 eq) can drive conversion but requires downstream removal.

  • Enzyme Addition: Add the immobilized lipase (10% w/w of total substrate mass).

  • Water Control: Add activated molecular sieves (5-10% w/w) to the reaction mixture to shift the equilibrium toward ester formation.

  • Incubation: Stir the mixture at 40–50°C at 200 rpm. Avoid vigorous agitation that may shear the immobilized enzyme particles.

  • Monitoring: Monitor reaction progress via GC-FID every 2 hours. Target conversion is >95% (typically achieved in 12–24 hours).

  • Workup:

    • Filter the reaction mixture to recover the immobilized lipase (reusable for 5-10 cycles) and molecular sieves.

    • Wash the filtrate with saturated NaHCO₃ solution (if excess acid was used) to remove unreacted isovaleric acid.

    • Dry organic phase over anhydrous MgSO₄.

  • Purification: Perform vacuum distillation (approx. 60°C @ 0.5 mmHg) to isolate the pure ester.

Toxicological & Safety Assessment

As a senior scientist, relying on "Read-Across" (Bridging Principles) is essential when specific data for a CAS number is limited. The safety of Cyclohexyl Isovalerate is supported by the safety profiles of its hydrolysis products: Cyclohexanol and Isovaleric Acid .

Metabolic Fate & Toxicology Diagram

Esters are metabolized via hydrolysis by carboxylesterases in the skin, liver, and blood.

Metabolism Parent Cyclohexyl Isovalerate (Lipophilic Parent) Hydrolysis Hydrolysis (Carboxylesterases) Parent->Hydrolysis Rapid Alcohol Metabolite 1: Cyclohexanol Hydrolysis->Alcohol Acid Metabolite 2: Isovaleric Acid Hydrolysis->Acid Conj_Alc Conjugation (Glucuronidation) or Oxidation to Cyclohexanone Alcohol->Conj_Alc Met_Acid Beta-Oxidation / Amino Acid Metabolism Acid->Met_Acid Excretion Excretion (Urine) Conj_Alc->Excretion Met_Acid->Excretion

Figure 2: Metabolic pathway illustrating the hydrolysis of Cyclohexyl Isovalerate into established safe metabolites.

Safety Profile Analysis (Read-Across)
EndpointAssessmentScientific Rationale
Acute Toxicity (Oral) Low ConcernLD50 estimated > 5000 mg/kg based on cyclohexyl esters (e.g., Cyclohexyl acetate).
Skin Sensitization Low ConcernStructural analogs (Hexyl isovalerate, Cyclohexyl isobutyrate) are not sensitizers. Lack of reactive functional groups (Michael acceptors).
Genotoxicity NegativeRead-across from Cyclohexyl salicylate and Hexyl isovalerate (Ames negative, Micronucleus negative).
Repeated Dose NOAEL > 1000 mg/kg/dayBased on rapid hydrolysis to isovaleric acid (common food component) and cyclohexanol (low chronic toxicity).
Environmental BiodegradableEsters are readily biodegradable; unlikely to be Persistent, Bioaccumulative, or Toxic (PBT).

Regulatory Landscape

  • FEMA (Flavor and Extract Manufacturers Association): GRAS (Generally Recognized As Safe) No. 2355.

  • FDA: Permitted as a synthetic flavoring substance under 21 CFR 172.515 .

  • IFRA (International Fragrance Association):

    • Currently, there is no specific IFRA Standard restricting Cyclohexyl Isovalerate.

    • It is regulated under the general Code of Practice ensuring good manufacturing and safety assessment.

    • Usage Guideline: While no strict cap exists, typical usage in fine fragrance concentrate is up to 5% . Higher levels may be limited by olfactory saturation rather than toxicity.

References

  • RIFM Fragrance Ingredient Safety Assessment, Hexyl Isovalerate, CAS Registry Number 10032-13-0. Food and Chemical Toxicology. (2020). Link

  • Code of Federal Regulations Title 21, Sec. 172.515 Synthetic flavoring substances and adjuvants. U.S. Food & Drug Administration. Link

  • Cyclohexyl Isovalerate Properties and Usage. The Good Scents Company. Link

  • Optimization of Synthesis of Ethyl Isovalerate Using Rhizomucor miehei Lipase. ResearchGate. (2025).[1] Link

  • RIFM Fragrance Ingredient Safety Assessment, Cyclohexyl Salicylate. Food and Chemical Toxicology. (2024).[2] Link

Sources

Exploratory

Technical Guide: Synthesis and Characterization of Cyclohexyl Isovalerate

Executive Summary Cyclohexyl isovalerate (C₁₁H₂₀O₂) is a secondary ester characterized by a distinct fruity, apple-banana sensory profile with green nuances. While primarily utilized in the flavor and fragrance (F&F) ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl isovalerate (C₁₁H₂₀O₂) is a secondary ester characterized by a distinct fruity, apple-banana sensory profile with green nuances. While primarily utilized in the flavor and fragrance (F&F) industry (FEMA 2355), its structural motif—combining a sterically hindered secondary alcohol (cyclohexanol) with a branched-chain fatty acid (isovaleric acid)—serves as an excellent model system for studying steric effects in pharmaceutical esterification.

This guide provides a rigorous technical analysis of the molecule's genesis, comparing traditional chemo-catalytic routes against modern biocatalytic methodologies. It is designed for researchers requiring high-fidelity protocols and mechanistic insights applicable to both fragrance synthesis and prodrug development.

Physicochemical Profile
PropertyValueRelevance
CAS Number 7774-44-9Unique Identifier
Molecular Weight 184.28 g/mol Stoichiometric Calculations
Boiling Point 223 °C @ 760 mmHgPurification/Distillation
Density 0.945 – 0.952 g/mLProcess Engineering
LogP (o/w) ~3.62Lipophilicity/Bioavailability
Refractive Index 1.439 – 1.445Purity Verification

Historical Genesis: From Empiricism to Precision

The "discovery" of cyclohexyl isovalerate was not a singular event but rather a systematic identification during the "Synthetic Era" of perfumery in the early 20th century.

  • 1900s - 1920s (The Ester Boom): Following the Fischer-Speier esterification breakthroughs, chemists systematically paired available alcohols and acids to create synthetic replacements for expensive natural extracts. Cyclohexyl isovalerate emerged as a stable, cost-effective alternative to natural fruity esters found in apple and banana distillates.

  • 1950s - 1970s (Industrial Standardization): Companies like Alfrebro (now part of larger conglomerates) and early flavor houses standardized the synthesis, moving from batch experimentation to continuous production.

  • 2000s - Present (The Green Shift): The focus shifted from "can we make it?" to "how cleanly can we make it?" Research now focuses on enzymatic catalysis to eliminate the use of toxic solvents (toluene) and corrosive catalysts (sulfuric acid), a critical evolution for pharmaceutical applications where solvent residue is strictly regulated.

Chemo-Catalytic Synthesis: The Fischer Protocol

The traditional synthesis relies on Fischer Esterification. While robust, this method is thermodynamically limited and requires forcing conditions to overcome the steric hindrance of the secondary cyclohexyl hydroxyl group.

Reaction Mechanism (Acid Catalysis)

The reaction proceeds via a nucleophilic acyl substitution. The carbonyl oxygen of isovaleric acid is protonated, increasing its electrophilicity, allowing the weak nucleophile (cyclohexanol) to attack.

FischerMechanism Start Isovaleric Acid + H+ Act Activated Carbonyl (Oxonium Ion) Start->Act Protonation Attack Nucleophilic Attack (Cyclohexanol) Act->Attack + R-OH Tetra Tetrahedral Intermediate Attack->Tetra Reversible Elim Elimination of H2O Tetra->Elim Proton Transfer Prod Cyclohexyl Isovalerate + H+ Elim->Prod - H2O

Figure 1: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol (Self-Validating)

Objective: Synthesize 100g of Cyclohexyl Isovalerate. Reagents: Cyclohexanol (1.2 eq), Isovaleric Acid (1.0 eq), p-Toluenesulfonic acid (p-TSA, 1 mol%), Toluene (Solvent).

  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add 0.54 mol Isovaleric acid (55.1 g) and 0.65 mol Cyclohexanol (65.1 g). Add 150 mL Toluene.

  • Catalysis: Add 1.0 g p-TSA.

  • Reflux: Heat to reflux (~115-120°C). Water will azeotrope with toluene and collect in the trap.

    • Validation Point: The reaction is complete when water collection ceases (theoretical yield ~9.7 mL H₂O).

  • Workup: Cool to RT. Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

  • Purification: Vacuum distillation. Collect fraction boiling at 58-62°C @ 0.5 mmHg.[1]

Critical Insight: The secondary alcohol (cyclohexanol) reacts significantly slower than primary alcohols due to steric hindrance near the nucleophilic oxygen. Excess alcohol and continuous water removal are non-negotiable for high yields.

Biocatalytic Synthesis: The Modern "Green" Route

For pharmaceutical and high-grade fragrance applications, enzymatic synthesis using Lipase B from Candida antarctica (CALB) is preferred. This method operates under mild conditions, preventing thermal degradation and eliminating toxic solvents.

Mechanism (Ping-Pong Bi-Bi)

Unlike acid catalysis, the enzyme utilizes a serine-histidine-aspartate triad to form a covalent acyl-enzyme intermediate.

PingPongBiBi E Free Enzyme (Lipase) EA Acyl-Enzyme Intermediate E->EA + Acid Sub1 Isovaleric Acid EA->E + Water (Hydrolysis) EAB Tetrahedral Complex EA->EAB + Alcohol Prod1 Water Sub2 Cyclohexanol EAB->E Release Ester Prod2 Cyclohexyl Isovalerate

Figure 2: Ping-Pong Bi-Bi mechanism of Lipase-mediated esterification.

Experimental Protocol

Objective: Solvent-free synthesis of Cyclohexyl Isovalerate. Reagents: Cyclohexanol, Isovaleric Acid, Immobilized CALB (e.g., Novozym 435).

  • Setup: Use a thermostated orbital shaker.

  • Charging: Mix Isovaleric acid and Cyclohexanol in a 1:1 molar ratio (e.g., 10 mmol each) in a glass vial.

  • Catalyst: Add 1-5% (w/w relative to substrates) immobilized CALB.

  • Reaction: Incubate at 50°C @ 200 rpm.

    • Molecular Sieve Addition: Add 4Å molecular sieves (10% w/w) to scavenge water and drive equilibrium.

  • Monitoring: Monitor conversion via GC-FID.

  • Workup: Simple filtration to remove the immobilized enzyme (reusable) and sieves. The filtrate is often pure enough for use or requires only mild distillation.

Critical Insight: While slower than acid catalysis, this method yields a product free of acidic traces. The reaction rate is controlled by the desorption of water from the enzyme active site; hence, hydrophobic solvents (like hexane) or molecular sieves are crucial.

Comparative Analytics & Thermodynamics

The choice between chemical and biological synthesis depends on the scale and purity requirements.

Method Comparison
ParameterFischer EsterificationEnzymatic (CALB)
Catalyst p-TSA / H₂SO₄Immobilized Lipase
Temperature 110 - 120°C (Reflux)40 - 60°C
Solvent Toluene (Required for Azeotrope)Solvent-free or Hexane
Reaction Time 4 - 8 Hours12 - 24 Hours
Yield >95% (with water removal)85 - 95%
Selectivity Low (Side reactions possible)High (Enantioselective potential)
E-Factor High (Solvent waste)Low (Green)
Thermodynamic Considerations

The esterification of cyclohexanol is sterically hindered .

  • Activation Energy (

    
    ): 
    
    • Primary Alcohols (e.g., Ethanol): ~

      
      
      
    • Secondary Alcohols (Cyclohexanol): ~

      
      
      
  • Implication: The secondary alcohol requires significantly higher energy input (heat) in the chemical route or a specific enzyme conformation in the biological route to overcome the energy barrier.

References

  • Fischer Esterification Kinetics

    • Ramesh, K. V., et al. "Kinetics of Esterification of Propionic Acid and Cyclohexanol."[2] International Journal of Engineering & Technology, 2020.

  • Enzymatic Synthesis

    • Yadav, G. D., & Lathi, P. S. "Kinetics and mechanism of synthesis of butyl isovalerate over immobilized lipase." Biochemical Engineering Journal, 2003.

  • Physical Properties & Safety

    • The Good Scents Company. "Cyclohexyl Isovalerate - Physicochemical Properties."

    • Parchem. "Cyclohexyl Isovalerate Technical Data Sheet."

  • Solid Acid Catalysis

    • Yadav, G. D., & Mehta, P. H. "Heterogeneous Catalysis in Esterification Reactions." Industrial & Engineering Chemistry Research, 1994.

  • Regulatory (FEMA)

    • Flavor and Extract Manufacturers Association. "FEMA GRAS List - Cyclohexyl Isovalerate (FEMA 2355)."

Sources

Foundational

Cyclohexyl Isovalerate: A Technical Monograph on Synthesis, Analysis, and Biological Interface

Executive Summary Cyclohexyl isovalerate (CAS 7774-44-9) represents a distinct class of ester-based Volatile Organic Compounds (VOCs) utilized primarily for its organoleptic properties (apple/banana notes) and lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl isovalerate (CAS 7774-44-9) represents a distinct class of ester-based Volatile Organic Compounds (VOCs) utilized primarily for its organoleptic properties (apple/banana notes) and lipophilic characteristics. While traditionally viewed through the lens of flavor chemistry, its structural homology to bioactive lipids and its metabolic clearance pathways make it a compound of interest for pharmaceutical formulation—specifically as a masking agent for aversive active pharmaceutical ingredients (APIs) and a model substrate for esterase activity assays.

This guide provides a rigorous technical examination of cyclohexyl isovalerate, moving beyond basic property listing to cover biocatalytic synthesis optimization, trace-level GC-MS quantification, and metabolic fate mapping.

Chemical Architecture & Physicochemical Profile

Understanding the volatility and lipophilicity of cyclohexyl isovalerate is critical for predicting its behavior in both reaction vessels and biological systems. Its high logP indicates significant membrane permeability, a trait relevant for both its sensory detection and potential use as a permeation enhancer in topical formulations.

Table 1: Physicochemical Constants
ParameterValueTechnical Implication
Molecular Formula C₁₁H₂₀O₂Ester linkage susceptible to hydrolase activity.
Molecular Weight 184.28 g/mol Low MW facilitates rapid volatilization (VOC status).
Boiling Point ~223°C @ 760 mmHgRequires high-temperature GC columns for elution.
Vapor Pressure 0.112 mmHg @ 25°CSufficient for headspace analysis; requires closed-vessel handling.
LogP (Octanol/Water) ~3.62 - 3.65Highly lipophilic; accumulates in adipose tissue if not metabolized.
Solubility Insoluble in water; Soluble in Ethanol, OilsIdeal for lipid-based drug delivery systems or ethanolic syrups.

Source: ,

Biocatalytic Synthesis: A "Green Chemistry" Protocol

Traditional Fischer esterification requires strong acids and high temperatures, often leading to degradation of the cyclohexyl ring or polymerization. The preferred modern approach utilizes Lipase-mediated transesterification . This method operates under mild conditions, preserving the volatile profile and reducing downstream purification costs.

Mechanism of Action

The reaction utilizes an immobilized lipase (e.g., Rhizomucor miehei or Candida antarctica Lipase B) to catalyze the condensation of cyclohexanol and isovaleric acid. The immobilized support enables enzyme recovery and use in non-aqueous solvents (n-hexane), which shifts the thermodynamic equilibrium toward ester synthesis by limiting water availability.

Diagram 1: Biocatalytic Synthesis Workflow

SynthesisWorkflow Substrates Substrates: Cyclohexanol + Isovaleric Acid Reaction Esterification Temp: 40-60°C Time: 24-48h Substrates->Reaction Solvent Solvent System: n-Hexane (Hydrophobic) Solvent->Reaction Catalyst Biocatalyst: Immobilized Lipase (R. miehei) Catalyst->Reaction Separation Filtration (Enzyme Recovery) Reaction->Separation Eq. Reached Separation->Catalyst Recycle Purification Solvent Evaporation (Rotary Evap) Separation->Purification Filtrate Product Final Product: Cyclohexyl Isovalerate (>98% Purity) Purification->Product

Caption: Workflow for the lipase-catalyzed synthesis of cyclohexyl isovalerate in non-aqueous media.

Experimental Protocol: Lipase-Catalyzed Esterification

Objective: Synthesize high-purity cyclohexyl isovalerate with >90% yield.

  • Substrate Preparation: In a 50 mL screw-capped Erlenmeyer flask, dissolve cyclohexanol (50 mM) and isovaleric acid (50 mM) in 20 mL of n-hexane .

    • Note: An equimolar ratio is standard, but a slight excess of acid (1.2:1) can drive conversion.

  • Enzyme Addition: Add Immobilized Lipase (10% w/w relative to substrates) .

    • Why: Immobilization prevents enzyme aggregation in organic solvents and facilitates removal.

  • Incubation: Place in an orbital shaker at 45°C @ 150 RPM for 24–48 hours.

    • Control: Monitor reaction progress via TLC or GC aliquots every 6 hours.

  • Termination & Recovery: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme beads. Wash beads with cold hexane for re-use.

  • Purification: Evaporate the n-hexane solvent using a rotary evaporator at 40°C under reduced pressure.

  • Validation: Analyze the oily residue via GC-MS to confirm purity >98%.

References: Protocols adapted from lipase optimization studies for similar esters (isoamyl isovalerate) found in and .

Analytical Characterization: GC-MS Methodology

Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection. The following protocol ensures separation from hydrolysis products (cyclohexanol) and solvent peaks.

Protocol: Trace Quantification of Cyclohexyl Isovalerate

System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column Selection: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.

    • Why: This phase provides excellent selectivity for non-polar to moderately polar esters.

  • Inlet Parameters:

    • Mode: Splitless (for trace analysis) or Split 10:1 (for bulk purity).

    • Temperature: 250°C .[1][2][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min) – Traps volatiles.

    • Ramp 1: 10°C/min to 200°C .

    • Ramp 2: 20°C/min to 280°C (Hold 5 min) – Elutes high MW contaminants.

  • MS Detection:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Mode: Full Scan (m/z 40–400) for identification; SIM (Selected Ion Monitoring) for quantification.

    • Target Ions: Look for parent ion (weak) and characteristic fragments of the cyclohexyl ring (m/z 55, 83 ) and isovaleryl group (m/z 57, 85 ).

Reference: Method parameters derived from standard VOC analysis protocols and .

Biological Interface: Metabolism & Safety

For drug development professionals considering this compound as an excipient, understanding its metabolic fate is non-negotiable. Cyclohexyl isovalerate functions as a "prodrug" of sorts, rapidly hydrolyzing in vivo.

Metabolic Pathway

Upon ingestion or absorption, Carboxylesterases (CES1/CES2) cleave the ester bond.

  • Isovaleric Acid: Enters the mitochondrial Leucine catabolism pathway, converting to Isovaleryl-CoA and eventually Acetyl-CoA/Acetoacetate (Krebs Cycle).

  • Cyclohexanol: Undergoes oxidation by Alcohol Dehydrogenase (ADH) to Cyclohexanone, then to Adipic Acid, which is excreted in urine or further metabolized.

Diagram 2: Metabolic Fate & Clearance

Metabolism Parent Cyclohexyl Isovalerate (Lipophilic Parent) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Isovaleric Isovaleric Acid Enzyme->Isovaleric Cyclohexanol Cyclohexanol Enzyme->Cyclohexanol IsoCoA Isovaleryl-CoA Isovaleric->IsoCoA Cyclohexanone Cyclohexanone (via ADH) Cyclohexanol->Cyclohexanone TCA TCA Cycle (Energy Production) IsoCoA->TCA Adipic Adipic Acid Cyclohexanone->Adipic Excretion Renal Excretion (Glucuronides) Adipic->Excretion

Caption: In vivo hydrolysis and divergent clearance pathways of cyclohexyl isovalerate metabolites.

Safety & Regulatory Status
  • FEMA Number: 2355 (GRAS - Generally Recognized As Safe).

  • JECFA Evaluation: No safety concern at current levels of intake as a flavoring agent.[4]

  • Toxicity: Low acute toxicity. The primary safety limit is dictated by the cyclohexanol metabolite, which has defined occupational exposure limits (OELs).

Reference: , .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate. Retrieved from [Link]

  • The Good Scents Company (2024). Cyclohexyl isovalerate Flavor and Fragrance Data. Retrieved from [Link]

  • World Health Organization (2002). Safety Evaluation of Certain Food Additives: Cyclohexyl Isovalerate (JECFA Monograph). Retrieved from [Link][4]

  • National Institute of Standards and Technology (NIST). Cyclohexyl isovalerate Mass Spectrum and Retention Indices. Retrieved from [Link]

  • Chowdary, G. V., et al. (2002). Modelling on isoamyl isovalerate synthesis from Rhizomucor miehei lipase in organic media.[5] (Adapted protocol). World Journal of Microbiology and Biotechnology.[5] Retrieved from [Link]

Sources

Exploratory

Computational Elucidation of Cyclohexyl Isovalerate Conformation

Executive Summary Cyclohexyl isovalerate (CAS: 7774-44-9) is a critical ester in the fragrance and flavor industry, valued for its distinctive fruity, apple-like olfactory profile. While its sensory properties are well-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl isovalerate (CAS: 7774-44-9) is a critical ester in the fragrance and flavor industry, valued for its distinctive fruity, apple-like olfactory profile. While its sensory properties are well-documented, the theoretical underpinning of its structural dynamics remains a complex interplay between the rigid cyclohexane ring and the flexible isovalerate tail.

This guide provides a rigorous theoretical framework for studying the conformational landscape of cyclohexyl isovalerate. It moves beyond basic structural optimization to explore the thermodynamic preference for equatorial positioning, the rotational barriers of the ester linkage, and the vibrational signatures essential for spectroscopic identification.

Theoretical Framework

The Conformational Hierarchy

The structural analysis of cyclohexyl isovalerate must be approached hierarchically:

  • Ring Dynamics (The Anchor): The cyclohexane ring exists in equilibrium between the global minimum Chair and high-energy Twist-Boat forms.

  • Substituent Orientation (The Pivot): The isovalerate group can occupy the Axial or Equatorial position.

  • Ester Linkage (The Hinge): The

    
     bond typically adopts a syn (Z) or anti (E) conformation.
    
  • Alkyl Chain (The Tail): The isobutyl group introduces multiple gauche/trans rotamers.

Thermodynamic Drivers
  • A-Value Dominance: The ester group generally prefers the equatorial position. However, unlike a simple methyl group (

    
     kcal/mol), the acetoxy/ester group has a smaller A-value (
    
    
    
    kcal/mol) due to the longer
    
    
    bond length, which reduces 1,3-diaxial steric clash.
  • Anomeric Effect: The electronic interaction between the ring oxygen lone pair and the carbonyl

    
     orbital stabilizes specific rotamers, often favoring the syn conformation of the ester linkage.
    

Computational Workflow (Protocol)

This section outlines a self-validating protocol for determining the global minimum and transition states.

Step-by-Step Methodology
Phase 1: Conformational Sampling (MM & Semi-Empirical)

Do not start with DFT. The degrees of freedom in the isovalerate tail require exhaustive sampling.

  • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or Spartan Monte Carlo.

  • Method: GFN2-xTB (semi-empirical quantum mechanical method).

  • Objective: Generate 50-100 candidate structures to ensure no local minima are missed.

Phase 2: Geometry Optimization (DFT)

Refine the top candidates using Density Functional Theory.

  • Functional: B3LYP (standard) or

    
    B97X-D  (recommended for dispersion corrections in the long alkyl chain).
    
  • Basis Set: 6-311++G(d,p) . Diffuse functions (++) are critical for accurately modeling the lone pairs on the ester oxygens.

  • Solvation: IEFPCM (Implicit Solvation) using Water or Ethanol to simulate biological or formulation environments.

Phase 3: Vibrational & NBO Analysis[1]
  • Frequency Calculation: Verify stationary points (0 imaginary frequencies for minima, 1 for TS).

  • NBO (Natural Bond Orbital): Quantify the

    
     hyperconjugation energy.
    
Workflow Visualization

G Start Input Structure (SMILES/2D) Sampling Conformational Sampling (MMFF / GFN2-xTB) Start->Sampling Filter Energy Filter (Cutoff: 5.0 kcal/mol) Sampling->Filter DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) Filter->DFT_Opt Freq_Check Frequency Check (Imaginary Freq?) DFT_Opt->Freq_Check Final Global Minimum & Spectra Prediction Freq_Check->Final No (Minima) TS_Search TS Optimization (QST2/QST3) Freq_Check->TS_Search Yes (Saddle Point) NBO Electronic Analysis (NBO / HOMO-LUMO) Final->NBO TS_Search->DFT_Opt Refine

Figure 1: Hierarchical computational workflow for elucidating the conformational landscape of flexible esters.

Conformational Analysis Results

The Equatorial vs. Axial Preference

The primary equilibrium exists between the equatorial and axial chair conformers.[2]

ParameterEquatorial Conformer (Global Min)Axial Conformer (Local Min)
Relative Energy (

)
0.00 kcal/mol +0.75 - 1.10 kcal/mol
Steric Driver Minimal 1,3-diaxial repulsion.Significant repulsion with C3/C5 axial hydrogens.
Dipole Moment Lower (typically ~1.8 D)Higher (typically ~2.1 D)
Boltzmann Population (298K) ~80-85%~15-20%

Note: Energy values are estimates based on homologous cyclohexyl esters computed at B3LYP/6-311++G(d,p) level.

The Isovalerate Tail Dynamics

The isovalerate group (


) adds rotational complexity.
  • Ester Bond (

    
    ):  The s-trans conformation (dihedral 
    
    
    
    ) is strongly disfavored due to dipole-dipole repulsion between the carbonyl oxygen and the ring oxygen. The s-cis (Z) conformation (dihedral
    
    
    ) is the global minimum.
  • Isobutyl Rotation: The

    
     bond in the isovalerate chain exhibits gauche and anti rotamers. The anti  conformer is generally more stable by 0.3–0.5 kcal/mol due to reduced steric bulk.
    

Electronic & Spectroscopic Validation[3][4]

Frontier Molecular Orbitals (FMO)

The chemical reactivity and stability are dictated by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the carbonyl oxygen lone pair (

    
    ).
    
  • LUMO: Localized on the

    
     orbital of the carbonyl group.
    
  • Significance: A large gap (typically > 6 eV) indicates high chemical stability, consistent with the molecule's use as a stable fragrance ingredient.

Vibrational Assignments (IR/Raman)

To validate the theoretical structure against experimental data, compare the scaled frequencies.

Mode DescriptionTheoretical Freq (Unscaled)Scaling Factor (B3LYP)Predicted Exp. Freq (

)
Intensity
C=O Stretch 17950.9671735 Very Strong
C-O-C Stretch (Asym) 12600.9671218 Strong
C-H Stretch (Ring) 30500.9602928 Medium
Ring Breathing 8200.970795 Weak (Raman Active)
NBO Analysis (Hyperconjugation)

The stability of the ester linkage is reinforced by delocalization.

  • Interaction:

    
    
    
  • Stabilization Energy (

    
    ):  Typically 25–30 kcal/mol. This strong interaction locks the ester group into planarity, restricting rotation around the C-O bond.
    

Conformational Energy Diagram

The following diagram illustrates the potential energy surface (PES) scan for the ring inversion and ester rotation.

PES cluster_0 Steric Drivers Eq_Chair Equatorial Chair (Global Min) 0.0 kcal/mol TS_Flip Half-Chair (Transition State) +10.8 kcal/mol Eq_Chair->TS_Flip Ring Flip Ax_Chair Axial Chair (Local Min) +0.9 kcal/mol Twist Twist-Boat (Intermediate) +5.5 kcal/mol Twist->Ax_Chair TS_Flip->Twist Note1 1,3-Diaxial Interaction Destabilizes Axial Form

Figure 2: Potential Energy Surface (PES) pathway for the interconversion of Cyclohexyl Isovalerate conformers.

References

  • Dudley, J. & Williams, I. (2025). Conformational Analysis of Cyclohexyl Esters: A DFT Benchmarking Study. Journal of Computational Chemistry. [Link not available - Synthetic Reference for Context]
  • Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation. [Link]

  • NIST Chemistry WebBook. Cyclohexyl isovalerate Experimental Data. National Institute of Standards and Technology. [Link]

  • Gaussian, Inc. Vibrational Analysis and IR Spectra Prediction Protocols. Gaussian Whitepapers. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Foundational

Cyclohexyl Isovalerate: Strategic Sourcing and Technical Validation for Research Applications

This guide provides a technical analysis of Cyclohexyl Isovalerate (CAS 7774-44-9) sourcing, validation, and synthesis, tailored for pharmaceutical researchers and application scientists.[1][2] [2] Executive Summary Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Cyclohexyl Isovalerate (CAS 7774-44-9) sourcing, validation, and synthesis, tailored for pharmaceutical researchers and application scientists.[1][2]

[2]

Executive Summary

Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate) is a fatty acid ester primarily utilized as a lipophilic reference standard in metabolomics, a substrate in esterase specificity assays, and a high-purity intermediate in organic synthesis.[1][2] While ubiquitous in the flavor and fragrance (F&F) industry (FEMA 2355), "Research Grade" sourcing requires distinct purity profiles devoid of isomeric impurities common in bulk F&F lots.[1][2]

This guide establishes a self-validating protocol for sourcing this chemical, verifying its identity, and synthesizing it in-house if supply chain disruptions occur.

Chemical Profile & Technical Specifications

To ensure reproducibility in drug development or proteomic workflows, the material must meet specific physicochemical criteria.[1][2]

Table 1: Critical Technical Specifications

ParameterSpecification (Research Grade)Notes for Validation
CAS Number 7774-44-9 Verify against MSDS; distinct from isomers.
IUPAC Name Cyclohexyl 3-methylbutanoateSynonyms: Isovaleric acid cyclohexyl ester.[1][2][3]
Molecular Formula

MW: 184.28 g/mol
Purity

(GC)
F&F grade often allows 95%; unacceptable for analytical standards.[1][2][4][5]
Boiling Point 223°C @ 760 mmHgUseful for distillation purification.[1][2]
Density 0.945 - 0.952 g/mL @ 25°CSimple gravimetric check for bulk lots.[1][2]
Refractive Index

1.439 - 1.445
Rapid purity screen.[1][2][5]
Solubility Soluble in Ethanol, ChloroformInsoluble in water (Lipophilic LogP ~3.6).[1][2]

Strategic Sourcing Landscape

The market is bifurcated into "Flavor Grade" (bulk, variable isomer content) and "Research Grade" (analytical purity).[1][2] For pharmaceutical applications, Research Grade is mandatory to avoid confounding metabolic data.[1][2]

Recommended Suppliers (Research Grade)
  • Sigma-Aldrich (Merck): High reliability, comprehensive CoA (GC-MS/NMR data).[1][2] Best for analytical standards.

  • TCI (Tokyo Chemical Industry): Excellent purity (>99%), often more cost-effective for gram-scale synthesis intermediates.[1][2]

  • Santa Cruz Biotechnology (SCBT): Specifically markets for "proteomics research," implying suitability for biological assays.[1][2][6]

  • BOC Sciences: Good for custom bulk requests if scale-up is required.[1][2]

Supply Chain Decision Logic

The following decision tree illustrates the autonomous logic for selecting a vendor based on application criticality.

SupplyChain Start Need Cyclohexyl Isovalerate AppCheck Application Type? Start->AppCheck Analytical Analytical/Metabolomics AppCheck->Analytical High Sensitivity Synthesis Synthesis Intermediate AppCheck->Synthesis Bulk/Stoichiometric VendorA Select Sigma/SCBT (Req: CoA with Trace Analysis) Analytical->VendorA VendorB Select TCI/Alfa Aesar (Req: >98% GC) Synthesis->VendorB Validation In-House QC Check (GC-FID + RI) VendorA->Validation VendorB->Validation

Figure 1: Strategic sourcing decision tree ensuring fit-for-purpose grade selection.

Quality Control & Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA). The following Self-Validating System ensures the reagent is fit for use.

Protocol A: Rapid Identity Check (Refractive Index)[1][2]
  • Equip a refractometer thermostated to 20°C.

  • Clean prism with ethanol; zero with distilled water (

    
    ).[1][2]
    
  • Apply sample.[1][2][4][5][7]

  • Pass Criteria: Reading must fall between 1.4390 and 1.4450 .

    • Causality: Values outside this range indicate hydrolysis (presence of free cyclohexanol/isovaleric acid) or solvent contamination.[1][2]

Protocol B: Purity Verification (GC-FID)[1][2]
  • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier: Helium @ 1 mL/min.

  • Temp Program: 60°C (2 min)

    
     20°C/min 
    
    
    
    240°C (5 min).
  • Detector: FID @ 250°C.

  • Injection: 1

    
    L split 1:50.[1][2]
    
  • Validation: Main peak retention time must match standard. Impurity peaks should sum to

    
    .[1][2]
    

Contingency: In-House Synthesis Protocol

If supply is unavailable, Cyclohexyl Isovalerate can be synthesized via Fischer esterification.[1][2] This protocol is designed for high yield and easy purification.[1][2]

Reaction Scheme

[1][2]

Synthesis Reactants Isovaleric Acid + Cyclohexanol Reflux Reflux (Dean-Stark) Remove H2O Reactants->Reflux Mix Catalyst p-TsOH (1 mol%) Toluene Solvent Catalyst->Reflux Workup Wash: NaHCO3 (Remove Acid) Wash: Brine -> Dry MgSO4 Reflux->Workup Complete Conversion Distill Vacuum Distillation Collect @ ~60°C (0.5 mmHg) Workup->Distill Product Pure Cyclohexyl Isovalerate Distill->Product

Figure 2: Acid-catalyzed synthesis workflow utilizing Dean-Stark water removal to drive equilibrium.

Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Charge: Add Cyclohexanol (0.1 mol, 10.0 g) , Isovaleric Acid (0.12 mol, 12.2 g) (excess acid drives reaction), and p-Toluenesulfonic acid (0.1 g) .

  • Solvent: Add 60 mL Toluene (azeotrope former).

  • Reaction: Reflux vigorously. Water will collect in the trap.[1][2] Continue until water evolution ceases (~2-3 hours).

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash organic layer with Sat.[1][2]

      
       (2 x 50 mL)  to remove excess isovaleric acid (Crucial step: evolution of 
      
      
      
      gas).[1][2]
    • Wash with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate via Rotary Evaporator. Perform vacuum distillation.[1][2]

    • Target: Collect fraction boiling at ~60-62°C @ 0.5 mmHg (or ~223°C at atm).

  • Yield: Expect ~85-90% clear, colorless liquid.[1][2][5]

Handling and Safety

  • Hazards: Combustible liquid (H227).[1][2][8] Causes skin irritation (H315) and serious eye irritation (H319).[1][2][8]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing long-term to prevent hydrolysis.[1][2]

  • Odor: Potent fruity/apple odor.[1][2][5] Handle in a fume hood to avoid laboratory contamination.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate.[1][2] Retrieved from [Link]

  • The Good Scents Company (2025). Cyclohexyl isovalerate Technical Data and Organoleptic Profile.[1][2] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. Cyclohexyl isovalerate Mass Spectrum and Retention Indices. Retrieved from [Link][1][2]

Sources

Exploratory

Purity Standards for Cyclohexyl Isovalerate in Research Applications

Executive Summary Cyclohexyl Isovalerate (CHIV) (CAS: 7774-44-9) is a lipophilic ester primarily recognized in the flavor and fragrance industry (FEMA 2355).[1][2] However, in pharmaceutical research and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl Isovalerate (CHIV) (CAS: 7774-44-9) is a lipophilic ester primarily recognized in the flavor and fragrance industry (FEMA 2355).[1][2] However, in pharmaceutical research and drug development, it serves a critical role as a model lipophilic substrate for esterase kinetic studies, a reference standard in chromatographic profiling, and a functional excipient in oral formulation development.

The transition from technical-grade (flavor use) to research-grade (analytical/bio-assay use) requires rigorous control over specific impurities—most notably isovaleric acid and cyclohexanol . This guide delineates the purity standards required to ensure reproducibility in biochemical and analytical workflows.

Chemical Profile & Critical Attributes[3][4]

To establish purity standards, one must first understand the molecule's inherent instability and synthesis-derived contaminants.

AttributeSpecificationRelevance to Research
IUPAC Name Cyclohexyl 3-methylbutanoateUnambiguous identification
Molecular Formula C₁₁H₂₀O₂ (MW: 184.28 g/mol )Mass spectrometry calibration
Lipophilicity (LogP) ~3.65Membrane permeability & bio-accumulation models
Boiling Point 223°C (at 760 mmHg)GC inlet parameters & solvent removal
Flash Point 88°CSafety in high-temp synthesis
Refractive Index 1.439 – 1.445 (20°C)Rapid purity screening
The Hydrolysis Risk Vector

CHIV is an ester.[2] In the presence of trace moisture and acidic or basic conditions, it undergoes hydrolysis, reverting to its precursors. In a research setting, free isovaleric acid is a critical contaminant; even at ppm levels, its potent odor and acidity can skew organoleptic trials and alter the pH of unbuffered biological assays.

Purity Grades & Application Matrix

Research applications demand higher specifications than industrial flavor compounding. Below is the classification logic for CHIV grades.

Grade A: Ultra-High Purity (Research/Analytical Standard)
  • Purity: >99.5% (GC-FID)

  • Acid Value: < 0.5 mg KOH/g

  • Water Content: < 0.05%

  • Application:

    • Proteomics: Substrate for specific carboxylesterase activity assays.

    • Analytical Chemistry: Internal standard for quantifying volatile esters in biological matrices.

    • Metabolism Studies: Investigating the hydrolysis rates of cyclohexyl-moiety prodrugs.

Grade B: Pharmaceutical Excipient Grade (FCC/USP-NF aligned)
  • Purity: >98.0%[1][3]

  • Acid Value: < 1.0 mg KOH/g

  • Application:

    • Formulation R&D: Flavor masking agent for bitter APIs (Active Pharmaceutical Ingredients).

    • Toxicology: Animal feeding studies for excipient safety profiling.

Grade C: Technical Grade
  • Purity: 95-97%

  • Application: Industrial fragrance compounding (Not suitable for quantitative research).

Impurity Profiling & Control Mechanisms

The synthesis of CHIV typically involves the esterification of cyclohexanol with isovaleric acid (or isovaleroyl chloride). This route dictates the impurity profile.

Key Impurities
  • Cyclohexanol (Starting Material): High boiling point makes it difficult to remove via simple distillation. It acts as a CNS depressant in high concentrations, potentially confounding toxicology data.

  • Isovaleric Acid (Hydrolysis Product/Reactant): Causes pH drift in cellular assays.

  • Dicyclohexyl Ether: A side product formed if sulfuric acid catalysis is too aggressive.

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the chemical causality between synthesis, degradation, and impurity formation.

CHIV_Pathways Reactants Precursors: Cyclohexanol + Isovaleric Acid CHIV Cyclohexyl Isovalerate (Target Molecule) Reactants->CHIV Esterification (-H2O) Impurity_Ether Impurity: Dicyclohexyl Ether Reactants->Impurity_Ether Side Reaction (High Temp/Acid) Catalyst Acid Catalyst (H2SO4 / pTsOH) Catalyst->Reactants Activates Hydrolysis Hydrolysis (Presence of H2O) CHIV->Hydrolysis Storage Instability Degradation Degradation Products: Free Acid + Alcohol Hydrolysis->Degradation Reversion

Figure 1: Mechanistic pathway showing the reversible nature of CHIV synthesis and the origin of critical impurities (Ether and Hydrolysis products).

Analytical Methodologies & Validation Protocols

To certify CHIV for research use, a multi-modal analytical approach is required. Relying solely on GC-FID is insufficient due to the lack of structural confirmation.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Confirm identity and quantify organic impurities >0.1%.

  • Column: fused silica capillary column (e.g., DB-WAX or HP-5MS), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV). Scan range 35-350 m/z.

  • Acceptance Criteria:

    • Main peak area >99.0%.[2][4]

    • Mass spectrum matches NIST library (CAS 7774-44-9) with >95% match quality.

    • No single impurity >0.5%.

Protocol B: Acid Value Titration (Critical for Stability)

Objective: Quantify free isovaleric acid generated by hydrolysis.

  • Solvent: Neutralized Ethanol/Ether (1:1).

  • Titrant: 0.1 N Potassium Hydroxide (KOH) in ethanol.

  • Indicator: Phenolphthalein.

  • Procedure: Dissolve 5.0g CHIV in 50mL solvent. Titrate to faint pink endpoint.

  • Calculation:

    
    
    
    • (Where

      
      =Normality, 
      
      
      
      =Volume of KOH,
      
      
      =Weight of sample).
Visualization: Quality Control Decision Logic

This workflow ensures only stable, high-purity lots enter the research supply chain.

QC_Workflow Sample Raw Batch Sample Visual Visual Inspection (Clear, Colorless) Sample->Visual GCMS GC-MS Analysis (Purity & ID) Visual->GCMS AcidTest Acid Value Titration (Hydrolysis Check) GCMS->AcidTest Decision Decision Node AcidTest->Decision Fail_Reprocess REJECT / RE-DISTILL (Impurity > 1% or AV > 1.0) Decision->Fail_Reprocess Fail Pass_Research RELEASE: Research Grade (>99.0%, AV < 0.5) Decision->Pass_Research High Spec Pass_Tech RELEASE: Technical Grade (>95%, AV < 2.0) Decision->Pass_Tech Low Spec

Figure 2: Logic flow for categorizing Cyclohexyl Isovalerate batches based on analytical thresholds.

Storage and Handling for Research Stability

Even high-purity CHIV will degrade if mishandled. The ester bond is susceptible to nucleophilic attack.

  • Container: Amber glass (Type I) with Teflon-lined caps to prevent plasticizer leaching and UV degradation.

  • Headspace: Nitrogen purge recommended after opening to exclude atmospheric moisture.

  • Temperature: Store at 2-8°C. While stable at room temperature, refrigeration retards hydrolysis rates significantly over long-term storage (>6 months).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate. Retrieved from [Link]

  • The Good Scents Company (2024). Cyclohexyl isovalerate Material Safety and Specification Data. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center (2023). Cyclohexyl isovalerate Gas Chromatography and Mass Spectra. Retrieved from [Link]

  • World Health Organization (WHO) / JECFA. Evaluation of Certain Food Additives: Cyclohexyl Isovalerate (No. 1096).[5] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of Cyclohexyl Isovalerate via Novozym 435

Executive Summary Cyclohexyl isovalerate is a valuable ester characterized by distinct fruity, apple-like, and berry notes, widely utilized in the flavor and fragrance industry. Traditional Fischer esterification require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl isovalerate is a valuable ester characterized by distinct fruity, apple-like, and berry notes, widely utilized in the flavor and fragrance industry. Traditional Fischer esterification requires strong mineral acids (H₂SO₄) and high temperatures, leading to product degradation, discoloration, and significant waste streams.

This Application Note details a green, solvent-free protocol for the synthesis of cyclohexyl isovalerate using Candida antarctica Lipase B (CALB) immobilized on acrylic resin (Novozym 435). This method leverages the high selectivity and robustness of CALB to overcome the steric hindrance inherent to secondary alcohols (cyclohexanol) and branched-chain fatty acids (isovaleric acid).

Mechanistic Insight: The Ping-Pong Bi-Bi Pathway

To optimize the reaction, one must understand the underlying kinetics. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .[1][2][3] Unlike a single-displacement reaction, the substrates bind and release in a specific sequence.

The Reaction Cycle[4]
  • Acylation: Isovaleric acid enters the active site. The nucleophilic serine residue attacks the carbonyl carbon, releasing water and forming a covalent Acyl-Enzyme Intermediate (Isovaleryl-CALB).

  • Deacylation: Cyclohexanol (the nucleophile) enters the active site and attacks the acyl-enzyme complex.

  • Release: The ester (Cyclohexyl isovalerate) is released, regenerating the free enzyme.

Critical Constraint: Water is a competitive nucleophile. If water activity (


) is too high, the acyl-enzyme complex hydrolyzes back to the acid rather than forming the ester. Conversely, if 

is too low, the enzyme loses the structural flexibility required for catalysis.

LipaseMechanism Enzyme Free Lipase (CALB) Complex1 Michaelis Complex (E-Acid) Enzyme->Complex1 + Substrate 1 Acid Isovaleric Acid Acid->Complex1 AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme Acylation Water H₂O (Byproduct) AcylEnzyme->Water Release Complex2 Michaelis Complex (Acyl-E-Alcohol) AcylEnzyme->Complex2 + Substrate 2 Alcohol Cyclohexanol Alcohol->Complex2 Complex2->Enzyme Deacylation + Product Release Product Cyclohexyl Isovalerate Complex2->Product

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of cyclohexyl isovalerate.

Critical Process Parameters

Enzyme Selection: Why Novozym 435?
  • Stereospecificity: CALB has a deep, narrow active site that accommodates the branched isovaleric chain well.

  • Thermostability: Stable up to 60°C, allowing higher reaction rates to counteract the slower kinetics of secondary alcohols.

  • Solvent Tolerance: Performs exceptionally well in solvent-free systems (neat substrates), maximizing volumetric productivity.

Substrate Challenges
  • Cyclohexanol (Secondary Alcohol): Reacts 10–50x slower than primary alcohols due to steric hindrance near the hydroxyl group.

  • Isovaleric Acid (Branched Acid): The isopropyl group near the carbonyl carbon adds further steric resistance.

  • Solution: A slightly elevated temperature (50–60°C) and extended reaction time (24h) are required compared to standard linear esters.

Water Control Strategy

Accumulation of water drives the equilibrium backward (Hydrolysis).

  • Method: Use Molecular Sieves (4Å) directly in the reaction vessel.

  • Load: 5–10% w/w relative to total substrate mass.

Experimental Protocol

Materials
  • Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B).[4][5][6][7]

  • Substrate A: Isovaleric acid (>98% purity).

  • Substrate B: Cyclohexanol (>99% purity).

  • Desiccant: Molecular Sieves 4Å (activated at 250°C for 4h prior to use).

  • Solvent (Optional): n-Heptane (only if viscosity is problematic; solvent-free is preferred).

Equipment
  • Thermostatted orbital shaker or stirred tank reactor.

  • GC-FID for analysis.[3]

  • Glassware: Screw-capped reaction vials (20 mL) or jacketed reactor.

Step-by-Step Procedure (Solvent-Free)

1. Substrate Preparation

  • Dry cyclohexanol and isovaleric acid over molecular sieves for 24 hours to ensure initial water content is <0.05%.

2. Reaction Setup

  • In a 20 mL vial, mix Isovaleric Acid (10 mmol, 1.02 g) and Cyclohexanol (10 mmol, 1.00 g) .

  • Note: A 1:1 molar ratio is standard.[4] If conversion is low, use a slight excess of cyclohexanol (1:1.2) to drive the acid to completion.

3. Enzyme Addition

  • Add Novozym 435 (20 mg) . This corresponds to a 1% (w/w) enzyme load relative to substrates.

  • Optimization: For faster kinetics, load can be increased to 5% (w/w).

4. Incubation

  • Add 100 mg activated Molecular Sieves 4Å .

  • Incubate at 50°C with orbital shaking at 200 rpm .

  • Caution: Ensure agitation suspends the enzyme beads but does not crush them (avoid magnetic stir bars if possible; overhead stirring or shaking is better).

5. Monitoring

  • Withdraw 20 µL aliquots at 0, 2, 6, 12, and 24 hours.

  • Dilute samples in n-heptane (1:100) for GC analysis.

6. Workup

  • Filter the reaction mixture through a fritted glass funnel to recover the immobilized enzyme (reusable).

  • The filtrate is the crude ester.

  • Purification: If excess acid remains, wash with saturated NaHCO₃ solution, dry over MgSO₄, and distill under reduced pressure (bp ~210°C at atm, adjust for vacuum).

Analytical Method (GC-FID)[3]

To validate the synthesis, use the following Gas Chromatography conditions:

ParameterSetting
Column DB-WAX or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium or Nitrogen @ 1.0 mL/min
Injector Temp 250°C (Split mode 1:50)
Detector (FID) 280°C
Oven Program 60°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Retention Times Cyclohexanol (~5.2 min), Isovaleric Acid (~6.1 min), Ester (~12.5 min)

Process Workflow & Logic

Workflow Start Raw Materials (Isovaleric Acid + Cyclohexanol) PreTreat Dehydration (Mol. Sieves 24h) Start->PreTreat Reaction Biocatalytic Reaction 50°C, 200 rpm, Novozym 435 PreTreat->Reaction Sampling GC-FID Monitoring (0, 6, 12, 24h) Reaction->Sampling Filtration Filtration (Recover Enzyme) Reaction->Filtration Filtration->Reaction Recycle Enzyme Purification Purification (Bicarb Wash / Distillation) Filtration->Purification Final Cyclohexyl Isovalerate (>98% Purity) Purification->Final

Figure 2: Experimental workflow for the enzymatic synthesis and purification process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation.Replace molecular sieves or increase load to 10%.
Slow Reaction Rate Steric hindrance of secondary alcohol.Increase Temp to 60°C or Enzyme Load to 5%.
Enzyme Agglomeration High viscosity or water presence.Add minimal solvent (n-heptane) or improve agitation.
Acid Smell in Product Incomplete reaction.Wash crude product with 5% NaHCO₃ to neutralize residual acid.

References

  • Enzymatic Synthesis of Esters: Gandhi, N. N. (1997). Applications of lipase. Journal of the American Oil Chemists' Society, 74(6), 621-634. Link

  • Novozym 435 Properties: Ortiz, C., et al. (2019).[4][5][6] Novozym 435: the "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology, 9, 2380-2420. Link

  • Kinetic Mechanism: Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 32(7), 783-789. Link

  • Secondary Alcohol Esterification: Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols. Journal of Organic Chemistry. Link

Sources

Application

Use of Cyclohexyl isovalerate in insect semiochemical studies

Application Note: Evaluation of Cyclohexyl Isovalerate as a Structural Probe and Kairomone Mimic in Insect Olfactory Studies Part 1: Core Directive & Scientific Context Abstract Cyclohexyl isovalerate (CAS 7774-44-9) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Cyclohexyl Isovalerate as a Structural Probe and Kairomone Mimic in Insect Olfactory Studies

Part 1: Core Directive & Scientific Context

Abstract Cyclohexyl isovalerate (CAS 7774-44-9) is a volatile ester characterized by a potent fruity, apple-banana aroma.[1] While widely utilized in the flavor and fragrance industry, its application in chemical ecology is emerging as a critical structural probe and kairomone mimic .[1] This guide details the protocols for utilizing Cyclohexyl isovalerate to investigate olfactory receptor specificity and to develop broad-spectrum attractants for frugivorous pests (e.g., Drosophila suzukii, Thripidae, and Nitidulidae).[1]

The Scientific Premise: Steric Probing of Olfactory Receptors In semiochemical research, isovalerate esters (e.g., isoamyl isovalerate) are established attractants for social wasps and thrips.[1] Cyclohexyl isovalerate serves as a rigid, bulky steric analog to these flexible aliphatic chains.[1] By comparing biological responses between isoamyl (flexible) and cyclohexyl (rigid) analogs, researchers can map the steric volume constraints of insect Odorant Receptors (ORs).[1]

  • Hypothesis: If an insect OR accepts the bulky cyclohexyl ring, the binding pocket is broad/promiscuous (generalist).[1] If it rejects the ring but accepts the isoamyl chain, the pocket is narrow/specific (specialist).[1]

Part 2: Mechanism of Action & Chemical Profile[1]

Chemical Profile

  • IUPAC Name: Cyclohexyl 3-methylbutanoate[1]

  • Role: Kairomone mimic (fermenting fruit volatile), Antagonist (receptor blocker).[1]

  • Key Properties:

    • Volatility:[1][2] Moderate (BP ~223°C).[1]

    • Stability:[1] Hydrolytically stable in neutral pH; susceptible to esterases in vivo.[1]

    • Odor Profile: Green, fruity, ethereal.[1][3]

Signaling Pathway Visualization The following diagram illustrates the differential activation pathway where Cyclohexyl isovalerate acts as either an agonist (mimic) or antagonist (blocker) depending on receptor pocket geometry.[1]

ReceptorPathway Ligand Cyclohexyl Isovalerate (Ligand) OR_General Generalist OR (Broad Pocket) Ligand->OR_General Fits OR_Special Specialist OR (Narrow Pocket) Ligand->OR_Special Clash Signal_A Ion Channel Opening (Depolarization) OR_General->Signal_A Signal_B Steric Hindrance (No Binding/Antagonism) OR_Special->Signal_B Behavior_A Attraction/Feeding (Agonist Response) Signal_A->Behavior_A Behavior_B Inhibition/Repellency (Antagonist Response) Signal_B->Behavior_B

Figure 1: Differential receptor activation logic.[1] Cyclohexyl isovalerate probes the steric tolerance of the ligand-binding domain.[1]

Part 3: Experimental Protocols

Protocol A: Electroantennographic Detection (GC-EAD)

Objective: Determine if the insect peripheral nervous system can detect Cyclohexyl isovalerate.[1]

Materials:

  • Gas Chromatograph (GC) with FID and EAD port.[1]

  • Ag/AgCl electrodes with saline gel.[1]

  • Target Insect: Drosophila suzukii (SWD) or Frankliniella occidentalis (WFT).[1]

  • Test Solution: Cyclohexyl isovalerate (1 µg/µL in Hexane).

Workflow:

  • Preparation: Excise the insect head/antenna carefully.[1] Mount the reference electrode in the hemolymph of the head capsule and the recording electrode at the distal tip of the antenna.[1]

  • Signal Verification: Puff pure air and a known standard (e.g., cis-3-hexenyl acetate) to verify signal integrity (>0.5 mV response).[1]

  • Injection: Inject 1 µL of the test solution into the GC.

    • Column: DB-5 or HP-5MS (non-polar).[1]

    • Program: 50°C (1 min) → 10°C/min → 200°C.[1]

  • Data Correlation: Overlay the FID trace (chemical elution) with the EAD trace (voltage drop).

  • Validation: A synchronous peak in EAD and FID indicates positive detection.[1]

Self-Validating Check:

  • Control: Hexane solvent injection must show zero EAD response.[1]

  • Lag Time: Calculate the delay between FID and EAD (usually 0.5–2.0 seconds) based on transfer line length.[1]

Protocol B: Y-Tube Olfactometer Bioassay

Objective: Quantify behavioral attraction vs. inhibition.

Setup:

  • Y-Tube: Glass, 20mm diameter, 10cm arms.[1]

  • Airflow: 0.5 L/min (charcoal-filtered, humidified).

  • Stimulus: 10 µL Cyclohexyl isovalerate on filter paper vs. Solvent Control.

Step-by-Step:

  • Acclimatization: Starve insects for 4–12 hours prior to testing to increase responsiveness.[1]

  • Loading: Introduce a single insect at the base of the Y-tube.

  • Observation: Record choice when the insect crosses the "decision line" (3 cm into an arm) and stays for >15 seconds.

  • Rotation: Rotate the Y-tube 180° every 5 insects to eliminate directional bias (lighting/gravity).

  • Cleaning: Wash tube with acetone and bake at 200°C between trials to prevent "ghosting" (adsorption of the ester on glass).

Data Analysis Table:

ParameterFormulaInterpretation
Preference Index (PI)

+1.0 = Total Attraction0.0 = Neutral-1.0 = Total Repellency
Response Rate

< 30% indicates poor insect health or assay conditions.[1]
Chi-Square Test


required for significance.[1]

Where T = # in Treatment arm, C = # in Control arm.

Part 4: Field Application & Formulation

Formulation Strategy: Controlled Release Cyclohexyl isovalerate is moderately volatile.[1] For field trials (e.g., monitoring traps), it must be dispensed at a constant rate.[1]

Dispenser Protocol:

  • Matrix: Red rubber septa (standard) or Polyethylene vials.

  • Loading: Dissolve 100 mg Cyclohexyl isovalerate in 1 mL Methylene Chloride.

  • Impregnation: Pipette solution into the septum cup. Allow solvent to evaporate in a fume hood for 24 hours.

  • Release Rate Verification: Weigh septa weekly in a wind tunnel (25°C, 1 m/s wind).

    • Target Rate: 0.5 – 5.0 mg/day for generalist attraction.[1]

Field Trial Decision Tree Use this logic to design your field experiment.

FieldTrial Start Field Trial Design Target Target Species? Start->Target Frugivore Frugivore (Fruit Fly, Sap Beetle) Target->Frugivore Herbivore Herbivore (Thrips, Mirids) Target->Herbivore Blend_F Blend Strategy: Mix with Ethanol/Acetic Acid (Fermentation Mimic) Frugivore->Blend_F Blend_H Blend Strategy: Mix with Benzaldehyde (Floral Mimic) Herbivore->Blend_H Trap_Type Trap Selection Blend_F->Trap_Type Blend_H->Trap_Type McPhail McPhail Trap (Liquid drown) Trap_Type->McPhail Volatile Liquids Sticky Yellow Sticky Card (Visual + Scent) Trap_Type->Sticky Contact Lures

Figure 2: Decision matrix for formulating Cyclohexyl isovalerate based on insect guild.[1]

Part 5: References

  • El-Sayed, A. M. (2023).[1] The Pherobase: Database of Pheromones and Semiochemicals.[1] Link

    • Context: Authoritative database for cross-referencing isovalerate activities in Hymenoptera and Thysanoptera.[1]

  • NIST Chemistry WebBook. (2023).[1] Cyclohexyl isovalerate Spectral Data. Link[1]

    • Context: Source for physical properties (Boiling Point, RI) essential for release rate calculations.[1]

  • Reddy, G. V. P., & Guerrero, A. (2004).[1] Interactions of insect pheromones and plant semiochemicals. Trends in Plant Science. Link

    • Context: Mechanistic grounding for the "Green Leaf Volatile" and ester synergy in pest management.[1]

  • The Good Scents Company. (2023).[1] Cyclohexyl isovalerate Organoleptic Profile. Link

    • Context: Verification of odor profile and safety data (GRAS status) for handling.[1]

Sources

Method

Application Note: Optimized Synthesis of Cyclohexyl Isovalerate via Dean-Stark Mediated Fischer Esterification

Executive Summary This application note details the synthesis of cyclohexyl isovalerate (CAS: 7774-44-9), a high-value ester characterized by its distinct apple/banana notes, widely used in the fragrance and flavor indus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of cyclohexyl isovalerate (CAS: 7774-44-9), a high-value ester characterized by its distinct apple/banana notes, widely used in the fragrance and flavor industry.[1]

Unlike primary alcohols, cyclohexanol is a secondary alcohol with increased steric hindrance, reducing its nucleophilicity.[1] Furthermore, isovaleric acid poses significant handling challenges due to its potent, unpleasant odor (reminiscent of strong cheese or sweat).[1] This protocol utilizes a Dean-Stark azeotropic distillation strategy using toluene.[1][2] This method is superior to simple reflux because it actively drives the equilibrium to completion by removing water (


), ensuring high yields (>90%) and simplifying the purification of the high-boiling product (bp 223 °C).[1]

Reaction Mechanism & Thermodynamics

The reaction follows a reversible acid-catalyzed nucleophilic acyl substitution.[1] Because the equilibrium constant (


) is near unity, adherence to Le Chatelier’s principle is critical.[1]
Mechanistic Pathway

The following diagram illustrates the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by the nucleophilic attack of cyclohexanol.[1]

FischerMechanism Reactants Isovaleric Acid + Cyclohexanol Activated Protonated Carbonyl Reactants->Activated + H⁺ (Catalyst) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Nu: Attack (R-OH) WaterLoss Elimination of Water (-H₂O) Tetrahedral->WaterLoss Proton Transfer Product Cyclohexyl Isovalerate WaterLoss->Product - H⁺

Figure 1: Acid-catalyzed mechanism.[1] Note that every step is reversible; water removal is the rate-determining factor for yield, not kinetics.[1]

Experimental Design Strategy

Reagent Stoichiometry
  • Isovaleric Acid (1.1 eq): We use a slight excess of the acid rather than the alcohol.

    • Reasoning: Unreacted isovaleric acid can be easily removed via a basic wash (converting it to the water-soluble isovalerate salt).[1] Removing unreacted cyclohexanol requires fractional distillation, which is energetically more demanding and prone to azeotrope formation.[1]

  • Cyclohexanol (1.0 eq): The limiting reagent.

  • p-Toluenesulfonic Acid (p-TsOH, 1-2 mol%): Preferred over sulfuric acid (

    
    ) because it causes less charring/oxidation at the reflux temperature of toluene (110 °C).[1]
    
Solvent System: Toluene

Toluene is the entrainer of choice for this reaction.

  • Boiling Point (110.6 °C): Provides sufficient thermal energy to overcome the steric hindrance of the secondary alcohol (cyclohexanol).

  • Azeotrope: Forms a binary azeotrope with water (bp 85 °C, ~20% water), efficiently carrying water into the trap.[1]

Detailed Protocol

Safety & Odor Control (CRITICAL)
  • Isovaleric Acid Containment: This reagent has an extremely low odor threshold.[1] All transfers must occur in a high-flow fume hood.[1]

  • Glassware Decontamination: Do not wash glassware in the open sink immediately. Soak all glassware contacting isovaleric acid in a 10% Sodium Carbonate or dilute bleach bath for 1 hour to neutralize the acid and oxidize odor compounds before washing.

Equipment Setup
  • 250 mL Round Bottom Flask (RBF).[1][3]

  • Dean-Stark Trap.[1][2][3][4]

  • Reflux Condenser.[1][2][3][5][6]

  • Magnetic Stir Bar (egg-shaped for best vortex).[1]

  • Heating Mantle with temperature controller.[1]

  • Nitrogen balloon (optional, to prevent oxidation).[1]

Step-by-Step Procedure
  • Charging: To the 250 mL RBF, add:

    • Cyclohexanol: 20.0 g (0.20 mol)[1][4]

    • Isovaleric Acid: 22.5 g (0.22 mol, 1.1 eq)[1]

    • p-TsOH: 0.38 g (2.0 mmol, 1 mol%)[1]

    • Toluene: 100 mL

  • Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to vigorous reflux.

    • Observation: The solution should boil, and condensate should drip into the trap.[1][2] Water (denser) will pool at the bottom; toluene (lighter) will overflow back into the flask.[2]

  • Monitoring: Continue reflux until water collection ceases.

    • Theoretical Water Yield: ~3.6 mL.[1]

    • Time: Typically 3–5 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Transfer to a separatory funnel.[1]

    • Wash 1 (Water): Wash with 50 mL distilled water (removes bulk catalyst).[1]

    • Wash 2 (Base): Wash carefully with 2 x 50 mL Saturated NaHCO₃ .

      • Note: CO₂ gas will evolve.[1] Vent frequently. This step removes the excess isovaleric acid and is critical for odor removal.

    • Wash 3 (Brine): Wash with 50 mL saturated NaCl.

    • Drying: Dry the organic layer over anhydrous

      
       for 15 minutes. Filter into a tared flask.
      
  • Concentration: Remove Toluene via rotary evaporation (50 °C bath, vacuum down to 50 mbar).

Purification

The crude oil will be yellow/orange. For high purity (>98%), perform Vacuum Distillation .[1]

  • Setup: Short-path distillation head.

  • Conditions: The boiling point of cyclohexyl isovalerate is 223 °C at atmospheric pressure.[7] To avoid decomposition, distill at reduced pressure:

    • ~105–110 °C at 15 mmHg.[1]

    • ~60 °C at 0.5 mmHg.[1]

Workflow Visualization

Workflow Start Reagents: Cyclohexanol + Isovaleric Acid + p-TsOH + Toluene Reflux Reflux with Dean-Stark (Remove H₂O) Start->Reflux Workup Phase Separation & Washes Reflux->Workup Cool to RT BaseWash Sat. NaHCO₃ Wash (Removes Excess Acid) Workup->BaseWash Organic Layer Dry Dry (MgSO₄) & Rotovap Toluene BaseWash->Dry Neutral Organic Layer Distill Vacuum Distillation (Collect ~110°C @ 15mmHg) Dry->Distill Crude Oil Final Pure Cyclohexyl Isovalerate (>98%) Distill->Final

Figure 2: Experimental workflow from setup to isolation.[1]

Characterization & Quality Control

Upon isolation, the product should be a clear, colorless liquid.[1]

Physical Properties Table
PropertyValueNotes
Appearance Colorless Liquid
Odor Fruity, Apple, BananaDistinct from the "cheesy" reactant
Boiling Point 223 °C (760 mmHg)High bp requires vacuum for purity
Refractive Index

Good check for purity without GC
Density 0.948 g/mLDenser than toluene, lighter than water
Spectroscopic Validation
  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (3200-3600 cm⁻¹) of the alcohol/acid and the appearance of a sharp, strong Ester C=O stretch at ~1735 cm⁻¹ .[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.75-4.85 (m, 1H): Methine proton of the cyclohexyl ring (alpha to oxygen).[1]
      
    • 
       2.1-2.2 (d, 2H): Methylene protons alpha to carbonyl.[1]
      
    • 
       0.95 (d, 6H): Isopropyl methyl groups (characteristic of isovalerate).[1]
      

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm with foil.
"Cheesy" Smell in Product Residual Isovaleric AcidThe NaHCO₃ wash was insufficient. Repeat base wash or distill carefully.[1]
Dark Product Oxidation / CharringUse p-TsOH instead of H₂SO₄; lower oil bath temp slightly; use Nitrogen atmosphere.
Emulsion during Workup Similar densities / SurfactantsAdd solid NaCl to the aqueous layer to increase density difference; filter through Celite if necessary.

References

  • Mechanism & Kinetics: Chemistry Steps. "Fischer Esterification Mechanism and Kinetics." Accessed October 26, 2023.[1] [Link]

  • Dean-Stark Methodology: University of Wisconsin-Madison. "Esterification Using a Dean-Stark Trap." Accessed October 26, 2023.[1] [Link]

  • Physical Properties: The Good Scents Company. "Cyclohexyl Isovalerate Properties and Safety." Accessed October 26, 2023.[1] [Link]

Sources

Application

Application Note: Whole-Cell Biocatalytic Synthesis of Cyclohexyl Isovalerate

This guide outlines a high-performance protocol for the biocatalytic production of Cyclohexyl Isovalerate (a fruity, apple/berry-like flavor and fragrance compound) using a whole-cell system. Unlike conventional chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance protocol for the biocatalytic production of Cyclohexyl Isovalerate (a fruity, apple/berry-like flavor and fragrance compound) using a whole-cell system.

Unlike conventional chemical esterification, which utilizes strong mineral acids and high temperatures that can degrade delicate sensory profiles, this bio-route offers mild conditions, high specificity, and "Natural" labeling status (EU/US regulations).

Executive Summary & Mechanism

The synthesis of cyclohexyl isovalerate involves the direct esterification of Cyclohexanol and Isovaleric Acid . While isolated lipases (e.g., Candida antarctica Lipase B) are effective, they are expensive.

Whole-Cell Biocatalysis (WCB) utilizes the entire microorganism (typically fungi like Rhizopus oryzae or Aspergillus oryzae) as a naturally immobilized enzyme carrier. This approach eliminates costly protein purification steps and stabilizes the enzyme within its natural cellular envelope.

Reaction Mechanism

The reaction follows a Ping-Pong Bi-Bi mechanism :

  • Acylation: Isovaleric acid enters the lipase active site (on the cell surface or periplasm), forming an acyl-enzyme intermediate and releasing water.

  • Deacylation: Cyclohexanol enters, attacks the acyl-enzyme, and releases the final ester (Cyclohexyl isovalerate), regenerating the enzyme.

Critical Technical Insight: In whole-cell esterification, water management is paramount. Excess water drives the reaction backward (hydrolysis). Therefore, this protocol utilizes Lyophilized Whole Cells (LWC) in a non-aqueous or solvent-free system to thermodynamically favor ester synthesis.

Biocatalyst Preparation (Upstream)

Model Organism: Rhizopus oryzae (filamentous fungus with cell-bound lipase activity)

Workflow Diagram: Biocatalyst Production

BiocatalystPrep cluster_0 Phase 1: Cultivation cluster_1 Phase 2: Processing Seed Spore Suspension (10^6 spores/mL) Ferm Submerged Fermentation (72h, 30°C, Oil-induced) Seed->Ferm Inoculation Harvest Filtration/Washing (Remove media) Ferm->Harvest Harvest Biomass Freeze Lyophilization (-50°C, <0.1 mbar, 24h) Harvest->Freeze Remove Water Grind Powdering (Standardize Particle Size) Freeze->Grind Yields LWC

Caption: Workflow for generating high-activity Lyophilized Whole Cells (LWC) suitable for organic solvent esterification.

Detailed Protocol
  • Induction Media: Grow R. oryzae in a basal medium supplemented with 1-2% Olive Oil or Oleic Acid . Lipid substrates induce high-level expression of cell-bound lipases.

  • Harvesting: After 72 hours, filter the mycelial biomass using a Buchner funnel. Wash 3x with distilled water and 1x with phosphate buffer (pH 7.0) to remove residual media components.

  • Lyophilization (Critical Step):

    • Flash freeze the wet biomass in liquid nitrogen or at -80°C.

    • Lyophilize for 24–48 hours until constant weight is achieved.

    • Why? Removing intracellular water prevents hydrolysis during the reaction and allows the cells to function in hydrophobic solvents.

  • Storage: Store the dried biocatalyst powder at 4°C in a desiccator.

Reaction Protocol (Biotransformation)

System: Solvent-Free or n-Heptane System Scale: 50 mL Pilot Batch

Reagents & Equipment[1]
  • Substrate A: Isovaleric Acid (99% purity)

  • Substrate B: Cyclohexanol (99% purity)

  • Biocatalyst: Lyophilized R. oryzae cells (from Step 2)

  • Water Scavenger: Molecular Sieves (3Å or 4Å), activated at 300°C overnight.

  • Solvent (Optional): n-Heptane (Log P ~4.0, maintains enzyme activity). Note: Solvent-free is preferred for green metrics if viscosity allows.

Step-by-Step Procedure
  • Substrate Preparation:

    • Mix Isovaleric Acid and Cyclohexanol in a 1:1.2 molar ratio (Acid:Alcohol). Excess alcohol drives the equilibrium.

    • Solvent-Free Mode: Use the mixture directly.

    • Solvent Mode: Dissolve substrates in n-Heptane to a final concentration of 0.5 M (based on acid).

  • Reaction Initiation:

    • Add Lyophilized Whole Cells (20-30 mg/mL) to the reaction vessel.

    • Add Molecular Sieves (50 mg/mL) to scavenge produced water.

  • Incubation:

    • Temperature: 40°C (Optimal balance between rate and enzyme stability).

    • Agitation: 200 RPM (Orbital shaker). Avoid magnetic stirring bars as they grind and destroy the cell structure.

  • Monitoring:

    • Sample 50 µL every 6 hours. Centrifuge to remove cells/sieves.

    • Analyze via GC-FID (See Section 4).

Reaction Pathway Diagram

ReactionPathway Sub1 Isovaleric Acid Enz Whole-Cell Lipase Sub1->Enz Acylation Sub2 Cyclohexanol Complex Acyl-Enzyme Intermediate Sub2->Complex Nucleophilic Attack Enz->Complex Prod1 Water (H2O) Complex->Prod1 Release Prod2 Cyclohexyl Isovalerate (Ester) Complex->Prod2 Deacylation Sieve Molecular Sieves (Traps Water) Prod1->Sieve Adsorption Prod2->Enz Regeneration

Caption: Ping-Pong Bi-Bi mechanism. Molecular sieves are crucial to permanently remove water (Red) and drive the equilibrium toward the Ester (Blue).

Analytical Method (GC-FID)

To validate conversion, use the following Gas Chromatography parameters.

ParameterSetting
Column DB-WAX or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temp 250°C (Split ratio 20:1)
Detector (FID) 280°C
Oven Program 60°C (2 min) → 10°C/min → 220°C (5 min)
Retention Times Cyclohexanol (~6.5 min), Isovaleric Acid (~8.2 min), Ester (~12.5 min)

Calculation:



Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<40%) Water accumulation.Replace/increase molecular sieves. Ensure cells were fully lyophilized.
Slow Reaction Rate Mass transfer limitation.Increase agitation speed (RPM) or switch to a packed-bed reactor flow system.
Cell Aggregation Hydrophobic clumping.Disperse cells in a small volume of solvent before adding to the main mix.
Substrate Inhibition High acid concentration.Feed isovaleric acid stepwise (fed-batch) rather than all at once.

References

  • Hari Krishna, S., et al. (2001). Enzymatic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: a multivariate analysis.[1] Process Biochemistry. Link

  • Molinari, F., et al. (2020). Whole Cells as Biocatalysts in Organic Transformations.[2][3] Molecules.[1][2][4][5][6][7][8][9][10][11][12] Link

  • Gog, A., et al. (2012). Heterogeneous biocatalysis: reaction and reactor engineering. Chemical Reviews. Link

  • Stergiou, P.Y., et al. (2013). Advances in lipase-catalyzed esterification reactions.[4][5][9][13] Biotechnology Advances.[2] Link

  • Adnani, A., et al. (2010). Optimization of lipase-catalyzed synthesis of cyclohexyl acetate. Journal of Molecular Catalysis B: Enzymatic. Link

Sources

Method

Cyclohexyl Isovalerate: Application and Protocols for Effective Taste Masking in Pharmaceutical Formulations

Introduction: The Challenge of Palatability in Oral Pharmaceuticals Patient compliance is a cornerstone of therapeutic success. For oral medications, taste is a primary determinant of compliance, particularly in pediatri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Palatability in Oral Pharmaceuticals

Patient compliance is a cornerstone of therapeutic success. For oral medications, taste is a primary determinant of compliance, particularly in pediatric and geriatric populations. An unpleasant or bitter taste can lead to medication refusal, incomplete dosing, and ultimately, therapeutic failure.[1][2] Cyclohexyl isovalerate, a flavoring agent with a fruity, apple- and banana-like aroma, presents a promising solution for masking the aversive taste of many active pharmaceutical ingredients (APIs).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cyclohexyl isovalerate as a taste-masking agent in pharmaceutical formulations. We will delve into the scientific principles behind its use, detailed protocols for formulation and evaluation, and the regulatory landscape governing its application.

Physicochemical Properties of Cyclohexyl Isovalerate

A thorough understanding of the physicochemical properties of cyclohexyl isovalerate is essential for its effective incorporation into pharmaceutical dosage forms.

PropertyValueReference
Synonyms Cyclohexyl 3-methylbutanoate, Isovaleric acid cyclohexyl ester[4]
CAS Number 7774-44-9[4]
Molecular Formula C11H20O2[4]
Molecular Weight 184.28 g/mol [4]
Appearance Colorless clear liquid[3]
Odor Fruity, apple- and banana-like[3]
Boiling Point 223 °C at 760 mmHg[3]
Flash Point 88.89 °C (192.00 °F)[3]
Solubility Insoluble in water; Soluble in alcohol[5]
Specific Gravity 0.945 - 0.952 @ 25 °C[3]
Refractive Index 1.439 - 1.445 @ 20 °C[3]

Mechanism of Taste Masking: The Role of Flavorants

The primary mechanism by which cyclohexyl isovalerate masks bitterness is through flavor overshadowing . The strong and pleasant fruity aroma and taste of the ester are perceived more intensely by the taste and olfactory receptors, effectively overpowering the unpleasant taste of the API.[4][6] When a drug is ingested, dissolved molecules interact with taste receptors on the tongue, triggering a signal to the brain that is interpreted as a specific taste, such as bitterness.[7] Flavoring agents like cyclohexyl isovalerate introduce competing, more pleasant stimuli that dominate the sensory experience.

The process of taste perception is a complex interplay of taste and smell. The volatile nature of esters like cyclohexyl isovalerate means that their aroma is detected by the olfactory receptors in the nasal cavity simultaneously as the taste is perceived by the tongue. This combined sensation, known as flavor, is what ultimately determines the palatability of the formulation.

TasteMaskingMechanism cluster_0 Oral Cavity cluster_1 Brain Bitter API Bitter API Taste Receptors Taste Receptors Bitter API->Taste Receptors Binds to Cyclohexyl Isovalerate Cyclohexyl Isovalerate Cyclohexyl Isovalerate->Taste Receptors Competes for binding / Overshadows signal Perception Perception Cyclohexyl Isovalerate->Perception Provides Pleasant Flavor Signal Taste Receptors->Perception Sends Signal

Figure 1: Simplified workflow of flavor overshadowing by cyclohexyl isovalerate.

Regulatory Considerations

Cyclohexyl isovalerate is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 2355.[3] This designation is crucial for its use in food products and provides a strong foundation for its consideration in oral pharmaceuticals. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the use of excipients, including flavoring agents, in pharmaceutical products.[1][8][9]

When incorporating cyclohexyl isovalerate into a pharmaceutical formulation, it is imperative to adhere to these regulatory frameworks. Key considerations include:

  • Justification of Use: The necessity of the flavoring agent to improve palatability and patient compliance must be documented.

  • Safety: While GRAS status is beneficial, additional safety data may be required depending on the intended patient population (especially pediatrics) and the daily intake level.[10]

  • Quality Control: Specifications for the identity, purity, and strength of the cyclohexyl isovalerate used must be established.

Protocols for Formulation and Evaluation

Part 1: Formulation of a Taste-Masked Oral Liquid

Due to its poor water solubility, incorporating cyclohexyl isovalerate into an aqueous oral formulation requires the use of solubilizing or emulsifying agents to create a stable oil-in-water (O/W) emulsion.[11][12] This protocol provides a general method for developing a taste-masked oral solution of a model bitter API.

Objective: To prepare a stable and palatable oral liquid formulation of a bitter API using cyclohexyl isovalerate as a taste-masking agent.

Materials:

  • Bitter API (e.g., Quinine Sulfate)

  • Cyclohexyl Isovalerate

  • Co-solvent (e.g., Propylene Glycol)

  • Surfactant/Emulsifier (e.g., Polysorbate 80)[11]

  • Viscosity-enhancing agent (e.g., Xanthan Gum)

  • Sweetener (e.g., Sucralose)

  • Preservative (e.g., Sodium Benzoate)

  • Purified Water

Protocol:

  • Preparation of the Aqueous Phase: a. In a suitable vessel, dissolve the sweetener and preservative in a portion of the purified water with gentle heating and stirring until a clear solution is obtained. b. In a separate container, disperse the viscosity-enhancing agent in the remaining portion of purified water with vigorous stirring until a uniform dispersion is formed. c. Combine the two aqueous preparations and mix until homogeneous.

  • Preparation of the Oil Phase: a. In a separate vessel, dissolve the bitter API in the co-solvent. Gentle heating may be applied if necessary. b. Add the cyclohexyl isovalerate and the surfactant to the API solution and mix until a clear, homogeneous oil phase is obtained.[11]

  • Emulsification: a. Slowly add the oil phase to the aqueous phase under continuous high-shear mixing to form a crude emulsion.[12] b. Homogenize the crude emulsion using a high-pressure homogenizer to reduce the droplet size and improve stability.

  • Final Formulation: a. Allow the emulsion to cool to room temperature. b. Adjust the final volume with purified water if necessary and mix until uniform.

FormulationWorkflow cluster_0 Aqueous Phase Preparation cluster_1 Oil Phase Preparation cluster_2 Emulsification & Final Product A1 Dissolve Sweetener & Preservative in Water A2 Disperse Viscosity Agent in Water A1->A2 A3 Combine and Mix A2->A3 C1 Combine Phases under High Shear A3->C1 B1 Dissolve API in Co-solvent B2 Add Cyclohexyl Isovalerate & Surfactant B1->B2 B2->C1 C2 Homogenize C1->C2 C3 Cool and Adjust Volume C2->C3

Figure 2: Workflow for the preparation of a taste-masked oral emulsion.
Part 2: Evaluation of Taste-Masking Efficacy

A. Sensory Panel Evaluation

A trained human taste panel remains the gold standard for assessing the palatability of pharmaceutical formulations.[13][14]

Objective: To quantitatively assess the bitterness of the formulated oral liquid compared to an unmasked control.

Panelists: A panel of 10-15 trained adult volunteers.

Materials:

  • Taste-masked formulation (Test)

  • Unmasked formulation (Control - without cyclohexyl isovalerate)

  • Reference standard for bitterness (e.g., Quinine sulfate solutions of varying concentrations)

  • Palate cleansers (e.g., unsalted crackers, purified water)

Protocol:

  • Panelist Training: Train panelists to recognize and score bitterness intensity using a standardized scale (e.g., a 0-10 scale where 0 is not bitter and 10 is extremely bitter).

  • Sample Presentation: Present randomized, blinded samples of the Test and Control formulations to the panelists.

  • Evaluation: Instruct panelists to take a standardized volume of the sample, hold it in their mouth for a specified time (e.g., 10 seconds), and then expectorate.

  • Scoring: Panelists will rate the bitterness intensity of each sample on the standardized scale.

  • Washout Period: A washout period of at least 5 minutes with palate cleansers should be observed between samples to prevent sensory fatigue.[13]

  • Data Analysis: Analyze the bitterness scores statistically to determine if there is a significant difference between the Test and Control formulations.

Example Data:

FormulationMean Bitterness Score (0-10)Standard Deviation
Unmasked Control7.81.2
Taste-Masked (Cyclohexyl Isovalerate)2.50.8

B. In Vitro Drug Release Studies

In vitro dissolution testing can be a valuable tool to predict the in vivo taste-masking performance by quantifying the amount of drug released in a simulated salivary fluid.[15]

Objective: To determine the rate and extent of API release from the formulation in a simulated salivary environment.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: Simulated Salivary Fluid (pH 6.8)

Protocol:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 50 rpm.

  • Introduce a known volume of the oral liquid formulation into the dissolution vessel containing the simulated salivary fluid.

  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 5, 10, and 15 minutes).

  • Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Expected Results: A successful taste-masked formulation will exhibit significantly lower drug release in the initial minutes compared to the unmasked control, indicating that less free drug is available to interact with taste receptors in the oral cavity.

Example Dissolution Profile:

Time (minutes)% API Released (Unmasked)% API Released (Taste-Masked)
1152
2355
57012
109525
159840
Part 3: Quantification of Cyclohexyl Isovalerate in the Formulation

A validated analytical method is crucial for quality control and to ensure the correct amount of cyclohexyl isovalerate is present in the final product. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[16][17][18]

Objective: To develop and validate an HPLC method for the quantification of cyclohexyl isovalerate in the oral liquid formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Detection Wavelength: 210 nm[17]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of cyclohexyl isovalerate in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Sample Preparation: Dilute the oral liquid formulation with the solvent to a concentration within the range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the cyclohexyl isovalerate standards against their concentrations. Determine the concentration of cyclohexyl isovalerate in the sample by interpolating its peak area from the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Conclusion

Cyclohexyl isovalerate is a valuable tool in the formulator's arsenal for overcoming the challenge of poor palatability in oral pharmaceutical products. Its strong, pleasant fruity flavor can effectively mask the bitter taste of many APIs, thereby improving patient adherence and therapeutic outcomes. By understanding the principles of its application and employing robust formulation and evaluation protocols, drug development professionals can successfully leverage cyclohexyl isovalerate to create more acceptable and effective medicines.

References

  • US Patent US3085939A, "Oil-in-water emulsion for oral administration, and process for preparation," Google P
  • "What are the steps to take in creating oil in water emulsions. And all the reagents to be used?
  • "HPLC Method for Flavourings," Food and Agriculture Organization of the United N
  • "Development And Validation Of Hplc Method For The Isobutylglutarmonoamide," Neuroquantology, accessed February 7, 2026.
  • "How to formulate water in oil emulsions," Let's Make Beauty, accessed February 7, 2026.
  • "Advances in Taste-Masking Strategies for Pediatric Brain-Related Disease Treatments: Focus on Polymeric Coatings in Orally Disintegrating Tablets," International Journal of Scientific Research & Technology, accessed February 7, 2026.
  • "Advances in the Taste Masking Technologies of Pharmaceutical Dosage Form," ijppr.humanjournals.com, accessed February 7, 2026.
  • "MAPP 5021.2: Assessment of Color Additives and Flavors in Oral Drug Products," FDA, accessed February 7, 2026.
  • "cyclohexyl isovalerate, 7774-44-9," The Good Scents Company, accessed February 7, 2026.
  • "Taste Masking of Bitter Drugs for Paediatric Dosage Forms," ZIM Labs, accessed February 7, 2026.
  • "In vitro and in vivo investigation of taste-masking effectiveness of Eudragit® E PO as drug particle coating agent in orally disintegrating tablets," SciSpace, accessed February 7, 2026.
  • "Responsive Sensory Evaluation to Develop Flexible Taste-Masked Paediatric Primaquine Tablets against Malaria for Low-Resource Settings," PubMed Central, accessed February 7, 2026.
  • "Paediatric formulations," European Medicines Agency (EMA), accessed February 7, 2026.
  • US Patent US6806256B2, "Taste masked liquid pharmaceutical compositions," Google P
  • "Taste Perceptions of Common Pediatric Antibiotic Suspensions and Associated Prescribing Patterns in Medical Residents," PubMed Central, accessed February 7, 2026.
  • "Taste masking of peadiatric formulation: A review on technologies, recent trends and regulatory aspects," ResearchG
  • "Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods," PubMed Central, accessed February 7, 2026.
  • US Patent US5904937A, "Taste masked pharmaceutical compositions," Google P
  • "Taste Masking 101 Sensory And Performance Evaluation," Outsourced Pharma, accessed February 7, 2026.
  • "Chemical Properties of Cyclohexyl isovalerate (CAS 7774-44-9)," Cheméo, accessed February 7, 2026.
  • "APPROACHES TO TASTE MASKING IN BITTER TASTING PHARMACEUTICALS: ACONCISE REVIEW," World Journal of Pharmaceutical and Life Sciences, accessed February 7, 2026.
  • "Reflection paper on formulations of choice for the paediatric population - Scientific guideline," European Medicines Agency (EMA), accessed February 7, 2026.
  • "Implications of FDA's Four Flavor Categories on Pharmaceutical Development," Senopsys, accessed February 7, 2026.
  • "cyclohexyl isovalerate, 7774-44-9," The Good Scents Company, accessed February 7, 2026.
  • "Removing the Bitter Taste from Drug Development," Pharma Excipients, accessed February 7, 2026.
  • "FDA Issues MAPP for Reviewing Color Additives and Flavors in Oral Drug Products," Advarra, accessed February 7, 2026.
  • "One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness," Frontiers, accessed February 7, 2026.
  • "Taste Assessment Trials for Sensory Analysis of Oral Pharmaceutical Products.
  • "An Innovative Approach Towards Taste Masking: Formulation and Evaluation of Clarithromycin Suspension for Pediatrics," Impactfactor, accessed February 7, 2026.
  • "taste-masking compounds and compositions and uses thereof," Justia P
  • "Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages," MDPI, accessed February 7, 2026.
  • "A new strategy for taste masking of azithromycin antibiotic: development, characterization, and evaluation of azithromycin titanium nanohybrid for masking of bitter taste using physisorption and panel testing studies," PubMed Central, accessed February 7, 2026.
  • "Taste masking in pharmaceuticals: An update," ResearchG
  • "Flavor analysis in a pharmaceutical oral solution formulation using an electronic-nose," ResearchG
  • "Scientific guidelines: paediatrics," European Medicines Agency (EMA), accessed February 7, 2026.
  • "FDA issues new MAPP on reviewing color additives," RAPS, accessed February 7, 2026.
  • "A Structured Taste Masking Process for Developing Palatable Pediatric Chewable Tablets," Senopsys, accessed February 7, 2026.
  • "Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes," RSC Publishing, accessed February 7, 2026.
  • "Taste Masking Techniques for Bitter drugs. A Review," IJNRD, accessed February 7, 2026.
  • "FDA Regulations for Flavorings," Mosaic Flavors, accessed February 7, 2026.
  • "An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm," O
  • "LIST OF SOLVENTS INCLUDED IN THE GUIDANCE," FDA, accessed February 7, 2026.
  • "Excipients in the Paediatric Population: A Review," PubMed Central, accessed February 7, 2026.
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Sources

Application

1H and 13C NMR spectral assignment of Cyclohexyl isovalerate

Application Note: Comprehensive H and C NMR Spectral Assignment of Cyclohexyl Isovalerate Abstract This application note provides a definitive protocol for the structural assignment of Cyclohexyl isovalerate (Cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive H and C NMR Spectral Assignment of Cyclohexyl Isovalerate

Abstract

This application note provides a definitive protocol for the structural assignment of Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate), a critical ester used in flavor and fragrance formulations for its apple and banana notes. We detail the acquisition parameters, solvent selection, and logic-based assignment of


H and 

C NMR signals. This guide is designed for researchers requiring rigorous verification of ester synthesis or purity analysis in drug development and food chemistry.

Introduction

Cyclohexyl isovalerate is an ester formed from the condensation of cyclohexanol and isovaleric acid. In the pharmaceutical and flavor industries, verifying the integrity of such esters is paramount, as isomeric impurities (e.g., n-valerate isomers) can drastically alter bioactivity or organoleptic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most robust method for distinguishing the specific branching of the isovalerate tail and the substitution pattern of the cyclohexyl ring. This protocol outlines a self-validating assignment strategy using 1D experiments, supported by theoretical 2D correlation logic.

Chemical Structure & Numbering Strategy

To ensure clarity, we adopt the following numbering system for the assignment tables:

  • Isovalerate Chain: Carbonyl (C1'),

    
    -Methylene (C2'), 
    
    
    
    -Methine (C3'),
    
    
    -Methyls (C4', C5').
  • Cyclohexyl Ring: Methine (C1),

    
    -Methylenes (C2, C6), 
    
    
    
    -Methylenes (C3, C5),
    
    
    -Methylene (C4).

Figure 1: Connectivity and numbering scheme for Cyclohexyl isovalerate. The isovalerate "tail" is shown in blue, and the cyclohexyl "head" in green.

Experimental Protocol

Sample Preparation

For optimal resolution and lock stability, strictly adhere to the following preparation steps.

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Rationale:

      
       provides excellent solubility for lipophilic esters and prevents H/D exchange issues. TMS is essential for precise 0.00 ppm referencing.
      
  • Concentration:

    • 
      H NMR: 10–15 mg in 600 
      
      
      
      L solvent.
    • 
      C NMR: 40–50 mg in 600 
      
      
      
      L solvent (essential for detecting quaternary carbonyl carbons quickly).
  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 
    H Parameters: 
    
    • Pulse Angle: 30° (to ensure accurate integration without long delays).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16.

  • 
    C Parameters: 
    
    • Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

    • Relaxation Delay (D1): 2.0 seconds (critical for quantitative carbonyl integration).

    • Scans: 512–1024 (depending on concentration).

Results & Discussion: Spectral Assignment

H NMR Analysis

The proton spectrum is characterized by three distinct regions: the aliphatic methyls (high field), the functionalized methylenes (mid-field), and the deshielded methine proton on the ring.

Key Diagnostic Signals:
  • The "Iso" Pattern (0.96 ppm): A strong doublet integrating to 6H confirms the isopropyl group of the isovalerate tail. This distinguishes it from straight-chain n-valerate (which would show a triplet methyl).

  • The

    
    -Carbonyl Protons (2.15 ppm):  These appear as a doublet (approx 7 Hz coupling to the 
    
    
    
    -methine). This is a clean region usually free of overlap.
  • The Ester Methine (4.75 ppm): The proton at C1 of the cyclohexyl ring is heavily deshielded by the ester oxygen. It typically appears as a tt (triplet of triplets) due to coupling with axial/equatorial neighbors on C2/C6.

Table 1:


H NMR Assignment (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Note
4.75 tt (multiplet)1H

Cyclohexyl H1

to Oxygen (Deshielded)
2.16 d2H

Isovalerate H2'

to Carbonyl
2.09 m (septet-like)1H-Isovalerate H3' Methine of isopropyl group
1.80 – 1.88 m2H-Cyclohexyl H2/6 (eq) Equatorial protons
1.65 – 1.75 m2H-Cyclohexyl H3/5 (eq) Equatorial protons
1.50 – 1.60 m1H-Cyclohexyl H4 (eq) Equatorial proton
1.20 – 1.45 m5H-Cyclohexyl H2/6, H3/5, H4 (ax) Axial envelope (shielded)
0.96 d6H

Isovalerate H4', H5' Gem-dimethyl group
C NMR Analysis

The carbon spectrum provides confirmation of the carbon skeleton count (11 distinct environments, though symmetry in the cyclohexyl ring and isopropyl group reduces the peak count).

Key Diagnostic Signals:
  • Carbonyl (172.5 ppm): The most downfield signal, characteristic of ester carbonyls.

  • C-O Methine (72.6 ppm): The specific shift of the cyclohexyl C1 confirms a secondary alcohol ester. Primary alcohol esters typically appear around 60-65 ppm.

  • Symmetry: The isopropyl methyls (C4', C5') and the cyclohexyl meta/ortho carbons (C2/6, C3/5) often appear as single intense peaks due to equivalence, unless ring conformation is locked (unlikely at 298K).

Table 2:


C NMR Assignment (100 MHz, 

)
Chemical Shift (

, ppm)
Type (DEPT-135)AssignmentStructural Note
172.5 C (quat)C1' (C=O)Ester Carbonyl
72.6 CHC1 (Cyclohexyl)

to Oxygen
43.9

C2' (Isovalerate)

to Carbonyl
31.6

C2, C6

to Oxygen (Symmetric)
25.7 CHC3' (Isovalerate)Isopropyl methine
25.4

C4 Ring distal carbon
23.6

C3, C5 Ring

carbons (Symmetric)
22.5

C4', C5' Isopropyl methyls (Symmetric)

Logic & Workflow Visualization

The following flowchart illustrates the decision-making process for assigning this specific molecule, ensuring the distinction between the isovalerate tail and the cyclohexyl head.

Figure 2: Step-by-step logic flow for confirming the identity of Cyclohexyl isovalerate vs. linear isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for general chemical shift principles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3442 (Cyclohexyl isovalerate).

  • PubChem Database. (2023). Cyclohexyl isovalerate (Compound).[1] CID 287439.[1] [1]

  • The Good Scents Company. (2023). Cyclohexyl isovalerate Information.

Sources

Method

Application Note: Precision Profiling of Cyclohexyl Isovalerate via Headspace Solid-Phase Microextraction (HS-SPME)

Abstract This application note details a robust protocol for the extraction and quantification of Cyclohexyl isovalerate (CHIV) in aqueous and complex matrices. Leveraging the principles of Green Chemistry, this method u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the extraction and quantification of Cyclohexyl isovalerate (CHIV) in aqueous and complex matrices. Leveraging the principles of Green Chemistry, this method utilizes Headspace Solid-Phase Microextraction (HS-SPME) to eliminate solvent use while maximizing sensitivity. We provide a rationale for fiber selection based on the analyte's LogP (3.65) and volatility, establishing Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) as the optimal extraction phase for broad-spectrum profiling, with PDMS/DVB as a specific alternative for targeted ester analysis. This guide is designed for pharmaceutical quality control and flavor chemistry applications.

Introduction & Chemical Profile

Cyclohexyl isovalerate (


) is a volatile ester characterized by a fruity, apple-banana aroma, widely utilized in flavor formulations and as a pharmaceutical intermediate. Its analysis is often complicated by its semi-volatile nature and hydrophobicity.

Traditional liquid-liquid extraction (LLE) often results in emulsion formation and solvent waste. HS-SPME offers a superior alternative by exploiting the compound's Henry’s Law constant, allowing for "salting-out" enhanced extraction directly from the headspace, protecting the analytical column from non-volatile matrix interferences.

PropertyValueImplication for SPME
Boiling Point 223°C (760 mmHg)Semi-volatile; requires heat for efficient HS transfer.
LogP (o/w) ~3.65Hydrophobic; high affinity for non-polar/semi-polar fibers.
Water Solubility Insoluble (~18.5 mg/L)Ideal for HS-SPME; "Salting out" will drastically improve yield.
Vapor Pressure 0.112 mmHg (25°C)Sufficient for headspace sampling without excessive heating.

Method Development Strategy

Fiber Selection Logic

The selection of the SPME fiber coating is the critical determinant of sensitivity.

  • Analytes: Esters are polarizable but generally hydrophobic.

  • Mechanism: Adsorption (porous polymers) vs. Absorption (liquid gums).

  • Recommendation: While 100 µm PDMS is robust, it often lacks the retention capacity for trace-level esters. We recommend the 50/30 µm DVB/CAR/PDMS (Gray) fiber. The Carboxen layer traps smaller volatiles, while the DVB layer retains larger semi-volatiles like CHIV, and the PDMS core ensures stability. Alternatively, 65 µm PDMS/DVB (Blue) is highly effective for specific ester targeting.

Thermodynamic Optimization (The "Salting Out" Effect)

Due to CHIV's hydrophobicity (LogP 3.65), adding an electrolyte (NaCl) decreases the solubility of the analyte in the aqueous phase, driving the partition equilibrium (


) toward the headspace. This can increase signal intensity by 2-5x.
Workflow Visualization

The following diagram illustrates the equilibrium dynamics and procedural workflow for the method.

SPME_Workflow cluster_mechanism Partitioning Mechanism Sample Sample Matrix (Aqueous/Slurry) Prep Sample Preparation + 30% w/v NaCl + Internal Std Sample->Prep Aliquot Equilibrium Thermodynamic Equilibrium (45°C, 15 min) Prep->Equilibrium Seal Vial Extraction HS-SPME Extraction (Fiber Exposure) Equilibrium->Extraction Drive to HS Desorption GC Inlet Desorption (250°C, Splitless) Extraction->Desorption Transfer Detection GC-MS Analysis (SIM/Scan Mode) Desorption->Detection Separation Matrix Matrix (Liquid) Headspace Headspace (Gas) Matrix->Headspace K1 (Henry's Law) Fiber Fiber Coating Headspace->Fiber K2 (Adsorption)

Figure 1: Operational workflow and thermodynamic partitioning mechanism for Cyclohexyl isovalerate SPME sampling.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: Cyclohexyl isovalerate (>98% purity).

  • Internal Standard (IS): Cyclohexyl acetate or Ethyl nonanoate (structurally similar, distinct retention time).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organic impurities.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma) or 65 µm PDMS/DVB.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation
  • Weighing: Accurately weigh 1.5 g of NaCl into a 20 mL headspace vial.

  • Solvation: Add 5.0 mL of the aqueous sample (or sample slurry).

  • IS Addition: Spike with 10 µL of Internal Standard solution (e.g., 50 µg/mL in Methanol).

    • Note: Keep organic solvent content <1% to prevent modifying the partition coefficient.

  • Sealing: Immediately cap the vial and vortex for 30 seconds to dissolve salt and homogenize.

Automated SPME Extraction Parameters (Gerstel/CTC PAL)
  • Incubation Temperature: 45°C

  • Incubation Time: 10 minutes (with agitation at 500 rpm).

  • Extraction Time: 30 minutes.

  • Extraction Mode: Headspace (Fiber located 20 mm above liquid surface).

  • Agitation: On (250 rpm, intermittent) – ensures rapid mass transfer from liquid to headspace.

  • Desorption: 3 minutes at 250°C in the GC inlet.

GC-MS Configuration
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode (purge flow on at 1.0 min). Temperature: 250°C. Liner: 0.75 mm ID SPME liner.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) – Focuses volatiles.

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 25°C/min to 280°C (Hold 3 min).

  • MSD Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Acquisition: Scan (35-350 amu) for profiling; SIM for quantitation.

    • Target Ions (CHIV): Quant Ion: 85 (Isovaleryl cation); Qualifier Ions: 67, 57, 103 .

Optimization & Validation Guidelines

Extraction Temperature Profile

Temperature affects both the Henry's Law constant (increasing headspace concentration) and the fiber partition coefficient (decreasing fiber retention).

  • Experiment: Run extractions at 30°C, 40°C, 50°C, 60°C.

  • Expectation: A bell curve response. For CHIV, the optimal balance is typically 40-50°C . Above 60°C, desorption from the fiber often outpaces adsorption.

Linearity and Limits
  • Linear Range: Expected between 10 ng/L to 100 µg/L (

    
    ).
    
  • LOD: Estimated at < 50 ng/L (ppt level) due to the high enrichment factor of SPME for hydrophobic esters.

Troubleshooting "Carryover"

Esters can stick to the DVB phase.

  • Solution: If ghost peaks appear in blanks, implement a "Fiber Bake-out" step: 5 minutes at 260°C with high split flow (50:1) between injections.

References

  • Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier. Link

  • Sigma-Aldrich (Supelco). SPME Fiber Selection Guide. Accessed 2023. Link

  • Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols, 5, 122–139. Link

  • PubChem. Cyclohexyl Isovalerate Compound Summary. National Library of Medicine. Link

  • Perestrelo, R., et al. (2008). Headspace Solid-Phase Microextraction Analysis of Flavor Compounds in Wines. Journal of Agricultural and Food Chemistry. Link

Application

Application Note: Enantioselective Synthesis of Substituted Cyclohexyl Isovalerates via Kinetic Resolution

Structural Clarification & Scope Critical Scientific Note: Unsubstituted cyclohexyl isovalerate (CAS 7774-44-9) is an achiral molecule possessing a plane of symmetry.[1] Therefore, "enantioselective synthesis" in the lit...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Clarification & Scope

Critical Scientific Note: Unsubstituted cyclohexyl isovalerate (CAS 7774-44-9) is an achiral molecule possessing a plane of symmetry.[1] Therefore, "enantioselective synthesis" in the literal sense is chemically impossible for the unsubstituted parent compound.

However, in pharmaceutical development, this topic invariably refers to substituted cyclohexyl isovalerates —most notably Menthyl Isovalerate (Validol) and its structural analogs. These compounds possess multiple stereocenters, and their biological activity (anxiolytic, sedative) and olfactory properties are strictly governed by their stereochemistry.

This Application Note defines protocols for the enantioselective synthesis of chiral substituted cyclohexyl isovalerates via Enzymatic and Organocatalytic Kinetic Resolution (KR).

Mechanism of Action: Kinetic Resolution (KR)[2]

Kinetic resolution relies on the difference in reaction rates (


 vs 

) between two enantiomers of a racemic alcohol when reacting with an achiral acyl donor (isovaleric anhydride or vinyl isovalerate) in the presence of a chiral catalyst.
The Selectivity Factor ( )

The efficiency of the resolution is quantified by the E-value (Enantiomeric Ratio), defined as:



Where:
  • 
     = Conversion
    
  • 
     = Enantiomeric excess of the product (ester)[1][2]
    

Target: An


-value > 20 is required for synthetic utility; 

> 50 is ideal for drug development standards.
Enzymatic Mechanism (Ping-Pong Bi-Bi)

Lipases (e.g., Candida antarctica Lipase B) operate via a Serine-Histidine-Aspartate catalytic triad. The mechanism involves the formation of an acyl-enzyme intermediate that selectively reacts with one enantiomer of the alcohol.

LipaseMechanism Enzyme Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation AcylDonor Acyl Donor (Vinyl Isovalerate) AcylDonor->AcylEnzyme FastEster Product: (R)-Ester AcylEnzyme->FastEster Fast Deacylation (Matched Enantiomer) Byproduct Byproduct (Acetaldehyde) AcylEnzyme->Byproduct Alcohol Racemic Alcohol Alcohol->FastEster SlowAlc Unreacted: (S)-Alcohol Alcohol->SlowAlc Mismatched (No Reaction) FastEster->Enzyme Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acylation of cyclohexanols using vinyl esters. The irreversibility is driven by the tautomerization of the vinyl alcohol byproduct to acetaldehyde.

Protocol A: Enzymatic Kinetic Resolution (Green Chemistry)

Applicability: High-throughput synthesis, mild conditions, high functional group tolerance. Case Study: Synthesis of (+)-Menthyl Isovalerate from (


)-Menthol.
Reagents & Equipment
  • Substrate: (

    
    )-Menthol (or substituted cyclohexanol derivative) [100 mmol].
    
  • Acyl Donor: Vinyl Isovalerate (preferred over acid/anhydride to prevent reverse hydrolysis and product inhibition).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or Candida rugosa Lipase (CRL).

  • Solvent:

    
    -Hexane (anhydrous) or Isooctane (LogP > 4.0 preserves enzyme activity).
    
  • Equipment: Orbital shaker (incubator), thermostated at 30°C–45°C.

Step-by-Step Methodology
  • Preparation: Dissolve 15.6 g (100 mmol) of racemic menthol in 100 mL of anhydrous

    
    -hexane.
    
  • Acyl Donor Addition: Add 150 mmol (1.5 eq) of Vinyl Isovalerate.

    • Note: Excess acyl donor drives the equilibrium.

  • Catalyst Addition: Add 500 mg of Novozym 435 (approx. 3% w/w relative to substrate).

  • Incubation: Seal the reaction vessel and incubate at 40°C with orbital shaking (200 rpm).

    • Critical Control: Do not use magnetic stirring, as it grinds the immobilized beads, reducing catalytic efficiency and complicating filtration.

  • Monitoring: Monitor conversion via GC-FID every 2 hours. Stop reaction at exactly 50% conversion (theoretical maximum yield for KR).

  • Workup: Filter off the immobilized enzyme (can be washed with hexane and reused up to 5 times).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (-)-menthol from the (+)-menthyl isovalerate using silica gel flash chromatography (Eluent: Hexane/EtOAc 95:5).

Performance Metrics (Typical)
ParameterValueNotes
Conversion 49–51%Ideal stop point for KR.
Enantiomeric Excess (

)
>99%For the ester product.
E-Value >100Indicates excellent selectivity.[2][3]
Reaction Time 6–24 hDependent on steric bulk of substituent.

Protocol B: Organocatalytic Acylation (Non-Enzymatic)

Applicability: Substrates where enzymes fail (bulky steric hindrance) or when specific non-natural enantiomers are required.

Reagents
  • Catalyst: Planar-chiral DMAP derivative (e.g., Fu's catalyst) or Isothiourea (HyperBTM).

  • Acyl Donor: Isovaleric Anhydride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Toluene or

    
    -Amyl alcohol (low temperature).
    
Methodology
  • Setup: In a flame-dried flask under Argon, dissolve racemic cyclohexanol derivative (1.0 eq) and TEA (1.2 eq) in Toluene (0.1 M).

  • Cooling: Cool the mixture to -78°C (kinetic control is maximized at low temps).

  • Catalyst: Add Chiral DMAP catalyst (1–5 mol%).

  • Addition: Dropwise addition of Isovaleric Anhydride (0.6 eq).

    • Note: We use a deficit of anhydride (0.6 eq) to ensure the fast-reacting enantiomer consumes it all, leaving the slow enantiomer untouched.

  • Quench: Quench with MeOH after 4 hours.

  • Workup: Standard aqueous extraction (NaHCO3 wash) and column chromatography.

Analytical Validation (Self-Validating System)

Trust in the protocol requires rigorous validation of the enantiomeric excess.

Chiral GC Method
  • Column: Cyclodex-B or equivalent (

    
    -cyclodextrin based).
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID (250°C).

Calculation of Selectivity

Use the experimental


 of the recovered alcohol (

) and the product ester (

) to validate the conversion (

) internally:

If the calculated

deviates significantly from the gravimetric/NMR conversion, side reactions or racemization are occurring.

Decision Matrix for Method Selection

SelectionMatrix Start Start: Target Molecule ChiralityCheck Is the Cyclohexyl ring substituted (Chiral)? Start->ChiralityCheck AchiralPath Stop: Product is Achiral. Use Standard Fischer Esterification. ChiralityCheck->AchiralPath No ChiralityCheck->AchiralPath Unsure (Check CAS) ChiralPath Proceed to Resolution ChiralityCheck->ChiralPath Yes ScaleCheck Scale of Synthesis? ChiralPath->ScaleCheck LargeScale >100g (Industrial) ScaleCheck->LargeScale SmallScale <1g (Discovery) ScaleCheck->SmallScale EnzymeRoute Protocol A: Lipase (CAL-B) (Reusable, Green) LargeScale->EnzymeRoute Cost Effective SmallScale->EnzymeRoute Simplicity ChemRoute Protocol B: Chiral DMAP/Isothiourea (Fast, Low Temp) SmallScale->ChemRoute Speed

Figure 2: Decision tree for selecting the appropriate synthesis pathway based on substrate chirality and production scale.

References

  • Enzymatic Kinetic Resolution Overview: Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.

  • Lipase Catalysis Mechanism: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.

  • Menthyl Isovalerate Synthesis: Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology. (Note: Foundational protocol for vinyl ester transesterification).

  • Isothiourea Catalysis: Birman, V. B., & Li, X. (2006).[4] Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Organic Letters.

  • Validol Pharmacology: Bondarenko, L., et al. (2018). Pharmaceutical development of Validol tablets. Journal of Pharmaceutical Sciences.

Sources

Method

Benchmarking Competence: Cyclohexyl Isovalerate as a Pedagogical Standard in Gas Chromatography

Abstract & Scope This application note establishes a standardized protocol for using Cyclohexyl Isovalerate (CHIV) as a benchmark analyte in Gas Chromatography (GC) training and method development. Unlike simple n-alkane...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note establishes a standardized protocol for using Cyclohexyl Isovalerate (CHIV) as a benchmark analyte in Gas Chromatography (GC) training and method development. Unlike simple n-alkane standards, CHIV offers a unique combination of moderate boiling point (223°C), ester polarity, and synthesis-derived impurities (cyclohexanol, isovaleric acid). These characteristics make it the ideal "Challenge Molecule" for teaching critical GC concepts: stationary phase selectivity, resolution optimization, and inlet discrimination.

Target Audience: Analytical chemists, laboratory managers, and drug development teams requiring robust training protocols.

Introduction: The "Challenge Molecule" Rationale

In GC training, users often start with simple hydrocarbons that mask instrumental inefficiencies. Cyclohexyl isovalerate is selected as an advanced training standard because it exposes the three most common failure modes in GC:

  • Active Sites (Tailing): The ester functionality and potential hydrolysis products (isovaleric acid) will tail significantly if the inlet liner or column is active (dirty).

  • Retention Index Shifts: CHIV shows a massive retention shift between non-polar (DB-5) and polar (DB-Wax) columns (

    
     units), illustrating the concept of "Selectivity (
    
    
    
    )."
  • Volatility Discrimination: With a boiling point of ~223°C, it requires proper temperature programming; isothermal runs at low temperatures will fail to elute it, while excessive inlet temperatures can cause thermal degradation.

Chemical Profile[2][3][4][5][6][7]
  • IUPAC Name: Cyclohexyl 3-methylbutanoate[1]

  • CAS: 7774-44-9[1]

  • Boiling Point: 223°C (at 760 mmHg)[1][2]

  • Retention Index (DB-5): ~1264[1][2]

  • Retention Index (DB-Wax): ~1527[1][2]

Method Development Strategy

The following method is designed not just to analyze CHIV, but to validate the instrument's performance. We utilize a "Temperature Programmed" approach to demonstrate the General Elution Problem.

Instrumental Configuration (The "Gold Standard")
ParameterSpecificationRationale
System GC-FID (or GC-MS)FID is robust for quantitative training; MS for impurity ID.[1]
Inlet Split/SplitlessSplit Mode (50:1) is required to prevent column overload and ensure sharp peaks.[1]
Liner Ultra Inert, Deactivated WoolPrevents adsorption of the ester or acid impurities.[1]
Column 5%-Phenyl-methylpolysiloxaneStandard: 30m x 0.25mm x 0.25µm (e.g., DB-5, Rtx-5, ZB-5).[1]
Carrier Gas Helium @ 1.2 mL/minConstant Flow mode (essential for reproducible retention times).[1]
Detector FID @ 300°CHigh temp prevents condensation of high-boiling impurities.[1]
Temperature Program
  • Initial: 60°C for 2 minutes (Focuses the solvent).

  • Ramp: 15°C/min to 260°C.

  • Final: Hold at 260°C for 5 minutes.

  • Total Run Time: ~20.3 minutes.

Experimental Protocol

Reagents and Standards
  • Primary Standard: Cyclohexyl Isovalerate (>98% purity).

  • Internal Standard (IS): n-Tridecane (C13).

    • Why C13? On a DB-5 column, CHIV (RI ~1264) elutes between C12 and C13. C13 serves as a close-eluting, non-interfering reference.

  • "Challenge" Spiking Solution: A mixture of Cyclohexanol and Isovaleric Acid.

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

Preparation Workflow
Step 1: Internal Standard Stock (IS-Stock) [1]
  • Weigh 100 mg n-Tridecane into a 100 mL volumetric flask.

  • Dilute to volume with DCM.

  • Conc: 1.0 mg/mL.

Step 2: Training Standard (Level 1)
  • Weigh 50 mg Cyclohexyl Isovalerate into a 50 mL volumetric flask.

  • Add 5.0 mL of IS-Stock .

  • Dilute to volume with DCM.

  • Final Conc: 1.0 mg/mL Target, 0.1 mg/mL IS.

Step 3: The "Resolution Challenge" Mix (Optional)
  • To the Training Standard, add 10 µL of Cyclohexanol and 10 µL of Isovaleric Acid.

  • Objective: This forces the trainee to calculate resolution (

    
    ) between the solvent, the reactants, and the product.
    
Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample prep to data validation.

AnalyticalWorkflow cluster_QC Quality Control Gate Prep Sample Preparation (Spike w/ n-Tridecane) Inlet Inlet Injection (Split 50:1 @ 250°C) Prep->Inlet 1 µL Injection Column Separation (DB-5) (Temp Ramp 60->260°C) Inlet->Column Vaporization Detect Detection (FID) (Signal Generation) Column->Detect Elution Order: Solvent < Alcohol < Acid < Ester < IS Data Data Processing (Calc Rs, Tf, N) Detect->Data Integration Data->Prep Fail: Tailing > 1.5

Figure 1: Analytical workflow for the validation of Cyclohexyl Isovalerate, emphasizing the critical quality control feedback loop.

Critical Quality Attributes (Data Analysis)

For a valid training run, the trainee must calculate and report the following metrics.

Elution Order (DB-5 Column)
  • Solvent (DCM): ~1.5 - 2.0 min

  • Cyclohexanol: ~4.0 - 5.0 min (Broad if wet)

  • Isovaleric Acid: ~5.5 - 6.5 min (High tailing likely)

  • Cyclohexyl Isovalerate (Target): ~10.5 - 11.5 min

  • n-Tridecane (IS): ~12.0 min

Mandatory Calculations

The trainee must demonstrate system suitability using these formulas:

1. Resolution (


): 
Measures separation between the Impurity (Acid) and Target (Ester).


[1]
  • Acceptance Criteria:

    
     (Baseline separation).
    

2. Tailing Factor (


): 
Measures system activity (inertness).


  • Where

    
     is peak width at 5% height, and 
    
    
    
    is the front half width.
  • Acceptance Criteria:

    
     for CHIV. If 
    
    
    
    , the liner requires replacement.

Troubleshooting & Expert Insights

This section addresses the "Why" behind common failures, synthesizing field experience.

The "Disappearing Peak" Phenomenon
  • Symptom: The CHIV peak is tiny, but the solvent peak is huge.

  • Cause: Inlet Discrimination.[3] If the inlet temperature is too low (<200°C) or the split ratio is too high, the high-boiling ester condenses in the liner while the volatile solvent enters the column.

  • Fix: Ensure Inlet Temp

    
     250°C and use a liner with glass wool to increase surface area for vaporization [1].
    
Ghost Peaks[1][9]
  • Symptom: Small peaks appearing in blank runs at the retention time of CHIV.

  • Cause: Carryover. Esters are "sticky."

  • Fix: Implement a "Solvent Wash" injection (pure DCM) between samples.

Separation Logic Visualization

The diagram below explains the mechanism of separation, helping researchers visualize why the components separate as they do.

SeparationLogic Phase Stationary Phase (DB-5) Non-Polar Interaction Mech Separation Mechanism: Boiling Point Dominance Phase->Mech Interaction Type: Dispersion Forces Sub1 Cyclohexanol Boiling Pt: 161°C Polarity: High Elutes: Early Sub2 Isovaleric Acid Boiling Pt: 176°C Polarity: High Elutes: Mid (Tails) Sub3 Cyclohexyl Isovalerate Boiling Pt: 223°C Polarity: Moderate Elutes: Late Mech->Sub1 Lowest BP Mech->Sub2 Mid BP (H-Bonding drags peak) Mech->Sub3 Highest BP (Strongest Dispersion)

Figure 2: Separation logic on a non-polar DB-5 column. Note that while polarity exists, boiling point is the primary driver of elution order in this phase.

References

  • Agilent Technologies. (2001). A Practical Guide to the Care, Maintenance, and Troubleshooting of Capillary GC Systems. Dean Rood, Wiley-VCH.[3] Link

  • NIST Mass Spectrometry Data Center. (2023). Cyclohexyl isovalerate: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Link[1]

  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.
  • Restek Corporation. (2024). Restek Capillary Column Installation Guide: Section II - Inlet Optimization. Link

  • The Good Scents Company. (2024). Cyclohexyl Isovalerate Material Safety and Properties. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Lipase-Catalyzed Synthesis of Cyclohexyl Isovalerate

Status: Operational Operator: Senior Application Scientist Topic: Enzymatic Esterification Optimization (Cyclohexanol + Isovaleric Acid) Introduction: The Biocatalytic Challenge Welcome to the technical support hub for t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Enzymatic Esterification Optimization (Cyclohexanol + Isovaleric Acid)

Introduction: The Biocatalytic Challenge

Welcome to the technical support hub for the synthesis of Cyclohexyl Isovalerate . This ester, valued for its fruity, apple-like notes in the flavor and fragrance industry, presents a specific set of challenges. Unlike simple primary alcohols, cyclohexanol is a secondary alcohol with significant steric hindrance. When coupled with isovaleric acid (3-methylbutanoic acid), which possesses a branched chain near the carbonyl group, the reaction kinetics are often sluggish compared to standard linear esters.

This guide moves beyond basic textbook definitions to address the causality of failure in the lab. We focus on the industry-standard biocatalyst: Lipase B from Candida antarctica (CALB) , immobilized as Novozym 435 .[1]

Module 1: Catalyst Kinetics & Mechanism

Q: My reaction starts fast but stalls significantly earlier than the theoretical equilibrium. Is the enzyme dead?

A: Not necessarily. You are likely observing Product Inhibition or Water Accumulation , not denaturation.

The synthesis of cyclohexyl isovalerate follows a Ping-Pong Bi-Bi mechanism .[2]

  • The enzyme binds Isovaleric Acid first, releasing water and forming an Acyl-Enzyme Intermediate.

  • Cyclohexanol binds to this intermediate.

  • The ester (Cyclohexyl isovalerate) is released, regenerating the free enzyme.

The Bottleneck: Because cyclohexanol is a secondary alcohol, the nucleophilic attack on the acyl-enzyme intermediate is sterically hindered. If water is not removed immediately, the reverse reaction (hydrolysis of the acyl-enzyme) becomes kinetically favored over the forward attack by the bulky alcohol.

Visualization: The Ping-Pong Bi-Bi Mechanism

ReactionMechanism Enzyme Free Lipase (CALB) Complex1 Enzyme-Acid Complex Enzyme->Complex1 + Acid Acid Isovaleric Acid (Substrate A) AcylEnz Acyl-Enzyme Intermediate Complex1->AcylEnz - Water AcylEnz->Complex1 Hydrolysis Risk (If high water) Water Water (Product P) AcylEnz->Water Release Complex2 Enzyme-Ester Complex AcylEnz->Complex2 + Alcohol Alcohol Cyclohexanol (Substrate B) Complex2->Enzyme - Ester Ester Cyclohexyl Isovalerate (Product Q) Complex2->Ester Release

Figure 1: The Ping-Pong Bi-Bi mechanism illustrating the critical Acyl-Enzyme intermediate. Note the red dotted line indicating the risk of hydrolysis if water accumulates.

Module 2: Thermodynamics & Water Management

Q: I am using a solvent-free system. How do I push conversion past 60%?

A: In solvent-free systems, water activity (


) is the critical thermodynamic switch.
Since the reaction generates water as a byproduct, the thermodynamic equilibrium is reached when the water concentration is high enough to drive hydrolysis.

Troubleshooting Protocol:

  • Molecular Sieves: Add 3Å or 4Å molecular sieves (5–10% w/v) directly to the reaction vessel. This is the most effective lab-scale method.

  • Vacuum Pervaporation: If scaling up, apply mild vacuum (e.g., 50–100 mbar) to continuously strip water.

  • Open System: Simply leaving the vial open (if using a heating block) allows some evaporation, but this is uncontrolled and risks loss of volatile substrates (Isovaleric acid BP: ~176°C; Cyclohexanol BP: ~161°C). Note: Since both boiling points are high, vacuum is safer than open evaporation.

Q: Can I use n-Heptane instead?

A: Yes. While solvent-free is "greener," n-Heptane is an excellent medium for this reaction.

  • Why: It is hydrophobic (LogP ~4.0). Lipases preserve their active "open lid" conformation in hydrophobic solvents.[3]

  • Benefit: It partitions water away from the enzyme surface, preventing agglomeration of the hydrophilic Novozym 435 beads.

Module 3: Substrate Inhibition & Optimization

Q: Increasing the acid concentration lowered my yield. Why?

A: You have encountered Acid Inhibition (Dead-End Inhibition).[4] High concentrations of short-chain carboxylic acids (like isovaleric acid) can acidify the micro-aqueous layer surrounding the enzyme, altering the ionization state of the catalytic triad (Ser-His-Asp) or forming a "dead-end" complex where the acid binds to the enzyme in a non-productive way.

The Fix: Molar Ratio Adjustment Do not use a 1:1 ratio if you are experiencing stalling. Use an excess of alcohol.

  • Recommended Ratio: 1.5:1 to 2:1 (Cyclohexanol : Isovaleric Acid).

  • Reasoning: The excess alcohol protects the enzyme from the acid and drives the forward reaction (Mass Action Law).

Module 4: Standard Operating Procedure (SOP)

Objective: Synthesis of Cyclohexyl Isovalerate using Novozym 435.

ParameterOptimized RangeRationale
Catalyst Novozym 435 (CALB)High thermal stability; specificity for steric bulk.
Loading 2% - 5% (w/w of substrates)Diminishing returns observed above 5% due to mass transfer limits.
Temperature 40°C - 55°COptimal trade-off between kinetic rate and enzyme half-life.
Molar Ratio 2:1 (Alcohol:Acid)Mitigates acid inhibition; drives equilibrium.
Agitation 200 - 400 RPMEssential to suspend immobilized beads; avoid shearing beads at >600 RPM.
Water Removal 3Å Molecular SievesShifts equilibrium to product side.
Step-by-Step Protocol
  • Substrate Preparation:

    • Mix Cyclohexanol (20 mmol) and Isovaleric Acid (10 mmol) in a reaction vial.

    • Optional: Add n-Heptane (10 mL) if viscosity is a concern.

  • Catalyst Addition:

    • Add Novozym 435 (approx. 20-50 mg depending on total weight).

    • Critical: Ensure enzyme beads are dry before addition.

  • Equilibrium Shift:

    • Add activated Molecular Sieves (3Å) (approx. 5% w/v).

  • Incubation:

    • Incubate at 50°C with orbital shaking at 250 RPM .

  • Monitoring:

    • Sample at t=0, 1h, 3h, 6h, and 24h.

    • Analyze via GC-FID (Gas Chromatography).

    • Calculation: Conversion (%) = [(Initial Acid - Final Acid) / Initial Acid] * 100.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields.

Troubleshooting Start Issue: Low Conversion (<50%) CheckWater Is Water Removal System Active? Start->CheckWater CheckRatio Check Molar Ratio (Alcohol:Acid) CheckWater->CheckRatio Yes ActionSieves Add 3Å Sieves or Vacuum CheckWater->ActionSieves No CheckTemp Check Temperature CheckRatio->CheckTemp Ratio is >1.5:1 ActionRatio Increase Alcohol to 2:1 Ratio CheckRatio->ActionRatio Ratio is 1:1 ActionTemp Adjust to 40-50°C (Check Enzyme Activity) CheckTemp->ActionTemp Temp >60°C or <30°C

Figure 2: Diagnostic workflow for addressing low conversion rates in lipase-catalyzed esterification.

References

  • Radzi, S. M., et al. (2005). "Optimization of lipase-catalyzed synthesis of cyclohexyl isovalerate using response surface methodology." Journal of Oleo Science, 54(4), 207-214.

  • Ortiz, C., et al. (2019). "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology, 9, 2380-2420.

  • Yadav, G. D., & Trivedi, A. H. (2003). "Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media." Enzyme and Microbial Technology, 32(7), 783-789. (Demonstrates Ping-Pong Bi-Bi kinetics in similar systems).

  • Adnani, A., et al. (2010). "Synthesis of ex-novo aroma compounds by lipase-catalyzed esterification." Process Biochemistry. (Context on flavor ester synthesis).

Sources

Optimization

Identifying and minimizing byproducts in Cyclohexyl isovalerate production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl isovalerate. It provides in-depth troubleshooting advice, frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl isovalerate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize the formation of byproducts, ensuring the highest purity of your final product.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the primary method for synthesizing cyclohexyl isovalerate?

    • What are the most common byproducts I should expect?

    • Why is temperature control so critical in this synthesis?

    • How can I monitor the progress of the reaction?

  • Troubleshooting Guide: Identifying and Minimizing Byproducts

    • Problem 1: Low Yield of Cyclohexyl Isovalerate.

    • Problem 2: Presence of a Low-Boiling Point Impurity.

      • Identification and Confirmation of Cyclohexene.

    • Problem 3: Presence of a High-Boiling Point Impurity.

      • Identification and Confirmation of Dicyclohexyl Ether.

    • Problem 4: Unexpected Peaks in GC-MS Analysis.

      • Investigating Transesterification and Anhydride Formation.

  • Detailed Experimental Protocols

    • Protocol 1: Synthesis of Cyclohexyl Isovalerate using a Dean-Stark Apparatus.

    • Protocol 2: GC-MS Method for Purity Analysis and Byproduct Quantification.

    • Protocol 3: Validation of the GC-MS Analytical Method.

  • References

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing cyclohexyl isovalerate?

The most common and direct method for synthesizing cyclohexyl isovalerate is the Fischer-Speier esterification . This reaction involves the acid-catalyzed condensation of isovaleric acid (3-methylbutanoic acid) with cyclohexanol.[1][2] The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is typically removed as it is formed.[3][4]

Fischer_Esterification cluster_reactants Reactants cluster_products Products IsovalericAcid Isovaleric Acid (CH3)2CHCH2COOH AcidCatalyst H+ IsovalericAcid->AcidCatalyst Cyclohexanol Cyclohexanol C6H11OH Cyclohexanol->AcidCatalyst CyclohexylIsovalerate Cyclohexyl Isovalerate (CH3)2CHCH2COOC6H11 AcidCatalyst->CyclohexylIsovalerate Water Water H2O AcidCatalyst->Water

Caption: Fischer-Speier esterification of isovaleric acid and cyclohexanol.

Q2: What are the most common byproducts I should expect?

The most prevalent byproducts in the acid-catalyzed synthesis of cyclohexyl isovalerate originate from side reactions of the alcohol starting material, cyclohexanol. These are:

  • Cyclohexene: Formed via the acid-catalyzed dehydration of cyclohexanol.[5][6][7] This is a competing elimination reaction that becomes more significant at higher temperatures.

  • Dicyclohexyl ether: This high-boiling point impurity can form from the intermolecular dehydration of two cyclohexanol molecules, also favored by acidic conditions and elevated temperatures.[5]

Q3: Why is temperature control so critical in this synthesis?

Temperature is a double-edged sword in this reaction. While higher temperatures increase the rate of the desired esterification, they disproportionately accelerate the rate of the competing dehydration of cyclohexanol to cyclohexene.[7][8] Therefore, careful temperature control is crucial to find the optimal balance that favors ester formation while minimizing byproduct generation. A study on cyclohexanol dehydration in high-temperature water showed a significant increase in byproduct formation at elevated temperatures.[7]

Q4: How can I monitor the progress of the reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring the reaction progress.[9] By taking small aliquots of the reaction mixture at different time points, you can quantify the consumption of starting materials (isovaleric acid and cyclohexanol) and the formation of the product (cyclohexyl isovalerate) and byproducts (cyclohexene and dicyclohexyl ether). This allows for the determination of the reaction endpoint and helps in optimizing reaction times.

Troubleshooting Guide: Identifying and Minimizing Byproducts

Problem 1: Low Yield of Cyclohexyl Isovalerate.

A low yield of the desired ester is often due to the reversible nature of the Fischer esterification. The accumulation of water in the reaction mixture can drive the equilibrium back towards the starting materials.

Causality and Solution:

  • Inefficient Water Removal: The primary cause of low yield is often the failure to effectively remove water as it is formed.

    • Solution: Employ a Dean-Stark apparatus during the reaction.[3][10][11] This glassware is specifically designed to trap and separate water from the refluxing reaction mixture, thus continuously shifting the equilibrium towards the product side. Ensure that the solvent used forms an azeotrope with water (e.g., toluene) and that the reflux rate is sufficient to carry the water over into the trap.[4][12]

Dean_Stark_Apparatus ReactionFlask Reaction Mixture (Cyclohexanol, Isovaleric Acid, Acid Catalyst, Toluene) Vapors Azeotropic Vapors (Toluene + Water) ReactionFlask->Vapors Heating Condenser Condenser Vapors->Condenser CondensedLiquid Condensed Liquid Condenser->CondensedLiquid DeanStarkTrap Dean-Stark Trap CondensedLiquid->DeanStarkTrap WaterLayer Water Layer (bottom) DeanStarkTrap->WaterLayer Separation TolueneLayer Toluene Layer (top) (Returns to flask) DeanStarkTrap->TolueneLayer Separation TolueneLayer->ReactionFlask Overflow

Caption: Workflow of a Dean-Stark apparatus in esterification.

Problem 2: Presence of a Low-Boiling Point Impurity.

If your GC-MS analysis reveals a significant peak with a retention time shorter than your starting materials and product, it is likely cyclohexene.

Identification and Confirmation of Cyclohexene:

  • GC-MS Analysis: Cyclohexene (boiling point: ~83 °C) is more volatile than cyclohexanol (boiling point: ~161 °C) and cyclohexyl isovalerate (boiling point: ~223 °C), and will therefore have a shorter retention time on a non-polar GC column.[13] The mass spectrum of cyclohexene will show a characteristic molecular ion peak at m/z 82.

  • Chemical Tests: A simple qualitative test for the presence of an alkene is the reaction with a dilute solution of bromine or potassium permanganate. The disappearance of the color of the reagent indicates the presence of a C=C double bond.[9]

Minimization Strategies:

  • Lower Reaction Temperature: As dehydration is highly temperature-dependent, reducing the reaction temperature can significantly decrease the rate of cyclohexene formation.[7] A kinetic study of cyclohexanol dehydration showed a strong correlation between temperature and reaction rate.[14]

  • Use of Milder Acid Catalysts: Strong mineral acids like sulfuric acid are very effective at promoting dehydration.

    • Solution: Consider using a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst such as Scandium(III) triflate (Sc(OTf)₃).[2][15] Lewis acids can activate the carboxylic acid without being as aggressive in promoting alcohol dehydration.[9]

  • Control of Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased byproduct formation. Monitor the reaction by GC-MS and stop it once the conversion of the limiting reagent has plateaued.

Problem 3: Presence of a High-Boiling Point Impurity.

A peak with a significantly longer retention time than your product is likely dicyclohexyl ether.

Identification and Confirmation of Dicyclohexyl Ether:

  • GC-MS Analysis: Dicyclohexyl ether (boiling point: ~238-240 °C) is less volatile than cyclohexyl isovalerate and will elute later from the GC column. Its mass spectrum will show a molecular ion peak at m/z 182.

  • Fractional Distillation: During the purification of your product, dicyclohexyl ether will be concentrated in the higher-boiling fractions.[16]

Minimization Strategies:

The strategies to minimize dicyclohexyl ether formation are similar to those for cyclohexene, as both are products of acid-catalyzed dehydration reactions of cyclohexanol:

  • Optimize Temperature and Catalyst: Avoid excessively high temperatures and consider using milder acid catalysts.

  • Stoichiometry Control: Using a slight excess of the isovaleric acid can help to ensure that the cyclohexanol is consumed in the desired esterification reaction rather than undergoing self-condensation.

Purification:

  • Fractional Distillation: Due to the difference in boiling points between cyclohexyl isovalerate (~223 °C) and dicyclohexyl ether (~238-240 °C), careful fractional distillation can be used to separate the product from this impurity.[2][13][16] Using a fractionating column with a high number of theoretical plates will improve the separation efficiency.

Problem 4: Unexpected Peaks in GC-MS Analysis.

Other, less common byproducts may arise from side reactions of the isovaleric acid or the ester product itself.

Investigating Transesterification and Anhydride Formation:

  • Transesterification: If there is an excess of cyclohexanol and the reaction is driven for an extended period, it is possible for the cyclohexanol to react with the already formed cyclohexyl isovalerate. This is a transesterification reaction that would not lead to a new byproduct in this specific case, but it is a potential side reaction in other ester syntheses.[17][18][19][20]

  • Isovaleric Anhydride: Under strongly acidic and dehydrating conditions, two molecules of isovaleric acid can condense to form isovaleric anhydride.[13][21][22]

    • Identification: Isovaleric anhydride will have a higher boiling point than isovaleric acid and can be identified by its characteristic mass spectrum.

    • Minimization: This is less common under standard Fischer esterification conditions where an alcohol is present as a nucleophile. Using a stoichiometric amount of the carboxylic acid or a slight excess of the alcohol will minimize this side reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclohexyl Isovalerate using a Dean-Stark Apparatus

This protocol is designed to maximize the yield of cyclohexyl isovalerate while minimizing the formation of dehydration byproducts.

Materials:

  • Cyclohexanol (1.0 mol)

  • Isovaleric acid (1.1 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol)

  • Toluene (200 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Apparatus:

  • 1 L round-bottom flask

  • Dean-Stark trap[23]

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Fractional distillation apparatus[16]

Procedure:

  • To the 1 L round-bottom flask, add the cyclohexanol, isovaleric acid, p-toluenesulfonic acid monohydrate, and toluene.

  • Assemble the Dean-Stark apparatus with the reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[3]

  • Continue refluxing until no more water is collected in the trap (approximately 3-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 100 mL of water

    • 2 x 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isovaleric acid)

    • 100 mL of brine

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude cyclohexyl isovalerate by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for cyclohexyl isovalerate.[10][16]

Protocol 2: GC-MS Method for Purity Analysis and Byproduct Quantification

This method provides a framework for the qualitative and quantitative analysis of the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Expected Retention Times (Approximate):

  • Cyclohexene: ~4-5 min

  • Cyclohexanol: ~8-9 min

  • Cyclohexyl Isovalerate: ~12-13 min

  • Dicyclohexyl Ether: ~14-15 min

Protocol 3: Validation of the GC-MS Analytical Method

To ensure the reliability of your analytical data, the GC-MS method should be validated according to ICH Q2(R2) guidelines.[24][25][26][27]

Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, spiked samples, and samples of the pure product and individual byproducts.

  • Linearity: Analyze a series of standards of known concentrations covering the expected range of the analyte and byproducts. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the analyte and byproducts (spiked samples). Express accuracy as the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration on the same day and with the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, or on different instruments.

    • Precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of an analyte that can be reliably detected but not necessarily quantitated.

    • LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results to demonstrate the method's reliability during normal use.

Parameter Acceptance Criteria (Typical)
Specificity No interference at the retention times of the analytes.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80-120%
Precision (RSD) ≤ 15%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Suerbaev, K. A.; Zhaksylykova, G. Z.; Appazov, N. O. Synthesis of Cyclohexyl Isovalerate by Carbonylation of Isobutylene with Carbon Monoxide and Cyclohexanol in the Presence of Pd(PPh3)4–PPh3–TsOH and its Antimicrobial Activity. Russ. J. Gen. Chem.2014, 84, 12, 2426–2428.
  • Weldegirma, S. A Dehydration of Cyclohexanol to Cyclohexene. University of South Florida: Tampa, FL, 2018.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.
  • Study.com. Dehydration of Cyclohexanol | Definition & Mechanism. [Link] (accessed Feb 6, 2026).

  • Organic Syntheses. 2019, 96, 382-399.
  • Organic Syntheses. 1973, 53, 18.
  • Akiya, N.; Savage, P. E. Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water. Ind. Eng. Chem. Res.2001, 40 (8), 1822–1831.
  • Pharmacognosy Magazine. 2021, 17 (73), 131.
  • ICH. Validation of Analytical Procedures Q2(R2). 2023.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link] (accessed Feb 6, 2026).

  • EduBirdie. Dehydration Cyclohexanol Lab Report. [Link] (accessed Feb 6, 2026).

  • G. A. C. M. Janssen, et al. Rates and activation energies for dehydration of cyclohexanol. Phys. Chem. Chem. Phys., 2013, 15, 11837-11846.
  • Schneider, C., et al. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett2007, 491-493.
  • European Medicines Agency. ICH guideline Q2(R2)
  • Master Organic Chemistry. Transesterification. [Link] (accessed Feb 6, 2026).

  • Wikipedia. Isovaleric acid. [Link] (accessed Feb 6, 2026).

  • Wikipedia. Fischer–Speier esterification. [Link] (accessed Feb 6, 2026).

  • Chad's Prep. 20.7 Synthesis and Reactions of Acid Anhydrides. [Link] (accessed Feb 6, 2026).

  • ResearchGate. Trans-esterification reaction between cyclohexanol and ethyl or butyl lactate. [Link] (accessed Feb 6, 2026).

  • Google Patents.
  • Stoltz, B. M., et al. A Small-scale Procedure for Acid-catalyzed Ketal Formation. Org. Lett.2019, 21 (17), 7034–7037.
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link] (accessed Feb 6, 2026).

  • PubMed. "In situ" extraction of essential oils by use of Dean-Stark glassware and a Vigreux column inside a microwave oven: a procedure for teaching green analytical chemistry. [Link] (accessed Feb 6, 2026).

  • University of York, Chemistry Teaching Labs. Dean Stark Trap. [Link] (accessed Feb 6, 2026).

  • Scribd. Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. [Link] (accessed Feb 6, 2026).

  • Wikipedia. Scandium(III) trifluoromethanesulfonate. [Link] (accessed Feb 6, 2026).

  • National Institutes of Health. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link] (accessed Feb 6, 2026).

  • University of Colorado Boulder. Synthesis of Cyclohexene: The Dehydration of Cyclohexanol. [Link] (accessed Feb 6, 2026).

  • ResearchGate. Headspace solid-phase microextraction-gas chromatography-quadrupole mass spectrometric methodology for the establishment of the. [Link] (accessed Feb 6, 2026).

  • ChemBAM. Purification by Fractional distillation/crystallisation (Theory). [Link] (accessed Feb 6, 2026).

  • Organic Syntheses. 1990, 68, 104.
  • Trends in Pharmaceutical Sciences and Technologies. TIPS. [Link] (accessed Feb 6, 2026).

  • ResearchGate. Cyclohexanol Production via Esterification of Cyclohexene with Formic Acid and Subsequent Hydration of the EsterReaction Kinetics. [Link] (accessed Feb 6, 2026).

  • ChemBAM. Purification by fractional distillation. [Link] (accessed Feb 6, 2026).

  • ICH. Validation of Analytical Procedure Q2(R2). 2022.
  • Organic Chemistry Portal. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. [Link] (accessed Feb 6, 2026).

  • YouTube. Anhydride in acidic conditions reacting with alcohol to synthesize ester. [Link] (accessed Feb 6, 2026).

  • OSTI.gov. Differences in Mechanism and Rate of Zeolite-Catalyzed Cyclohexanol Dehydration in Apolar and Aqueous Phase. [Link] (accessed Feb 6, 2026).

  • Khan Academy. Preparation of acid anhydrides. [Link] (accessed Feb 6, 2026).

Sources

Troubleshooting

Technical Support Center: Purification of Cyclohexyl Isovalerate

Introduction Cyclohexyl isovalerate (CAS 7774-44-9) is a fatty ester valued for its distinct fruity, apple-banana aroma.[1] However, its synthesis—whether via Fischer esterification or lipase-catalyzed transesterificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclohexyl isovalerate (CAS 7774-44-9) is a fatty ester valued for its distinct fruity, apple-banana aroma.[1] However, its synthesis—whether via Fischer esterification or lipase-catalyzed transesterification—often yields a crude product contaminated with unreacted isovaleric acid, cyclohexanol, and trace water.[1]

Achieving pharmaceutical or fragrance-grade purity (>99%) requires navigating specific physicochemical challenges:

  • Odor Thresholds: Isovaleric acid has a potent "sweaty/barnyard" odor detectable at ppb levels, necessitating rigorous de-acidification.[2]

  • Thermal Sensitivity: With an atmospheric boiling point of ~223°C, the ester is prone to thermal decomposition or hydrolysis if distilled without vacuum.[2]

  • Phase Separation: The density of cyclohexyl isovalerate (0.945–0.952 g/mL) is close to water, often leading to stubborn emulsions during aqueous washes.[2]

This guide provides a self-validating workflow to overcome these bottlenecks.

Module 1: Reaction Workup & Phase Separation

Q: I am seeing a persistent "rag layer" or emulsion during my bicarbonate wash. How do I resolve this?

Technical Insight: Cyclohexyl isovalerate has a density (~0.95 g/mL) dangerously close to that of dilute aqueous salt solutions.[2] When you wash with 5-10% Sodium Bicarbonate (


) to neutralize residual isovaleric acid, the generation of 

gas micro-bubbles acts as a surfactant, stabilizing the emulsion.[1]

Protocol: The "Salting-Out" Breaker

  • Stop Agitation: Allow the mixture to sit undisturbed for 15 minutes.

  • Density Modification: Add Saturated Brine (NaCl) to the aqueous layer.[2] This increases the density of the aqueous phase to >1.1 g/mL, forcing a sharper interface with the organic ester layer.

  • Mechanical Disruption: If the rag layer persists, filter the biphasic mixture through a pad of Celite 545 .[2] This physically breaks the micro-emulsion droplets.[2]

  • Verification: The organic layer (top) should be clear, not opaque.[2]

Q: My product still smells of isovaleric acid after three washes. Why?

Technical Insight: Isovaleric acid is lipophilic.[2] At neutral pH, a fraction remains partitioned in the organic phase. To fully extract it, you must convert it entirely to its water-soluble isovalerate salt.[1]

Corrective Protocol: The pH Swing

  • Monitor pH: Do not rely on "3 washes." Measure the pH of the aqueous waste. It must be >8.5.[3]

  • Use Carbonate, Not Bicarbonate: For stubborn acid removal, switch the second wash to 10% Sodium Carbonate (

    
    ) .[2] The higher alkalinity drives the equilibrium completely toward the isovalerate salt.[1]
    
    • Caution: This is a stronger base; ensure your ester is stable (keep cold, <5°C) to prevent hydrolysis.

Module 2: Vacuum Distillation & Thermal Separation

Q: At what parameters should I distill Cyclohexyl Isovalerate to avoid decomposition?

Technical Insight: Distilling at atmospheric pressure (223°C) promotes transesterification and oxidation.[2] You must utilize vacuum to lower the boiling point below 100°C.[2]

Standard Operating Procedure (SOP) for Distillation:

ParameterSpecificationNotes
Vacuum Pressure 0.5 – 1.0 mmHgHigh vacuum is essential.[1]
Vapor Temperature 58 – 62 °C Collect the main fraction here.[1][2][3]
Bath Temperature 80 – 90 °CDo not exceed 110°C to prevent charring.[1][2]
Fore-run Cut < 55 °CContains residual Cyclohexanol (BP ~161°C atm).[1]
Condenser Temp 10 – 15 °CEnsure coolant is flowing vigorously.[1][2]

Critical Check: If your vacuum pump cannot achieve <2 mmHg, the boiling point will shift to ~90-100°C. Ensure your heating bath is adjusted accordingly but remains <130°C.[1]

Q: The distillate is cloudy. Is this a purity issue?

Technical Insight: Cloudiness invariably indicates water contamination .[2] Esters form heteroazeotropes with water.[2] If the crude material was not rigorously dried before distillation, water will co-distill, creating a micro-emulsion in the receiver flask.[2]

Remediation:

  • Redissolve: Dilute the distillate in dry n-Heptane or Hexane.

  • Dry: Treat with anhydrous Magnesium Sulfate (

    
    ) for 30 minutes.
    
  • Filter & Strip: Filter off the solid and remove the solvent via rotary evaporation.[2]

Module 3: Advanced Polishing (Chromatography)[1]

Q: Distillation achieved 98% purity, but trace "off-notes" remain. How do I polish the final 1%?

Technical Insight: Trace impurities often include oxidation byproducts or isomers that co-distill.[2] Flash chromatography is the definitive polishing step.[2]

Polishing Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (95:5 v/v).[2]

    • Note: Cyclohexyl isovalerate is non-polar (

      
      ).[2] It will elute quickly (
      
      
      
      ).[1]
  • Loading: 1g crude per 50g Silica.[2]

Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying the crude reaction mixture based on the synthesis method used.

G Start Crude Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod Enzymatic Enzymatic (Lipase) CheckMethod->Enzymatic Lipase Chemical Chemical (Fischer) CheckMethod->Chemical Acid Cat. Filter Filtration (Remove Enzyme) Enzymatic->Filter Quench Quench (Ice/Water) Chemical->Quench WashStep Alkaline Wash (10% Na2CO3 + Brine) Filter->WashStep Quench->WashStep PhaseSep Phase Separation (Check pH > 8.5) WashStep->PhaseSep Dry Drying (MgSO4) PhaseSep->Dry Organic Layer Strip Solvent Removal Dry->Strip Distill Vacuum Distillation (0.5 mmHg @ 60°C) Strip->Distill QC QC Analysis (GC/Odor) Distill->QC Final Pure Cyclohexyl Isovalerate QC->Final Pass Polish Silica Plug / Flash QC->Polish Fail (Odor/Color) Polish->Final

Caption: Decision matrix for the isolation of Cyclohexyl isovalerate, highlighting critical wash and distillation checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate. Retrieved from [Link]

  • The Good Scents Company (2023). Cyclohexyl isovalerate Physical Properties and Specifications. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Cyclohexyl isovalerate. Retrieved from [Link]

  • Organic Syntheses (2000). Lipase-Catalyzed Kinetic Resolution of Alcohols. (General reference for lipase workup protocols). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cyclohexyl Isovalerate Stability &amp; Storage

Core Directive: The Stability Paradox Cyclohexyl isovalerate (CAS 7774-44-9) presents a unique stability paradox. Structurally, it is a sterically hindered ester (secondary alcohol + branched acid), making it chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Cyclohexyl isovalerate (CAS 7774-44-9) presents a unique stability paradox. Structurally, it is a sterically hindered ester (secondary alcohol + branched acid), making it chemically more robust than simple aliphatic esters like ethyl acetate. However, its sensory failure threshold is vanishingly low .

The hydrolysis product, Isovaleric Acid , has a detection threshold in the range of 0.1 – 2.0 ppm (parts per million), characterized by a distinct "sweaty sock" or "rancid cheese" odor.[1] Therefore, a chemical purity of 99.5% may still result in a product that is organoleptically unacceptable.

This guide prioritizes preventative integrity over reactive remediation.

The Science of Failure (Mechanism)

Why Hydrolysis Occurs

Hydrolysis is the cleavage of the ester bond by water, a reaction that is reversible but driven forward by excess moisture and catalyzed by acids or bases.

The Reaction:



Key Risk Factors:

  • Moisture Ingress: Even trace water (ppm levels) initiates the reaction.

  • Autocatalysis: The product, Isovaleric Acid, acts as a proton source (

    
    ), lowering the pH and accelerating further hydrolysis. This creates a "runaway" degradation loop.
    
  • Temperature: Reaction rates follow the Arrhenius equation; every 10°C rise roughly doubles the hydrolysis rate.

Visualization: The Autocatalytic Loop

The following diagram illustrates the self-perpetuating cycle of ester degradation.

HydrolysisLoop Ester Cyclohexyl Isovalerate (Fruity/Apple) Complex Tetrahedral Intermediate Ester->Complex + H₂O Water Moisture Ingress (H₂O) Water->Complex Acid Isovaleric Acid (Cheesy/Sweaty) Complex->Acid Cleavage Alcohol Cyclohexanol (Camphoraceous) Complex->Alcohol Acid->Complex Catalyzes (H+)

Figure 1: The autocatalytic hydrolysis pathway. Note the red dotted line indicating how the acid product accelerates the reaction.

Troubleshooting Guide (Q&A)

Q1: My sample smells faintly of "dirty socks" or cheese. Can I distill it to fix it?

Diagnosis: Hydrolysis has occurred.[2] The odor is Isovaleric Acid.[3] Answer: Proceed with extreme caution. While fractional distillation can separate the acid (BP ~176°C) from the ester (BP ~223°C), the heating process itself can accelerate further hydrolysis if any moisture remains.

  • Recommendation: If the odor is faint, wash the organic phase with a 5% Sodium Bicarbonate (

    
    ) solution to neutralize the acid, followed by a brine wash and drying over Magnesium Sulfate (
    
    
    
    ). If the odor is strong, discard the batch; the sensory contamination is likely irreversible for high-grade fragrance applications.
Q2: The Certificate of Analysis (CoA) says water content is 0.1%. Is this safe for long-term storage?

Answer: No. 0.1% (1000 ppm) is too high for long-term stability of this specific ester.

  • Target: Aim for <100 ppm (0.01%) water content.

  • Why: In a 200kg drum, 0.1% water equals 200g of water. This is stoichiometrically sufficient to hydrolyze a significant portion of the ester, generating enough isovaleric acid to ruin the odor profile within months.

Q3: Can I store this in HDPE (plastic) drums?

Answer: Not recommended for long-term storage (>3 months).

  • Reasoning: HDPE is permeable to oxygen and moisture vapor over time. Furthermore, aliphatic esters can slowly migrate into the polymer matrix, causing "paneling" (collapse) of the container or softening of the plastic.

  • Standard: Use epoxy-phenolic lined steel drums or glass/aluminum for smaller volumes.

Experimental Protocols

Protocol A: Moisture Removal (Molecular Sieves)

For maintaining ultra-low water activity during storage.

Materials:

  • Type 3A or 4A Molecular Sieves (Beads or Pellets).

  • Vacuum oven or muffle furnace.

Procedure:

  • Activation: Do not trust fresh sieves from the bottle. Activate sieves by heating to 250°C for 12 hours (or according to manufacturer spec) to remove adsorbed moisture. Cool in a desiccator.

  • Dosing: Add activated sieves to the liquid ester at a ratio of 5-10% w/v (e.g., 50g sieves per 1 Liter of CHIV).

  • Equilibration: Allow to stand for 24-48 hours.

  • Filtration: Filter the liquid through a coarse sintered glass funnel or stainless steel mesh to remove sieve dust before final packaging.

Protocol B: Inert Gas Sparging

Required before sealing any storage container.

Materials:

  • Dry Nitrogen (

    
    ) or Argon gas source (Grade 5.0 preferred).
    
  • Gas dispersion tube (fritted glass).

Procedure:

  • Insert the dispersion tube to the bottom of the vessel.

  • Flow nitrogen at a rate causing gentle bubbling (avoid foaming) for 15 minutes per liter of liquid volume.

  • Headspace Purge: Slowly withdraw the tube while continuing flow to replace the headspace air with nitrogen.

  • Seal Immediately: Cap the vessel while the gas is still flowing to prevent air re-entry.

Storage Decision Workflow

Use this logic tree to determine the disposition of your Cyclohexyl Isovalerate stock.

StorageDecision Start Incoming/Stored CHIV Batch Sensory Sensory Check: Cheesy/Acidic Odor? Start->Sensory FailSensory CRITICAL FAIL (Isovaleric Acid Present) Sensory->FailSensory Yes PassSensory Pass Sensory Sensory->PassSensory No KF Karl Fischer Test: Water > 100 ppm? Dry Protocol A: Dry w/ Mol Sieves KF->Dry Yes (>100ppm) Inert Protocol B: Sparge w/ N2 KF->Inert No (<100ppm) Wash Remediation: Wash w/ NaHCO3 Dry w/ MgSO4 FailSensory->Wash If High Value Wash->Sensory Retest PassSensory->KF Dry->KF Retest Store Store: Glass/Lined Steel < 20°C Inert->Store

Figure 2: Decision tree for evaluating and storing Cyclohexyl Isovalerate batches.

Reference Data

Table 1: Packaging Material Compatibility
MaterialSuitabilityRisk Profile
Borosilicate Glass Excellent Inert; impermeable. Best for lab standards.
Epoxy-Phenolic Steel Good Standard for bulk. Lining prevents iron-catalyzed hydrolysis.
Aluminum Good Acceptable if anodized. Uncoated Al can react with acids if hydrolysis starts.
HDPE / LDPE Poor Permeable to water vapor. Flavor scalping (absorption) possible.
Table 2: Physicochemical Properties
PropertyValueSignificance
Boiling Point 223°CHigh BP makes removal of water (BP 100°C) via distillation feasible but risky.
Flash Point 88°C (190°F)Combustible liquid.
LogP ~3.7Highly lipophilic; practically insoluble in water, making phase separation easy during washing.
Odor Threshold (Acid) ~0.5 ppmThe limiting factor for stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] Retrieved from [Link]

  • The Good Scents Company. Cyclohexyl isovalerate Flavor and Fragrance Information. Retrieved from [Link]

  • Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry. (Referenced for Molecular Sieve efficacy).[8][9][10] Retrieved from [Link]

  • FlavorActiV. Isovaleric Acid Sensory Standards and Detection Thresholds. Retrieved from [Link]

Sources

Troubleshooting

Optimizing transesterification reaction conditions for Cyclohexyl isovalerate

Technical Support Center: Cyclohexyl Isovalerate Optimization Guide Ticket ID: CIV-OPT-2024 Subject: Optimization of Transesterification Conditions for Cyclohexyl Isovalerate Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl Isovalerate Optimization Guide

Ticket ID: CIV-OPT-2024 Subject: Optimization of Transesterification Conditions for Cyclohexyl Isovalerate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Cyclohexyl isovalerate (FEMA 2368) is a critical flavor and fragrance ester characterized by fruity, apple-like, and aromatic notes. Synthesis via transesterification is preferred over direct esterification to avoid water formation (which limits equilibrium) and the use of corrosive acid catalysts that can degrade the sensitive cyclohexyl ring (risk of elimination to cyclohexene).[1]

This guide provides two validated workflows:

  • Biocatalytic Route (High Purity/Green): Uses Candida antarctica Lipase B (Novozym 435) for mild, solvent-free synthesis.

  • Chemical Route (Industrial Scale): Uses Titanium(IV) Isopropoxide for rapid, high-temperature conversion.

Module 1: Reaction System Selection

Select your methodology based on your final purity requirements and available equipment.

ParameterMethod A: Biocatalytic (Enzymatic) Method B: Chemical (Titanate)
Catalyst Novozym 435 (Immobilized Lipase B)[2]Titanium(IV) Isopropoxide (Ti(OiPr)₄)
Temperature 40°C – 60°C120°C – 160°C (Reflux)
Reaction Time 6 – 24 Hours2 – 6 Hours
Selectivity >99% (No side reactions)>95% (Risk of discoloration)
Water Tolerance Low (Strict

control required)
Moderate (Hydrolyzes catalyst)
Ideal Use Case Pharma, Fragrance (High Purity)Bulk Industrial Intermediate

Module 2: Process Optimization Protocols

Protocol A: Enzymatic Transesterification (Novozym 435)

Best for minimizing off-odors and thermal degradation.[1]

Reaction Scheme:


[1]

Optimized Conditions:

  • Molar Ratio: 3:1 to 5:1 (Methyl Isovalerate : Cyclohexanol).[1]

    • Why: Cyclohexanol is a secondary alcohol and sterically hindered.[1] Using excess methyl isovalerate drives the equilibrium and acts as the solvent.[1] It is also easier to strip off (BP: 116°C) than unreacted cyclohexanol (BP: 161°C).[1]

  • Catalyst Loading: 1–5% w/w relative to total substrate mass.[1]

  • Temperature: 50°C.

    • Note: Do not exceed 60°C to preserve enzyme half-life.[1]

  • Water Control: Add 3Å Molecular Sieves (5–10% w/w).

    • Critical: Water competes with the alcohol for the acyl-enzyme intermediate, causing hydrolysis back to isovaleric acid.[1]

Step-by-Step Workflow:

  • Dry Cyclohexanol and Methyl Isovalerate over 3Å molecular sieves for 24 hours (

    
     water).
    
  • Charge reactor with Methyl Isovalerate (3 eq) and Cyclohexanol (1 eq).[1]

  • Add Novozym 435 (2% w/w).

  • Incubate at 50°C with orbital shaking (200 rpm) or overhead stirring.

    • Tip: Use a vacuum (200–300 mbar) to continuously remove Methanol if possible.

  • Monitor conversion via GC.[1][3]

  • Filter catalyst (reusable) and distill off excess Methyl Isovalerate.[1]

Protocol B: Chemical Transesterification (Titanate)

Best for speed and scale.[1]

Optimized Conditions:

  • Catalyst: Titanium(IV) Isopropoxide (0.5 – 1.0 mol%).

    • Why: Unlike basic alkoxides (NaOMe), Titanates are neutral Lewis acids. They prevent the elimination of cyclohexanol to cyclohexene, a common side reaction with secondary alcohols under strong basic conditions.

  • Molar Ratio: 2:1 (Methyl Isovalerate : Cyclohexanol).

  • Temperature: Reflux (~120–130°C depending on mixture).

Step-by-Step Workflow:

  • Charge reactor with Cyclohexanol and Methyl Isovalerate.[1]

  • Add Ti(OiPr)₄ under Nitrogen atmosphere (catalyst is moisture sensitive).

  • Heat to reflux.[1][3]

  • Equilibrium Shift: Use a fractionating column (e.g., Oldershaw) to distill off the Methanol/Methyl Isovalerate azeotrope continuously.

  • Reaction is complete when Methanol evolution ceases.

  • Quench with a small amount of water (hydrolyzes catalyst to TiO₂).

  • Filter TiO₂ and distill product.[1]

Module 3: Visualization & Logic

Figure 1: Reaction Workflow & Mechanism Logic

G cluster_0 Reactants cluster_1 Catalysis Path cluster_2 Equilibrium Shift MeIso Methyl Isovalerate (Excess) Choice Select Catalyst MeIso->Choice CycHex Cyclohexanol (Limiting) CycHex->Choice Enz Enzymatic (Novozym 435) 50°C, Molecular Sieves Choice->Enz High Purity/Fragrance Chem Chemical (Ti(OiPr)4) 130°C, Reflux Choice->Chem Industrial Bulk Vac Vacuum Removal (Methanol) Enz->Vac Byproduct Removal Dist Azeotropic Distillation (Methanol) Chem->Dist Byproduct Removal Product Cyclohexyl Isovalerate (>98% Purity) Vac->Product Dist->Product

Caption: Decision matrix for catalyst selection and corresponding equilibrium shift strategies.

Module 4: Troubleshooting Center (FAQs)

Q1: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: This is a thermodynamic equilibrium limitation, not a kinetic one.

  • Solution: You are not removing Methanol efficiently.[1]

    • Enzymatic: Apply mild vacuum (200 mbar) or add more molecular sieves to adsorb the methanol (methanol binds to sieves preferentially over higher alcohols).[1]

    • Chemical:[1][4][5][6][7][8][9] Increase the reflux ratio or improve the fractionation efficiency to ensure only Methanol is leaving the column.

Q2: I see "Cyclohexene" in my GC trace (Chemical Method).

  • Diagnosis: Elimination of Cyclohexanol. This happens if the reaction is too basic or the temperature is too high.

  • Solution:

    • Ensure you are using Titanium Isopropoxide , NOT Sodium Methoxide (NaOMe). NaOMe is a strong base that promotes elimination of secondary alcohols.

    • Lower the bath temperature by 10°C.

Q3: The enzymatic reaction rate is incredibly slow.

  • Diagnosis: Steric hindrance.[1] Cyclohexanol is a secondary alcohol, and Isovalerate has branching near the carbonyl.

  • Solution:

    • Viscosity: If the mixture is viscous, add a hydrophobic solvent like Heptane or Isooctane to improve mass transfer.

    • Pre-activation: Incubate the enzyme in Methyl Isovalerate for 30 mins before adding Cyclohexanol.[1]

Q4: My enzyme activity dropped after one batch.

  • Diagnosis: Methanol inhibition or Water stripping.[1]

  • Solution:

    • Methanol can strip the essential water layer from the lipase.[1] Do not over-dry the system (keep

      
      ).[1]
      
    • Add tert-butanol as a co-solvent to solubilize methanol and protect the enzyme.[1]

Figure 2: Troubleshooting Logic Tree

T Start Problem Detected Type Identify Issue Start->Type LowConv Low Conversion (<60%) Type->LowConv SlowRate Slow Reaction Rate Type->SlowRate SideProd Side Products Found Type->SideProd CheckMeOH Check Methanol Removal LowConv->CheckMeOH Equilibrium Limited CheckWater Check Water Content SlowRate->CheckWater Enzyme Inactive? CheckCat Check Catalyst Type SideProd->CheckCat Cyclohexene present? Sol1 Apply Vacuum / Improve Fractionation CheckMeOH->Sol1 Sol2 Add 3Å Sieves (Enz) or Dry Reactants (Chem) CheckWater->Sol2 Sol3 Switch to Ti(OiPr)4 (Avoid Strong Bases) CheckCat->Sol3

Caption: Diagnostic workflow for common transesterification failure modes.

References

  • Biocatalytic Optimization: Adlercreutz, P. (2013). "Immobilised lipases in biocatalysis."[1] Chemical Society Reviews.[1] Link (Grounding for Novozym 435 usage in hindered systems).

  • Titanate Catalysis: Seebach, D., et al. (1982). "Titanate-Mediated Transesterifications with Functionalized Acids and Alcohols." Synthesis. Link (Establishes Ti(OiPr)4 for hindered/sensitive substrates).[1]

  • Cyclohexyl Ester Synthesis: Appazov, N. O., et al. (2016). "Synthesis of cyclohexyl isovalerate...". Russian Journal of General Chemistry. Link (Context on the target molecule and alternative synthesis routes).

  • Secondary Alcohol Kinetics: Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Transesterification of Secondary Alcohols." Journal of Organic Chemistry. Link (Mechanistic insight into steric challenges).[1]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclohexyl Isovalerate Peak Tailing

Case ID: GC-CIV-TAIL-001 Subject: Cyclohexyl Isovalerate (CAS 557-48-2) Application: Fragrance/Flavor Profiling & Pharmaceutical Intermediates Status: Open for Resolution[1] Executive Summary & Molecule Profile Cyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GC-CIV-TAIL-001 Subject: Cyclohexyl Isovalerate (CAS 557-48-2) Application: Fragrance/Flavor Profiling & Pharmaceutical Intermediates Status: Open for Resolution[1]

Executive Summary & Molecule Profile

Cyclohexyl isovalerate is a hydrophobic ester with a boiling point of approximately 223°C [1].[1] In Gas Chromatography (GC), peak tailing of this specific analyte is rarely due to volatility issues but rather secondary chemical interactions (hydrogen bonding with silanols) or flow path disruptions .[1]

As an ester, the carbonyl oxygen possesses lone pair electrons that act as weak Lewis bases.[1] These can interact with active protons (silanols) in the liner or column, leading to the classic "shark fin" tailing profile.[1]

Target Analyte Data
PropertyValueChromatographic Implication
Boiling Point ~223°CRequires final oven temp >240°C for efficient elution.[1]
Functional Group Ester (R-COO-R')Susceptible to adsorption on active silanols (-Si-OH).[1]
Polarity Low-MidCompatible with non-polar (5%-phenyl) and polar (WAX) phases.[1]
Common Solvents Ethanol, HexaneSolvent polarity mismatch is a frequent cause of peak distortion.[1]

Diagnostic Triage: The "Physics vs. Chemistry" Test

Before disassembling the instrument, you must determine if the tailing is Chemical (adsorption/activity) or Physical (flow path/dead volume).

Step 1: Calculate the Asymmetry Factor ( )

Do not rely on visual estimation. Calculate


 at 10% peak height.


  • A = Width of the front half of the peak.

  • B = Width of the back half of the peak.


Value
DiagnosisAction Plan
1.0 – 1.2 AcceptableNo action required.
1.3 – 2.0 Moderate TailingLikely Chemical Activity (Liner/Column age).[1]
> 2.0 Severe TailingLikely Physical Failure (Dead volume/Installation).[1]
Step 2: The Hydrocarbon Control Test

Inject a straight-chain hydrocarbon (e.g., Tetradecane or Hexadecane) under the exact same conditions.

  • Result A: Hydrocarbon tails exactly like Cyclohexyl isovalerate.[1]

    • Verdict:Physical Flow Path Issue. (See Module 3)

  • Result B: Hydrocarbon is symmetrical (

    
    ), but Cyclohexyl isovalerate tails.[1]
    
    • Verdict:Chemical Activity/Adsorption. (See Module 1 & 2)[1]

Troubleshooting Modules

Module 1: Inlet Activity (The "Chemical" Culprit)

Most ester tailing originates here. The carbonyl group of Cyclohexyl isovalerate hydrogen bonds with free silanols on glass wool or dirty liners.

Q: I just changed the liner, why is it still tailing? A: "New" does not mean "Deactivated." Standard liners often have active glass wool.[1]

  • Protocol: Switch to Ultra-Inert (UI) liners with deactivated wool.[1]

  • Verification: If you are using splitless injection, ensure the Splitless Hold Time is optimized. If the hold time is too long, backflash can occur, causing tailing.[1] If too short, the slow transfer causes tailing.[1]

    • Rule of Thumb: Hold time (min) = Inlet Liner Volume (mL) / Column Flow (mL/min) × 2.[1]

Module 2: Column Chemistry & Overloading

Q: Is my column incompatible? A: Cyclohexyl isovalerate analyzes well on both 5%-phenyl methylpolysiloxane (e.g., DB-5, Rtx-5) and Polyethylene Glycol (e.g., DB-WAX) columns.[1]

  • Issue: Column Overload (Fronting vs. Tailing).

    • High concentrations (>1000 ppm) often cause fronting (shark fin pointing right).[1] However, massive overload can sometimes manifest as a broad tail if the stationary phase is saturated.

    • Test: Dilute sample 1:10. If peak shape improves drastically, you were overloading the phase.[1]

Q: Could it be Solvent Polarity Mismatch? A: Yes. If Cyclohexyl isovalerate is dissolved in a very polar solvent (e.g., Methanol) but analyzed on a non-polar column (DB-5), the solvent will bead up rather than wet the phase. This causes a "mop-and-bucket" effect, leading to distorted, tailing peaks.

  • Solution: Match solvent polarity to column polarity or use a Retention Gap (2-3m deactivated fused silica) at the front of the column.

Module 3: Flow Path & Dead Volume (The "Physical" Culprit)

Q: The Hydrocarbon test failed (everything tails). What now? A: You have a dead volume or a cold spot.[1][2]

  • Column Installation Depth: If the column is inserted too far into the detector (FID/MS), it disrupts the flame or ionization flow. If not far enough, it creates a mixing chamber (dead volume) in the transfer line.

    • Action: Re-cut the column (inspect for a clean, square cut with a magnifier) and reinstall using the manufacturer's specific depth gauge.[1]

  • Ferrules: Over-tightened Vespel/Graphite ferrules can crush the column, restricting flow and causing tailing.[1]

Visual Troubleshooting Logic

The following decision tree outlines the systematic isolation of the tailing source.

G Start Start: Cyclohexyl Isovalerate Peak Tailing Detected Calc_As Calculate Asymmetry (As) Start->Calc_As Decision_As As > 2.0? Calc_As->Decision_As Hydrocarbon Inject Hydrocarbon Standard (e.g., Hexadecane) Decision_HC Does Hydrocarbon Tail? Hydrocarbon->Decision_HC Decision_As->Hydrocarbon No (1.2 - 2.0) Physical Physical Issue: Flow Path / Dead Volume Decision_As->Physical Yes (> 2.0) Decision_HC->Physical Yes Chemical Chemical Issue: Active Sites / Adsorption Decision_HC->Chemical No Action_Phys 1. Re-cut Column Ends 2. Check Ferrule Tightness 3. Verify Install Depth Physical->Action_Phys Action_Chem 1. Replace Liner (Ultra-Inert) 2. Trim Inlet Side (10cm) 3. Check Solvent Mismatch Chemical->Action_Chem

Figure 1: Diagnostic Decision Tree for isolating the root cause of peak tailing.

Summary of Corrective Actions

ComponentCheckCorrective Action
Liner Wool ActivityReplace with Deactivated/Ultra-Inert liner.
Column InstallationRe-cut 2-3 cm from inlet; ensure square cut (90°).[1]
Solvent PolarityEnsure solvent wets the stationary phase (e.g., Hexane on DB-5).
Injector TemperatureSet Inlet Temp ≥ 250°C (slightly above BP of 223°C) to ensure rapid volatilization.

References

  • PubChem. (n.d.).[1] Cyclohexyl isovalerate (CAS 557-48-2) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2019).[1][3] A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technical Library. Retrieved from [Link]

  • Restek Corporation. (2018).[1][4] GC Troubleshooting: Tailing Peaks. Restek ChromaBLOGraphy. Retrieved from [Link]

  • Element Lab Solutions. (2020).[1] GC Diagnostic Skills I: Peak Tailing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Cyclohexyl Isovalerate in Formulations

Welcome to the comprehensive technical support guide for enhancing the stability of Cyclohexyl isovalerate in your research and drug development formulations. As a key component in various applications, ensuring the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for enhancing the stability of Cyclohexyl isovalerate in your research and drug development formulations. As a key component in various applications, ensuring the stability of this fruity, apple- and banana-like aroma compound is critical for product efficacy, shelf-life, and overall quality. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven insights and actionable troubleshooting protocols.

Introduction to Cyclohexyl Isovalerate Stability

Cyclohexyl isovalerate (CAS: 7774-44-9), an ester of cyclohexanol and isovaleric acid, is valued for its unique sensory characteristics.[1][2] However, like all esters, its chemical integrity can be compromised under various formulation and storage conditions. Understanding the primary degradation pathways is the first step toward effective stabilization.

The principal mechanism of degradation for esters is hydrolysis , the cleavage of the ester bond by water, which can be catalyzed by both acids and bases.[3] This reaction results in the formation of cyclohexanol and isovaleric acid, leading to a loss of the desired fragrance and the potential for off-odors. Other potential degradation pathways include oxidation , particularly if unsaturated impurities are present, and photodegradation upon exposure to UV light.[3][4]

This guide will walk you through identifying potential stability issues, troubleshooting common problems, and implementing effective stabilization strategies for your Cyclohexyl isovalerate formulations.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments, providing causal explanations and step-by-step protocols to resolve them.

Question 1: My formulation containing Cyclohexyl isovalerate is developing an off-odor, described as "cheesy" or "sour," over time. What is the likely cause and how can I confirm it?

Answer:

The development of a "cheesy" or "sour" off-odor is a classic indicator of ester hydrolysis. Isovaleric acid, one of the potential degradation products of Cyclohexyl isovalerate, is known for its pungent, cheesy aroma.

Causality: The ester bond in Cyclohexyl isovalerate is susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or alkaline conditions in your formulation. The presence of excess water, or a shift in pH, is likely the root cause.

Workflow for Diagnosing Hydrolysis

start Off-odor Detected in Formulation ph_measurement Measure pH of the Formulation start->ph_measurement water_content Determine Water Content (e.g., Karl Fischer Titration) start->water_content analytical_testing Perform Analytical Testing (GC-MS or HPLC) ph_measurement->analytical_testing Is pH outside neutral range (6-8)? water_content->analytical_testing Is water content > 0.5%? compare_spectra Compare with Reference Spectra of Isovaleric Acid and Cyclohexanol analytical_testing->compare_spectra confirm_hydrolysis Confirmation of Hydrolysis compare_spectra->confirm_hydrolysis Degradation products identified

Caption: Diagnostic workflow for identifying hydrolysis of Cyclohexyl isovalerate.

Experimental Protocol 1: Identification of Hydrolysis Products by GC-MS

This protocol provides a general guideline for detecting the primary degradation products of Cyclohexyl isovalerate.

Objective: To identify and semi-quantify Cyclohexyl isovalerate, cyclohexanol, and isovaleric acid in a formulation.

Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Your formulation sample

  • Reference standards for Cyclohexyl isovalerate, cyclohexanol, and isovaleric acid

  • Suitable solvent for dilution (e.g., hexane, dichloromethane)

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of your formulation.

    • Dilute the sample with a suitable solvent to a concentration appropriate for your GC-MS system. A starting point could be a 1:100 dilution.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (constant flow).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Analysis:

    • Inject the prepared sample.

    • Inject solutions of the reference standards under the same conditions to determine their retention times and mass spectra.

    • Compare the retention times and mass spectra of any new peaks in your formulation chromatogram to those of the reference standards.

Interpretation: The presence of peaks corresponding to cyclohexanol and isovaleric acid confirms hydrolysis.

Question 2: My aqueous-based formulation containing Cyclohexyl isovalerate shows a decrease in the fruity aroma over a short period, even at neutral pH. What other factors could be causing this instability?

Answer:

While hydrolysis is a primary concern, other factors can contribute to the loss of aroma, especially in aqueous formulations. These include oxidation, photodegradation, and interaction with other formulation components.

Causality:

  • Oxidation: Trace metals or exposure to air can catalyze the oxidation of Cyclohexyl isovalerate or other fragrance components, leading to a loss of the desired scent.[3]

  • Photodegradation: Exposure to UV light can provide the energy to break down the ester or other sensitive molecules in the formulation.[4]

  • Excipient Interaction: Certain excipients may react with the ester or catalyze its degradation. For example, some surfactants can influence the stability of fragrance molecules in emulsions.[5]

Troubleshooting Strategy for Non-Hydrolytic Degradation

start Loss of Aroma at Neutral pH photostability Conduct Photostability Study (ICH Q1B) start->photostability oxidative_stress Perform Oxidative Stress Test (e.g., with AAPH or H2O2) start->oxidative_stress excipient_compatibility Conduct Excipient Compatibility Study start->excipient_compatibility analyze_degradants Analyze for Degradation Products (HPLC/GC-MS) photostability->analyze_degradants oxidative_stress->analyze_degradants excipient_compatibility->analyze_degradants identify_cause Identify Primary Degradation Pathway analyze_degradants->identify_cause

Caption: Strategy for identifying non-hydrolytic degradation pathways.

Experimental Protocol 2: Forced Degradation Study

Objective: To assess the intrinsic stability of Cyclohexyl isovalerate under various stress conditions.

Materials:

  • Cyclohexyl isovalerate

  • 0.1 N HCl (acidic condition)

  • 0.1 N NaOH (basic condition)

  • 3% Hydrogen Peroxide (oxidative condition)

  • Water bath or oven for thermal stress

  • Photostability chamber (ICH Q1B compliant)

  • HPLC with UV or MS detector, or GC-MS

Procedure:

  • Prepare Solutions: Prepare solutions of Cyclohexyl isovalerate in a suitable solvent system under the following conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solution heated to 80 °C for 48 hours.

    • Photolytic: Solution exposed to light in a photostability chamber.

  • Analysis:

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute for analysis.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC or GC).

    • Quantify the remaining Cyclohexyl isovalerate and any significant degradation products.

Interpretation: The conditions that cause the most significant degradation will indicate the primary stability liabilities of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal pH and temperature conditions for storing formulations containing Cyclohexyl isovalerate?

A1: To minimize hydrolysis, formulations should be maintained at a pH as close to neutral (pH 6-8) as possible.[6] Storage at refrigerated or room temperature (2-25 °C) is recommended to slow down potential degradation reactions. Avoid high temperatures, as they can accelerate hydrolysis and potentially cause thermal decomposition of the cyclohexyl moiety.[7]

Q2: Which excipients should I be cautious with when formulating with Cyclohexyl isovalerate?

A2: While specific compatibility data for Cyclohexyl isovalerate is limited, general guidelines for esters apply. Be cautious with:

  • Strong acids and bases: These will directly catalyze hydrolysis.[8]

  • Highly hygroscopic excipients: These can introduce water into the formulation, promoting hydrolysis.

  • Certain surfactants: These can affect the partitioning of the fragrance oil and its stability in emulsions.[5]

  • Reactive impurities in excipients: Peroxides in polymers or trace metals can initiate oxidative degradation.

It is crucial to conduct drug-excipient compatibility studies as part of your pre-formulation work.[1][9]

Q3: What types of antioxidants are effective in stabilizing Cyclohexyl isovalerate?

A3: For fragrance esters, a combination of antioxidants can be beneficial.

  • Free-radical scavengers: Butylated hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol) are commonly used to prevent oxidative degradation of the fragrance oil itself.[10][11]

  • Chelating agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.[3]

The choice and concentration of antioxidant should be optimized for your specific formulation.

Q4: How can I protect my formulation from photodegradation?

A4: The most effective method is to use opaque or UV-blocking packaging.[12] If the formulation must be in a transparent container, the addition of UV absorbers or light stabilizers, such as hindered amine light stabilizers (HALS), can be considered, though their compatibility and impact on the fragrance profile must be evaluated.

Q5: Are there advanced formulation strategies to enhance the stability of Cyclohexyl isovalerate?

A5: Yes, encapsulation is a powerful technique to protect volatile and sensitive fragrance compounds.[13][14][15][16] By enclosing Cyclohexyl isovalerate in a protective shell (e.g., a polymer matrix), you can shield it from water, oxygen, and light, and control its release.

Data Summary

Table 1: Key Physicochemical Properties of Cyclohexyl Isovalerate

PropertyValueReference
CAS Number7774-44-9[1]
Molecular FormulaC₁₁H₂₀O₂[1]
Molecular Weight184.28 g/mol [1]
AppearanceColorless liquid[1]
OdorFruity, apple, banana[1]
Boiling Point223 °C at 760 mmHg[1]
Flash Point88.89 °C (192 °F)[1]
SolubilityInsoluble in water; soluble in alcohol[1]

Table 2: General Recommendations for Enhancing Stability

Stability ConcernRecommended Action
Hydrolysis Maintain pH 6-8; minimize water content.
Oxidation Incorporate antioxidants (e.g., BHT, Vitamin E); use chelating agents (e.g., EDTA).
Photodegradation Use opaque or UV-protective packaging.
Excipient Incompatibility Conduct thorough compatibility studies before finalizing the formulation.
Volatility/Loss of Aroma Consider encapsulation for controlled release and protection.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Retrieved from [Link]

  • Effect of a fragrance on perfume formulation stability. Microtrac. Retrieved from [Link]

  • Factors that affect odor and taste of contents due to plastics packaging. Plastemart.com. Retrieved from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). ResearchGate. Retrieved from [Link]

  • Enhancing fragrance stability in soap with natural antioxidants. BTSA. Retrieved from [Link]

  • Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. (2006, September 15). PubMed. Retrieved from [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019, December 12). Frontiers. Retrieved from [Link]

  • Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level. (2022, May 4). PMC - NIH. Retrieved from [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. Retrieved from [Link]

  • Encapsulation of Fragrances and Flavours: a Way to Control Odour and Aroma in Consumer Products. ResearchGate. Retrieved from [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. RUN. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021, March 26). PMC. Retrieved from [Link]

  • Fragrance Bottles: The Plastic Waste Problem in the Perfume Industry. (2025, January 30). 4Ocean. Retrieved from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. CUTM Courseware. Retrieved from [Link]

  • Increase in Fruity Ester Production during Spine Grape Wine Fermentation by Goal-Directed Amino Acid Supplementation. MDPI. Retrieved from [Link]

  • Phase diagram and emulsion stability of surfactant-fragrance systems. ResearchGate. Retrieved from [Link]

  • Techniques for Long-Lasting Fragrances in Perfumes. (2026, January 20). Retrieved from [Link]

  • Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed. Retrieved from [Link]

  • Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2013, April 12). Retrieved from [Link]

  • Shelf life of cosmetics - what makes cosmetic products unstable?. Dermaviduals.de. Retrieved from [Link]

  • Fragrant Esters. Retrieved from [Link]

  • Selected Essential Oils in Cosmetic Emulsions: Process Oriented Stability Studies and Antimicrobial Activity. DergiPark. Retrieved from [Link]

  • Analytical Methods of Cosmetic Ingredients in Cosmetic Products. Retrieved from [Link]

  • Does plastic ruin perfume?. (2024, April 20). Xiamen Tiumsen Cosmetics Co., Ltd. Retrieved from [Link]

  • How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants. BTSA. Retrieved from [Link]

  • Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. (2026, January 16). Cuiguai. Retrieved from [Link]

  • Reduction of esters by a novel photocatalyst. (2024, July 8). ScienceDaily. Retrieved from [Link]

  • Process for preserving raw fruits and vegetables using ascorbic acid esters. (US4814192A). Google Patents.
  • Encapsulation of Flavours and Fragrances into Polymeric Capsules and Cyclodextrins Inclusion Complexes: An Update. (2020, December 11). PMC - NIH. Retrieved from [Link]

  • Stability of cosmetic formulations containing esters of Vitamins E and A: Chemical and physical aspects. ResearchGate. Retrieved from [Link]

  • – ANTIOXIDANTS: EXTENDING THE SHELF LIFE OF YOUR PRODUCTS. (2016, April 13). Plastic Surgery Key. Retrieved from [Link]

  • Hydrolysis in Pharmaceutical Formulations.
  • Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylgly. (2018, March 16). Retrieved from [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences. Retrieved from [Link]

  • METHOD OF ENCAPSULATING A FRAGRANCE MATERIAL. (Patent 1533364). EPO. Retrieved from [Link]

  • Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative. ResearchGate. Retrieved from [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023, May 10). PMC. Retrieved from [Link]

  • Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters. (2015, January 27). MedCrave online. Retrieved from [Link]

  • Effect of fragrance on perfume emulsions. Femto-Scientific. Retrieved from [Link]

  • September 2017 | Vol. 42 no. 9. ResearchGate. Retrieved from [Link]

  • (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate. Retrieved from [Link]

  • Better recycling of plastic packaging: New process extracts fragrances. (2023, April 20). Retrieved from [Link]

  • Changes in volatile esters during fruit ripening: (A) fruit firmness,... ResearchGate. Retrieved from [Link]

  • Drug Excipient Compatibility Study. Creative Biolabs. Retrieved from [Link]

  • Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond. (2023, August 8). Retrieved from [Link]

  • Polyphenols: Natural Preservatives with Promising Applications in Food, Cosmetics and Pharma Industries; Problems and Toxicity Associated with Synthetic Preservatives; Impact of Misleading Advertisements. PMC. Retrieved from [Link]

  • Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. MDPI. Retrieved from [Link]

Sources

Optimization

Overcoming substrate inhibition in enzymatic synthesis of Cyclohexyl isovalerate

Current Status: Operational Topic: Overcoming Substrate Inhibition in Lipase-Catalyzed Esterification Applicable Enzymes: Candida antarctica Lipase B (e.g., Novozym 435), Rhizomucor miehei Lipase (e.g., Lipozyme RM IM)....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Substrate Inhibition in Lipase-Catalyzed Esterification Applicable Enzymes: Candida antarctica Lipase B (e.g., Novozym 435), Rhizomucor miehei Lipase (e.g., Lipozyme RM IM).

Welcome to the Biocatalysis Optimization Hub

You are likely here because your synthesis of Cyclohexyl isovalerate (a key flavor/fragrance ester) has hit a plateau. The reaction between cyclohexanol and isovaleric acid is deceptively simple. However, it is prone to severe substrate inhibition , particularly by the acid component.

This guide treats your experimental setup as a system to be debugged. We move beyond "try less substrate" to understanding why the enzyme stalls and how to engineer a robust workaround.

Module 1: Diagnostic Center

Phase 1: Is it Inhibition or Equilibrium?

Before altering your protocol, you must distinguish between Kinetic Inhibition (the enzyme is "choked") and Thermodynamic Equilibrium (the reaction is finished).

Q: My conversion stops at ~60%. How do I know if the enzyme is inhibited or if the reaction just reached equilibrium?

A: The "Spike Test" Protocol. Perform the following diagnostic on your stalled reaction:

  • Take your reaction mixture which has plateaued.

  • Add a fresh aliquot of enzyme (10% w/v).

  • Monitor conversion for another 2 hours.

ObservationDiagnosisRoot Cause
Rate Increases Enzyme Deactivation The original enzyme died (likely due to acid-induced pH drop or water stripping).
No Change Thermodynamic Equilibrium You have reached the maximum yield allowed by the water accumulation. You need water removal (molecular sieves), not inhibition control.
Rate Decreases Product Inhibition Rare in this specific reaction, but the ester product itself might be binding to the active site.

Q: How do I confirm Substrate Inhibition specifically? A: The Initial Rate (


) Profiling. 
Run 5 parallel mini-reactions with increasing fixed concentrations of Isovaleric Acid (0.1M, 0.3M, 0.5M, 1.0M, 2.0M) while keeping Cyclohexanol constant.
  • Normal Kinetics:

    
     increases with concentration until it plateaus (Michaelis-Menten).
    
  • Inhibition:

    
     increases initially but then drops  sharply as concentration exceeds a threshold (typically >0.5M for isovaleric acid).
    
Visual Diagnostic Logic

DiagnosticTree Start Reaction Stalled/Slow CheckWater Is water removal present (e.g., Sieves)? Start->CheckWater AddEnzyme Perform 'Spike Test': Add fresh enzyme CheckWater->AddEnzyme Yes Diagnosis2 Diagnosis: Equilibrium Limit (Water accumulation) CheckWater->Diagnosis2 No (Add Sieves first) Result1 Reaction Restarts AddEnzyme->Result1 Result2 No Change AddEnzyme->Result2 Diagnosis1 Diagnosis: Enzyme Death (Acidification/Denaturation) Result1->Diagnosis1 Result2->Diagnosis2

Figure 1: Decision tree for diagnosing reaction plateaus in esterification.

Module 2: The Acid Problem (Isovaleric Acid)

The Issue: Isovaleric acid is a short-chain fatty acid. In high concentrations, it creates a "Dead-End Inhibition" complex.

  • Acidification: It lowers the pH of the "aquatorium" (the microscopic water layer surrounding the enzyme), denaturing the protein surface.

  • Acyl-Enzyme Blockage: The acid binds to the active site, but if the alcohol (cyclohexanol) cannot access the site due to steric hindrance or polarity mismatch, the enzyme remains stuck in the acyl-intermediate state.

Q: What is the critical concentration threshold? A: For Candida antarctica Lipase B (CALB), inhibition typically begins noticeably above 0.5 M isovaleric acid.

Q: How do I fix this without diluting my product? A: Implement a Fed-Batch Strategy. Instead of adding all acid at


, add it in pulses. This keeps the instantaneous concentration (

) below the inhibition constant (

).

Protocol: Fed-Batch Addition

  • Start: 1.0 M Cyclohexanol + 0.25 M Isovaleric Acid.

  • Solvent: n-Heptane or Cyclohexane (See Module 4).

  • Monitor: Check acid consumption via titration or GC.

  • Pulse: When acid drops to <0.05 M, add another 0.25 M equivalent.

  • Repeat: Until desired total substrate load is reached.

Module 3: The Alcohol Problem (Cyclohexanol)

The Issue: Cyclohexanol is a secondary alcohol. It is sterically bulkier than primary alcohols (like ethanol), making the nucleophilic attack on the acyl-enzyme intermediate slower.

  • Water Stripping: High concentrations of alcohol can strip the essential water layer from the enzyme, leading to conformational changes.

Q: Should I use excess alcohol to drive the reaction? A: Yes, but cautiously. A molar ratio of 1:1.5 (Acid:Alcohol) is generally optimal.

  • Too low (1:1): Reaction slows as kinetics become second-order limited.

  • Too high (>1:3): Competitive inhibition by the alcohol occurs (the alcohol binds to the free enzyme before the acid, preventing the reaction cycle).

Module 4: Process Engineering (Solvents & Environment)

Q: Which solvent minimizes inhibition? A: Hydrophobic solvents (High LogP). Hydrophilic solvents (low LogP) strip water from the enzyme. Hydrophobic solvents partition the polar acid/alcohol away from the enzyme's immediate vicinity, protecting the hydration shell.

Solvent Selection Guide

SolventLogPSuitabilityNotes
n-Hexane / n-Heptane ~3.5 - 4.0Excellent Best for activity retention. Forms azeotropes with water for removal.
Cyclohexane ~3.4Good Good solubility for cyclohexyl derivatives.
Toluene 2.5Moderate Acceptable, but may cause slight deactivation over long batches.
Acetone / THF < 0.5Avoid Will strip essential water and deactivate lipase.

Visualizing the Mechanism

Understanding the Ping-Pong Bi-Bi Mechanism is crucial. The enzyme "pings" back and forth between a free state and an acyl-enzyme intermediate. Inhibition occurs when substrates bind to the wrong state.

PingPongInhibition E Free Enzyme (E) AcylE Acyl-Enzyme Intermediate E->AcylE + Acid DeadEndAlc Dead-End Complex (E-Alc) E->DeadEndAlc High [Alcohol] Acid Isovaleric Acid AcylE->E + Alcohol -> Ester Water Water (Byproduct) AcylE->Water Release H2O DeadEndAcid Dead-End Complex (E-Acid) AcylE->DeadEndAcid High [Acid] Alcohol Cyclohexanol Ester Cyclohexyl Isovalerate

Figure 2: Ping-Pong Bi-Bi mechanism showing dead-end inhibition pathways. High acid concentrations block the Acyl-Enzyme; high alcohol concentrations block the Free Enzyme.

Master Protocol: Optimized Synthesis

Objective: Synthesize Cyclohexyl Isovalerate with >90% conversion. Enzyme: Novozym 435 (Immobilized CALB).[1]

  • Preparation:

    • Dry all solvents and substrates over 3Å molecular sieves for 24 hours. Water control is critical.

  • Reaction Mix (Initial):

    • Solvent: n-Heptane (10 mL).

    • Substrate A: Cyclohexanol (1.5 mmol - Excess).

    • Substrate B: Isovaleric Acid (0.5 mmol - Limiting).

    • Biocatalyst: Novozym 435 (20 mg/mL).

  • Incubation:

    • Temperature: 50°C (Optimal for CALB stability vs. rate).

    • Agitation: 200 rpm (Orbital shaker). Do not use magnetic stir bars as they grind the immobilized beads.

  • Fed-Batch Steps:

    • At T=2h, T=4h, and T=6h: Add 0.5 mmol Isovaleric Acid.

  • Water Removal:

    • Add 100mg activated Molecular Sieves (3Å) at T=0 to drive equilibrium.

References

  • Kinetic Modeling of Esterification

    • Title: Kinetics of lipase catalyzed transesterification of ethyl caprate and butyric acid.[2]

    • Source: NIH / PubMed Central.
    • Relevance: Establishes the Ping-Pong Bi-Bi mechanism with competitive inhibition for short-chain acids.
  • Solvent Engineering & LogP

    • Title: Enzymatic synthesis of isoamyl acetate using immobilized lipase
    • Source: ResearchGate.[3]

    • Relevance: Demonstrates the critical role of LogP > 3.0 solvents (like heptane) in preventing acid inhibition in flavor ester synthesis.
  • Novozym 435 Characteristics

    • Title: Novozym 435: the “perfect” lipase immobilized bioc
    • Source: C
    • Relevance: detailed review of CALB (Novozym 435)
  • Acid Inhibition Mechanisms

    • Title: Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition.[4]

    • Source: ACS Public
    • Relevance: Quantitative analysis of how organic acids inhibit lipase activity and empirical adjustments for scale-up.

Sources

Troubleshooting

Technical Guide: Scale-Up Considerations for Cyclohexyl Isovalerate Production

Executive Summary & Strategic Route Selection Cyclohexyl isovalerate (CAS: 7774-44-9) is a high-value ester characterized by apple/fruity notes, widely utilized in flavor and fragrance formulations. While traditional Fis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Cyclohexyl isovalerate (CAS: 7774-44-9) is a high-value ester characterized by apple/fruity notes, widely utilized in flavor and fragrance formulations. While traditional Fischer esterification is robust, the industry is shifting toward enzymatic synthesis to achieve "natural" labeling status (EU/US regulations) and minimize thermal degradation.

This guide addresses the specific scale-up challenges of both routes: the thermodynamic equilibrium limitations of the chemical route and the kinetic inhibition/stability issues of the enzymatic route.

Decision Matrix: Selecting Your Scale-Up Vector
ParameterRoute A: Enzymatic (Biocatalysis) Route B: Chemical (Acid Catalysis)
Catalyst Immobilized Lipase (e.g., Novozym 435)

or PTSA
Temperature 40–60°C (Mild)90–120°C (Reflux)
Key Challenge Water inhibition & Enzyme costsCorrosion & Azeotropic water removal
Product Label "Natural" (if substrates are natural)"Nature-identical" / Synthetic
Selectivity High (>98%)Moderate (Side reactions: alkenes)

Module A: Enzymatic Synthesis (The "Natural" Route)

Core Challenge: The reaction is equilibrium-limited. As water is produced, it competes with the substrate for the enzyme's active site (hydrolysis) and thermodynamically halts conversion.

Protocol 1: Packed Bed Reactor (PBR) with Water Removal

Why this method? Stirred tank reactors (STR) mechanically grind immobilized enzyme beads (like Novozym 435), creating fines that clog filters and reduce catalytic lifetime. A PBR loop prevents mechanical attrition.

Step-by-Step Workflow:

  • Substrate Prep: Mix Cyclohexanol and Isovaleric Acid (Molar Ratio 1:1 to 1.5:1 alcohol excess).

    • Note: High concentrations of isovaleric acid can cause acid-inhibition of the lipase. Ensure acid concentration stays

      
       in the loop if possible, or feed acid stepwise.
      
  • Reactor Loading: Pack column with Novozym 435 (approx. 10-20 g/L reaction volume).

  • Circulation: Pump mixture through the PBR at a flow rate ensuring a residence time of 15–30 mins.

  • Water Control: The outlet of the PBR must pass through a Molecular Sieve (3Å or 4Å) column before returning to the reservoir.

  • Termination: Stop when acid value (AV) indicates

    
     conversion.
    
Visualization: Enzymatic Recirculation Loop

EnzymaticLoop cluster_0 Reaction Loop Reservoir Substrate Reservoir (Temp: 50°C) Pump Peristaltic Pump Reservoir->Pump Feed PBR Packed Bed Reactor (Immobilized Lipase) Pump->PBR Substrates WaterRemoval Water Removal Unit (Mol Sieves / Pervaporation) PBR->WaterRemoval Ester + Water WaterRemoval->Reservoir Dry Ester

Figure 1: Continuous recirculation loop design to minimize mechanical shear on enzyme beads while actively removing water to drive equilibrium.

Module B: Chemical Synthesis (The Robust Route)

Core Challenge: Isovaleric acid forms a "stench" hazard, and the reaction requires continuous water removal to break the equilibrium.

Protocol 2: Azeotropic Distillation

Why this method? Cyclohexanol and water form a heteroazeotrope (boiling point ~98°C). This allows water to be trapped in a Dean-Stark trap while recycling the alcohol.

Step-by-Step Workflow:

  • Charge: Load Cyclohexanol (1.2 eq) and Isovaleric Acid (1.0 eq) into a reactor.

  • Catalyst: Add 0.5–1.0 wt% p-Toluenesulfonic acid (PTSA).

    • Tip:

      
       causes charring/color issues with cyclohexanol; PTSA is gentler.
      
  • Reflux: Heat to reflux (~120–130°C).

  • Separation: Monitor water collection in the Dean-Stark trap.

  • Workup: Cool to room temp. Wash with

    
     to remove unreacted acid (critical for odor control).
    

Troubleshooting Center & FAQs

Category: Reaction Kinetics & Yield

Q: My enzymatic conversion stalls at ~60% despite running for 24 hours. Why? A: This is a classic Thermodynamic Equilibrium issue, not a kinetic one.

  • Diagnosis: Check the water content of your reaction media. If water accumulates, the enzyme catalyzes hydrolysis (reverse reaction) as fast as esterification.

  • Fix: You must remove water in situ. Add molecular sieves (100g/L) directly to the flask or use the recirculation loop described in Module A. Do not add more enzyme; it will not shift the equilibrium.

Q: I switched from a flask to a stirred reactor, and my enzyme activity dropped after 2 cycles. Is the enzyme dead? A: The enzyme is likely physically destroyed, not chemically deactivated.

  • Mechanism: Impeller blades grind the porous resin (beads) into fine powder. This increases back-pressure and blocks active sites.

  • Fix: Switch to a Packed Bed Reactor (PBR) or use a Spinning Basket Reactor where the beads are stationary, and fluid moves around them.

Category: Downstream & Quality

Q: The final product has a persistent "sweaty cheese" odor even after distillation. A: This indicates trace unreacted Isovaleric Acid . The human nose detects this acid at ppb levels.

  • Fix: You cannot rely on distillation alone because isovaleric acid and cyclohexyl isovalerate have overlapping boiling point tails during scale-up.

  • Protocol: Perform a Caustic Wash before distillation. Wash the crude organic phase with

    
     or saturated 
    
    
    
    . Verify the aqueous phase pH is
    
    
    to ensure the acid is fully deprotonated into the water-soluble isovalerate salt.

Q: During chemical synthesis, the product turned yellow/brown. A: This is oxidative degradation or dehydration of cyclohexanol.

  • Cause: Strong mineral acids (

    
    ) at high temps can dehydrate cyclohexanol to cyclohexene, which then polymerizes/oxidizes.
    
  • Fix: Switch to PTSA (p-Toluenesulfonic acid) or use a Solid Acid Catalyst (e.g., Amberlyst 15). Conduct the reaction under a nitrogen blanket.

Category: Safety & Handling

Q: How do we manage the isovaleric acid smell in the pilot plant? A: Vapor containment is critical.

  • Engineering Control: Scrubber systems using dilute NaOH are required for all reactor vents.

  • Spill Control: Keep a spray bottle of "neutralizer solution" (

    
     + surfactant) nearby. Never wipe an acid spill with dry paper; neutralize it first to lock the volatile acid into a non-volatile salt form.
    

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Type Start->IssueType LowYield Low Conversion/Yield IssueType->LowYield Reaction Stalls OdorColor Off-Odor or Color IssueType->OdorColor Quality Issue CheckWater Check Water Content LowYield->CheckWater Enzymatic Route CheckAcid Check Residual Acid OdorColor->CheckAcid Smells like Cheese FixTemp Action: Lower Temp (Prevent Dehydration) OdorColor->FixTemp Product is Brown FixSieves Action: Add Mol. Sieves or Vacuum CheckWater->FixSieves Water Detected FixWash Action: Alkaline Wash (pH > 10) CheckAcid->FixWash Acid Present

Figure 2: Diagnostic logic for resolving common scale-up deviations.

References

  • Enzymatic Synthesis & Kinetics

    • Title: Optimization of enzymatic synthesis of cyclohexyl isovaler
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the baseline for water inhibition and molar r
    • URL: (Representative link for grounding)

  • Catalyst Stability

    • Title: Novozym 435: The "perfect" lipase immobilized bioc
    • Source:C
    • Context: Details the mechanical fragility of Lewatit VP OC 1600 support in stirred tanks.
    • URL:

  • Chemical Esterification Standards

    • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][2][3][4]

    • Source:Master Organic Chemistry.
    • Context: Fundamental mechanism and azeotropic water removal requirements.[4]

    • URL:

  • Azeotrope Data

    • Title: Azeotrope Tables (Binary & Ternary).
    • Source:University of Edinburgh / CRC Handbook.
    • Context: Boiling point data for Cyclohexanol/W
    • URL:

Sources

Optimization

Reducing reaction time in the synthesis of Cyclohexyl isovalerate

Topic: Reducing Reaction Time & Optimizing Kinetics Document ID: TSC-CIV-004 | Status: Active | Audience: R&D, Process Chemistry Executive Summary: The Kinetic Challenge The Core Problem: Synthesizing Cyclohexyl isovaler...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Reaction Time & Optimizing Kinetics

Document ID: TSC-CIV-004 | Status: Active | Audience: R&D, Process Chemistry

Executive Summary: The Kinetic Challenge

The Core Problem: Synthesizing Cyclohexyl isovalerate (CAS: 7774-44-9) presents a "double-steric" kinetic challenge. You are reacting a secondary alcohol (Cyclohexanol) with a


-branched carboxylic acid  (Isovaleric acid).[1]
  • Steric Hindrance: The secondary hydroxyl group on the cyclohexane ring has lower nucleophilicity than primary alcohols (e.g., isoamyl alcohol).

  • Acyl Transfer Resistance: The isopropyl group adjacent to the carbonyl carbon in isovaleric acid hinders the formation of the tetrahedral intermediate.

The Result: Standard Fischer esterification protocols often stall at 60-70% conversion or require excessive reflux times (24–48 hours).[1] This guide provides validated protocols to reduce reaction time to <4 hours (Chemical Catalysis) or <12 hours (Biocatalysis).[1]

Optimization Modules

Module A: Microwave-Assisted Organic Synthesis (MAOS)

Best for: Rapid screening, small-scale library generation.

The Mechanism: Microwave irradiation utilizes dipolar polarization .[1] The polar reactants (acid and alcohol) align with the oscillating electric field, generating internal heat. This "superheating" effect allows the reaction to proceed significantly above the boiling point of the solvent/reactants, overcoming the activation energy barrier of the sterically hindered transition state.

Protocol: High-Speed Acid Catalysis
  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (

    
    ).[1]
    
  • Stoichiometry: 1:1.5 (Acid:Alcohol).[1] Excess alcohol drives equilibrium.[1]

  • Conditions: Sealed vessel (Autoclave mode).

ParameterConventional RefluxMicrowave Assisted (Optimized)
Temperature 130°C (Oil Bath)150°C (Internal IR Control)
Pressure 1 atm15–20 bar
Time 18–24 Hours15–45 Minutes
Yield 72%91%
Solvent Toluene (Dean-Stark)Solvent-Free or minimal Xylene

Step-by-Step Workflow:

  • Load Cyclohexanol (10 mmol) and Isovaleric acid (12 mmol) into a microwave-transparent vial (borosilicate glass).

  • Add p-TSA (1 mol%) as the catalyst.[1]

  • Seal the vessel with a PTFE/Silicone septum cap.[1]

  • Irradiation Ramp: Ramp to 150°C over 2 minutes. Hold for 20 minutes.

  • Cooling: Rapid compressed air cooling to <50°C to prevent hydrolysis.

  • Workup: Neutralize with

    
    , wash with brine, dry over 
    
    
    
    .
Module B: Enzymatic Synthesis (Green Chemistry)

Best for: High purity, fragrance/flavor applications (Natural Labeling), preventing thermal degradation.

The Mechanism: Lipases (e.g., Candida antarctica Lipase B) operate via a Ping-Pong Bi-Bi mechanism . The enzyme is acylated by isovaleric acid, releasing water, and then deacylated by cyclohexanol.

  • Critical Bottleneck: Water accumulation causes the reverse reaction (hydrolysis).[1]

  • Solution: Continuous water removal via Molecular Sieves (3Å or 4Å).[1]

Protocol: Solvent-Free Lipase Catalysis
  • Biocatalyst: Novozym 435 (Immobilized CAL-B).[1]

  • Stoichiometry: 1:1 (Equimolar avoids acid inhibition).[1]

EnzymaticWorkflow Start Substrate Prep (Cyclohexanol + Isovaleric Acid) Mix Mixing (Solvent-Free) Start->Mix Catalyst Add Novozym 435 (1-5% w/w) Mix->Catalyst Sieves Add Activated Mol. Sieves (3Å) Catalyst->Sieves Water Control Incubate Incubation 60°C @ 200 RPM Sieves->Incubate Check Check Conversion (GC-FID) Incubate->Check Check->Incubate <90% Conv. Filter Filtration (Recycle Enzyme) Check->Filter >95% Conv.

Caption: Optimized workflow for solvent-free enzymatic esterification with integrated water removal.

Troubleshooting & FAQs

Category: Reaction Stalling

Q: My reaction stalls at ~65% conversion regardless of time. Why? A: You have hit Thermodynamic Equilibrium .[1]

  • Diagnosis: In a closed system, water concentration has reached a critical point where

    
    .[1]
    
  • Fix (Chemical): Use a Dean-Stark apparatus with Toluene to azeotropically remove water.

  • Fix (Enzymatic): Add 10% w/w activated Molecular Sieves (3Å). Note: Do not use powdered sieves with magnetic stirring as they grind the immobilized enzyme support; use bead sieves or overhead stirring.[1]

Category: Catalyst Deactivation

Q: I am using Novozym 435, but the reaction rate drops significantly after the first hour. A: This is likely Acid Inhibition or Water Layering .

  • Mechanism: High concentrations of Isovaleric acid can acidify the micro-aqueous layer around the enzyme, denaturing it or causing pH shifts that reduce activity.

  • Solution:

    • Stepwise Addition: Add Isovaleric acid in 3 aliquots (0h, 2h, 4h) rather than all at once.

    • Hydrophobic Solvent: Use n-Heptane as a solvent to keep the enzyme active site accessible if the solvent-free system is too viscous or inhibitory.[1]

Category: Byproduct Formation

Q: I see cyclohexene in my GC trace during acid catalysis. A: You are experiencing Acid-Catalyzed Elimination (Dehydration) .[1]

  • Cause: Secondary alcohols (Cyclohexanol) are prone to E1 elimination under high heat and strong acid (

    
    ).[1]
    
  • Solution: Switch to a milder catalyst like p-TSA or Methanesulfonic acid , or lower the temperature and use Vacuum to remove water rather than extreme heat.

Data Summary: Method Comparison

MetricTraditional Acid RefluxMicrowave (p-TSA)Enzymatic (Novozym 435)
Time to 90% Conv. 24 Hours0.5 Hours8–12 Hours
Temperature 110–130°C150°C60°C
Selectivity Moderate (Elimination risk)HighVery High (>99%)
Energy Efficiency LowHighHigh
Scalability HighLow (Batch) / High (Flow)Medium

References

  • Kinetics of Lipase-Mediated Synthesis. ResearchGate. Analysis of Ping-Pong Bi-Bi mechanisms in esterification.

  • Microwave-assisted synthesis of cyclohexyl esters. Anton Paar Wiki. Principles of superheating and Arrhenius law application in sealed vessels.

  • Optimization of enzymatic synthesis of isoamyl isovalerate. CFTRI. Validates the use of Rhizomucor miehei lipase and response surface methodology for isovalerate esters.[1]

  • Esterification of Cyclohexanol and Organic Acids. SciSpace. Detailed kinetic data on sulfuric acid catalyzed esterification of cyclohexanol.

  • Synthesis of L-menthyl isovalerate under microwave irradiation. ResearchGate. Demonstrates 12-minute reaction times for sterically hindered cyclic alcohols using p-TSA.

Sources

Troubleshooting

Impact of water content on enzymatic esterification of Cyclohexyl isovalerate

Topic: Impact of Water Content on Lipase-Catalyzed Esterification Audience: Process Chemists, Formulation Scientists, and R&D Researchers. Introduction: The Water Paradox Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Water Content on Lipase-Catalyzed Esterification

Audience: Process Chemists, Formulation Scientists, and R&D Researchers.

Introduction: The Water Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of Cyclohexyl isovalerate —a critical flavor and fragrance ester—is facing yield inconsistencies.

The synthesis involves the esterification of Isovaleric acid and Cyclohexanol using a lipase biocatalyst (typically Candida antarctica Lipase B, e.g., Novozym 435).

The Core Problem: Water acts as a double-edged sword in this system.

  • Essential for Kinetics: A monolayer of water is required to maintain the enzyme’s active 3D conformation (the "aquapolar" region). Without it, the enzyme becomes rigid and inactive.

  • Detrimental to Thermodynamics: Water is a byproduct of the reaction. According to Le Chatelier’s principle, accumulation of water drives the reverse reaction (Hydrolysis ), limiting conversion.

This guide provides the protocols to navigate this paradox.

Part 1: The Mechanism & Water Competition

To troubleshoot, you must visualize the competition occurring at the molecular level. The lipase operates via a "Ping-Pong Bi-Bi" mechanism.

Diagram 1: The Kinetic Competition

This diagram illustrates how water competes with Cyclohexanol for the Acyl-Enzyme intermediate.

LipaseMechanism Enzyme Free Lipase (CALB) AcylEnz Acyl-Enzyme Intermediate Enzyme->AcylEnz + Isovaleric Acid Isovaleric Isovaleric Acid (Substrate 1) AcylEnz->Enzyme Hydrolysis WaterOut Water (Byproduct) AcylEnz->WaterOut Release H2O Product Cyclohexyl Isovalerate (Ester) AcylEnz->Product + Cyclohexanol (Esterification) WaterOut->AcylEnz + Water (Reverse Reaction) Cyclohexanol Cyclohexanol (Substrate 2) Product->Enzyme Release Enzyme Hydrolysis Hydrolysis (Dead End)

Caption: The Acyl-Enzyme intermediate is the critical junction. High water activity (


) forces the pathway backward (Red/Dashed), regenerating the acid. Low 

favors the attack by Cyclohexanol (Green), yielding the ester.

Part 2: Troubleshooting & FAQs

Q1: My conversion plateaus at ~60% regardless of reaction time. Why?

Diagnosis: You have reached Thermodynamic Equilibrium . Explanation: In a closed system, the water produced by the reaction accumulates. Once the water concentration is high enough, the rate of hydrolysis equals the rate of esterification. Solution:

  • Action: Implement an in-situ water removal system.

  • Protocol: Add activated Molecular Sieves (3Å or 4Å) to the reaction vessel.

  • Dosage: 50–100 g/L of reaction volume.

  • Note: Do not use silica gel; it binds too much water and can strip the "essential water" layer from the enzyme.

Q2: I dried my solvents and substrates over sieves for 48 hours, but now the reaction is incredibly slow. Is the enzyme dead?

Diagnosis: The system is Too Dry (


) .
Explanation:  Enzymes are not rigid catalysts; they require flexibility to bind substrates. This flexibility is provided by a hydration shell. By bone-drying the solvent, you stripped this shell, "freezing" the enzyme.
Solution: 
  • Action: Re-hydrate the system to an optimal

    
     (approx. 0.1 – 0.2).
    
  • Protocol: Pre-equilibrate the reaction medium in a chamber with a saturated salt solution (e.g., LiCl or MgCl2) before adding the enzyme, or simply add a trace amount of water (0.05% v/v) to "kickstart" the enzyme.

Q3: Why is Cyclohexanol reacting slower than primary alcohols (e.g., hexanol)?

Diagnosis: Steric Hindrance . Explanation: Cyclohexanol is a secondary alcohol attached to a bulky ring. It has difficulty accessing the active site of CALB compared to water (a small molecule). Impact on Water: Because the alcohol attack is slow, the "window of opportunity" for water to attack the acyl-enzyme intermediate is larger. This makes water control more critical for cyclohexyl esters than for linear esters.

Q4: The enzyme particles are clumping together at the bottom of the flask.

Diagnosis: Capillary Agglomeration . Explanation: Excess free water has formed a discrete aqueous phase. The hydrophilic enzyme support (like the resin in Novozym 435) aggregates around these water droplets. Solution:

  • Action: Stop the reaction. Filter the enzyme. Wash with dry hexane.

  • Prevention: Use a hydrophobic solvent (e.g., n-Heptane or Cyclohexane) to keep water solubility low, and use molecular sieves to scavenge the byproduct immediately.

Part 3: Optimization Data & Protocols

Table 1: Impact of Water Activity ( ) on Performance

Data generalized for CALB-catalyzed esterification of secondary alcohols.

Water Activity (

)
Reaction Rate (

)
Final Conversion (%)Mechanism Dominating
< 0.01 (Very Dry) Very LowLow (< 10%)Enzyme rigidity (Inactivation)
0.05 – 0.20 High High (> 90%) Optimal Balance
0.30 – 0.50 HighModerate (50-70%)Equilibrium limitation
> 0.70 (Wet) ModerateVery Low (< 30%)Hydrolysis / Agglomeration
Protocol: Optimized Synthesis of Cyclohexyl Isovalerate

Objective: Synthesize Cyclohexyl isovalerate with >95% conversion.

Materials:

  • Enzyme: Novozym 435 (immobilized CALB).[1][2]

  • Substrates: Isovaleric acid, Cyclohexanol.

  • Solvent: n-Heptane (creates a hydrophobic environment).

  • Water Control: Molecular Sieves (4Å), activated at 250°C for 4 hours.

Step-by-Step Workflow:

  • Substrate Preparation:

    • Mix Isovaleric acid and Cyclohexanol in a 1:1.1 molar ratio (slight excess of alcohol drives equilibrium).

    • Dissolve in n-Heptane (Substrate concentration: 0.5 M).

  • Water Activity Adjustment (The "Sweet Spot"):

    • Do not add sieves yet.

    • Measure the initial water content of the mixture (Karl Fischer titration). Target: ~100–200 ppm.

    • If < 50 ppm, add 1 µL water per 10 mL solvent.

  • Reaction Initiation:

    • Add Novozym 435 (1–2% w/w relative to substrates).

    • Incubate at 50°C with orbital shaking (200 rpm).

  • In-Situ Water Removal (The "Shift"):

    • Allow reaction to proceed for 1 hour (initial burst phase).

    • Add Molecular Sieves: Add 50 g/L of activated sieves to the reaction mixture.

    • Why wait? This ensures the enzyme remains hydrated during the initial turnover. As water is produced, the sieves scavenge it, preventing equilibrium back-pressure.

  • Monitoring:

    • Monitor conversion via GC-FID.

    • Reaction typically completes in 6–12 hours.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Rate CheckRate Check Initial Rate (First 30 mins) Start->CheckRate RateLow Rate is Slow CheckRate->RateLow < 10% conv/hr RateHigh Rate is Fast, but stops early CheckRate->RateHigh > 30% conv/hr CheckWater Check Water Content (Karl Fischer) RateLow->CheckWater CheckEquil Check Equilibrium RateHigh->CheckEquil Conversion Stalls at 50-60% TooDry System Too Dry (< 50 ppm water) CheckWater->TooDry Very Low TooWet System Too Wet (Enzyme Agglomerated) CheckWater->TooWet High / Visible Phase FixEquil Fix: Add Molecular Sieves or Vacuum Removal CheckEquil->FixEquil FixDry Fix: Add 0.05% Water or Hydrate Enzyme TooDry->FixDry FixWet Fix: Wash Enzyme Switch to Hydrophobic Solvent TooWet->FixWet

Caption: Follow this logic flow to diagnose if your issue is Kinetic (enzyme activity) or Thermodynamic (equilibrium limitation).

References

  • Adlercreutz, P. (1991). On the importance of the support material for enzymatic synthesis in organic media. European Journal of Biochemistry.

  • Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations for experimental design and data analysis. Enzyme and Microbial Technology.

  • Novozymes. (2019).[3][4] Novozym® 435 Application Sheet. Novozymes A/S.

  • Bovara, R., et al. (1993). Water activity control in lipase-catalyzed esterification. Biotechnology Letters.

  • Foresti, M. L., & Ferreira, M. L. (2007). Solvent-free enzymatic synthesis of esters: Ethanol and cyclohexanol acetylation. Bioresource Technology.

Sources

Optimization

Selection of an optimal catalyst for Cyclohexyl isovalerate synthesis

Technical Support Center: Cyclohexyl Isovalerate Synthesis Guide Subject: Optimization of Catalyst Selection for Cyclohexyl Isovalerate Production Case ID: CIV-SYN-0042 Status: Resolved / Knowledge Base Article Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl Isovalerate Synthesis Guide

Subject: Optimization of Catalyst Selection for Cyclohexyl Isovalerate Production Case ID: CIV-SYN-0042 Status: Resolved / Knowledge Base Article

Executive Summary & Catalyst Selection Matrix

User Query: "Which catalyst offers the best balance of yield, selectivity, and ease of purification for the esterification of cyclohexanol and isovaleric acid?"

Technical Insight: The synthesis of Cyclohexyl isovalerate (CAS 7774-44-9) presents a specific kinetic challenge: steric hindrance .

  • Nucleophile: Cyclohexanol is a secondary (

    
    ) alcohol, which is significantly less nucleophilic than primary alcohols due to the bulky ring structure.
    
  • Electrophile: Isovaleric acid (3-methylbutanoic acid) possesses a

    
    -methyl branch, slightly shielding the carbonyl carbon.
    

While homogeneous mineral acids (


) drive this reaction fast, they create substantial downstream processing bottlenecks (emulsions, waste neutralization). The optimal recommendation is a Heterogeneous Solid Acid Catalyst (Sulfonated Polystyrene Resin). 
Catalyst Performance Matrix
FeatureSolid Acid (Recommended) Immobilized Lipase (Biocatalytic) Homogeneous Acid (Traditional)
Catalyst Example Amberlyst-15 (Dry) Novozym 435 (CALB) p-Toluenesulfonic Acid (p-TsOH)
Reaction Rate High (

C)
Moderate (

C)
Very High (

C)
Steric Tolerance Excellent for

alcohols
Moderate (Enzymes struggle with bulky

substrates)
Excellent
Purification Simple FiltrationSimple FiltrationComplex (Wash/Neutralize/Dry)
Reusability High (>10 cycles)High (>20 cycles if anhydrous)None (Single use)
Water Sensitivity Moderate (Inhibits sites)High (Reverses equilibrium)Low
Green Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Detailed Experimental Protocol: Solid Acid Route

Selected Method: Esterification using Amberlyst-15 (Macroreticular Sulfonated Resin).[1] Rationale: This method avoids the formation of "soap" emulsions common when neutralizing isovaleric acid and provides a "filter-and-evaporate" workflow.

Materials
  • Reagents: Cyclohexanol (1.2 equiv), Isovaleric Acid (1.0 equiv).

  • Catalyst: Amberlyst-15 Dry (10-15 wt% relative to acid mass).

  • Solvent: Cyclohexane or Toluene (for azeotropic water removal).

  • Apparatus: Round bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Workflow
  • Catalyst Activation (Critical):

    • Why: Commercial resins often contain moisture that inhibits the active sulfonic acid sites.

    • Step: Wash Amberlyst-15 with dry methanol, then dry in a vacuum oven at 80°C for 2 hours before use.

  • Reaction Assembly:

    • Charge the flask with Isovaleric Acid (100 mmol) and Cyclohexanol (120 mmol).

    • Add dry solvent (50 mL). The solvent acts as an entrainer for water.

    • Add activated Amberlyst-15 (approx.[1] 1.5 g).[2][3]

  • Reflux & Dehydration:

    • Heat to reflux. Monitor the Dean-Stark trap.

    • Endpoint: Continue until water collection ceases (theoretical: 1.8 mL for 100 mmol scale).

    • Time: Typically 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the Amberlyst-15 beads. Save beads for regeneration.

    • Evaporation: Remove solvent and excess cyclohexanol via rotary evaporation (reduced pressure).

  • Purification:

    • Distill the residue under vacuum (bp ~58-62°C @ 0.5 mmHg) to obtain clear, colorless Cyclohexyl isovalerate.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion stalled at ~60%. Adding more catalyst didn't help. Why? A: This is likely Water Inhibition , not catalyst death.

  • Mechanism: Water is a byproduct that competes for the active sulfonic acid sites (

    
    ) on the resin. It forms a hydration shell, blocking the hydrophobic organic reactants.
    
  • Fix: Ensure your Dean-Stark trap is functioning correctly. If running solvent-free, you must use activated molecular sieves (3Å or 4Å) in the reaction vessel or a pervaporation loop to remove water continuously.

Q2: The product has a yellow tint after filtration. Is the catalyst leaching? A: Yes, this indicates Thermal Degradation/Leaching .

  • Cause: Amberlyst-15 is stable up to ~120°C. If you used a high-boiling solvent (like Xylene) or overheated the mantle, sulfonic acid groups can cleave off the polymer backbone.

  • Fix: Keep reaction temperature below 110°C. Use Cyclohexane (bp 81°C) or Toluene (bp 110°C) rather than higher boiling alternatives. Wash the product with saturated

    
     to remove leached acid species.
    

Q3: Can I use Novozym 435 (Lipase) instead? A: Yes, but expect Slower Kinetics .

  • Reason: While Novozym 435 is excellent for primary alcohols, the secondary hydroxyl of cyclohexanol fits poorly in the enzyme's active site (steric clash).

  • Adjustment: If you choose this route for "Green" reasons, increase the temperature to 60°C (max for enzyme stability) and use a higher enzyme loading (5-10 wt%). You must use molecular sieves to scavenge water, as enzymes are sensitive to hydrolysis in reverse.

Visualizations

Figure 1: Acid-Catalyzed Mechanism (Solid Acid Surface)

Caption: Mechanism of esterification on a sulfonated resin surface. (1) Protonation of isovaleric acid by the resin (


). (2) Nucleophilic attack by cyclohexanol. (3) Water elimination and desorption of the ester.

G Resin Amberlyst-15 (P-SO3H Active Site) Complex1 Protonated Intermediate Resin->Complex1 H+ Transfer Isovaleric Isovaleric Acid (Electrophile) Isovaleric->Complex1 Cyclohexanol Cyclohexanol (Nucleophile) Tetrahedral Tetrahedral Intermediate Cyclohexanol->Tetrahedral Complex1->Tetrahedral + Cyclohexanol Water Water (Byproduct) Tetrahedral->Water Elimination Product Cyclohexyl Isovalerate (Ester) Tetrahedral->Product - H+ (to Resin) Product->Resin Desorption

Figure 2: Catalyst Selection Decision Tree

Caption: Flowchart to select the optimal catalyst based on scale, purity requirements, and available equipment.

DecisionTree Start Start: Catalyst Selection Scale What is your reaction scale? Start->Scale Small Lab Scale (<50g) High Purity Req. Scale->Small Discovery Large Pilot/Production (>1kg) Cost Sensitive Scale->Large Process Dev Green Is 'Green Chemistry' critical? Small->Green SolidAcid Use Solid Acid Resin (Amberlyst-15) Large->SolidAcid Best Balance Mineral Use H2SO4 / p-TsOH (Traditional) Large->Mineral Lowest Cost (High Waste) Yes Yes Green->Yes Biocatalysis No No Green->No Speed Enzyme Use Immobilized Lipase (Novozym 435) Yes->Enzyme No->SolidAcid

References

  • Comparison of Homogeneous vs. Heterogeneous Catalysis: Liu, Y., Lotero, E., & Goodwin Jr, J. G. (2006).[4] A comparison of the esterification of acetic acid with methanol using heterogeneous versus homogeneous acid catalysis. Journal of Catalysis, 242(2), 278-286.[4]

  • Solid Acid Catalyst Efficacy (Amberlyst-15): Khan, J. A., Jamal, Y., Shahid, A., & Boulanger, B. O. (2016).[1] Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Korean Journal of Chemical Engineering, 33(2), 582-586.[5]

  • Enzymatic Esterification Optimization: Gumel, E. H., Annuar, M. S. M., & Heidelberg, T. (2011). Lipase mediated synthesis of sugar fatty acid esters in ionic liquids. Process Biochemistry, 46(11), 2079-2090. (Demonstrates lipase limitations with bulky substrates).

  • Cyclohexyl Isovalerate Properties & Safety: The Good Scents Company. (2023).[3][6] Cyclohexyl isovalerate.

  • Kinetic Modeling of Secondary Alcohol Esterification: Ramesh, K. V., et al. (2020).[6] Kinetics of Esterification of Propionic Acid and Cyclohexanol. International Journal of Advanced Science and Technology.

Sources

Troubleshooting

Executive Summary: The Matrix Challenge in Cyclohexyl Isovalerate (CHIV)

Technical Support Center: Cyclohexyl Isovalerate Analysis Senior Application Scientist Desk | Bioanalytical Method Development Cyclohexyl isovalerate (CHIV) is a hydrophobic ester (LogP ~3.6–5.8) often analyzed in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl Isovalerate Analysis Senior Application Scientist Desk | Bioanalytical Method Development

Cyclohexyl isovalerate (CHIV) is a hydrophobic ester (LogP ~3.6–5.8) often analyzed in pharmacokinetic (PK) studies or formulation stability testing. Its lipophilic nature presents a distinct analytical paradox:

  • In LC-MS/MS: It requires high organic mobile phases for elution, placing it in the "danger zone" where endogenous phospholipids (PLs) elute, leading to severe Ion Suppression .

  • In GC-MS: It is susceptible to Matrix-Induced Chromatographic Enhancement , where matrix components block active sites in the liner/column, causing the analyte to appear more abundant in samples than in clean standards.[1]

This guide provides diagnostic workflows and mitigation protocols to ensure your data meets FDA/EMA bioanalytical guidelines.

Diagnostic Hub: Identifying the Issue

Q: How do I know if my CHIV quantification is suffering from matrix effects?

A: You cannot rely on visual inspection of chromatograms alone. Use the Matrix Factor (MF) calculation.

  • LC-MS Symptoms: Drastic drop in internal standard (IS) response in samples vs. neat standards; non-linear calibration curves at the lower limit of quantification (LLOQ).

  • GC-MS Symptoms: "Bonus" recovery (>120%); peak tailing in standards but sharp peaks in matrix samples.

Q: What is the definitive test for Matrix Effects?

A: Perform the Post-Extraction Spike Method (detailed in Protocol A). Compare the response of the analyte spiked into an extracted blank matrix (Set B) against the analyte in pure solvent (Set A).


[2]
  • MF < 1.0: Ion Suppression (Common in LC-MS).

  • MF > 1.0: Ion Enhancement (Common in GC-MS).

Troubleshooting & Mitigation Guides

Scenario A: LC-MS/MS Ion Suppression

User Question: I am analyzing CHIV in human plasma using C18 RP-LC. My sensitivity drops significantly in patient samples compared to solvent standards. Why?

Technical Insight: CHIV is highly lipophilic. In Reverse Phase (RP) chromatography, it requires a high percentage of organic solvent (e.g., >80% Acetonitrile/Methanol) to elute. Unfortunately, glycerophosphocholines (Phospholipids) from plasma also elute in this high-organic window. These phospholipids compete for charge in the Electrospray Ionization (ESI) source, "stealing" signal from CHIV.

Corrective Actions:

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix suppression than ESI for neutral, hydrophobic esters like CHIV.

  • Divert the Flow: If PLs elute after CHIV, use a diverter valve to send the source flow to waste after the CHIV peak elutes.

  • Use a Stable Isotope Labeled (SIL) IS: An analog IS (e.g., cyclohexyl valerate) may not co-elute perfectly. A deuterated version (CHIV-d11) will experience the exact same suppression, correcting the ratio.

Scenario B: GC-MS Signal Enhancement

User Question: My recovery for CHIV in urine is consistently 130-140%. I suspect my extraction is too efficient, but that seems impossible.

Technical Insight: This is likely Matrix-Induced Chromatographic Response Enhancement . In a clean injection (solvent standard), CHIV may adsorb to active sites (silanol groups) in the GC liner or column head, reducing the signal. When you inject a matrix sample, the "dirt" (matrix components) covers these active sites, allowing more CHIV to reach the detector.

Corrective Actions:

  • Matrix-Matched Calibration: Prepare your calibration curve in the same blank matrix extract as your samples. This ensures the "enhancement" is constant across standards and samples.

  • Analyte Protectants: Add compounds like sorbitol or 3-ethoxy-1,2-propanediol to your final extract. These sacrificial agents bind to active sites before CHIV does.

  • Liner Maintenance: Switch to an ultra-inert, deactivated liner (e.g., dimpled liners with glass wool) and change it frequently.

Comparative Data: Extraction Strategies

The choice of sample preparation dictates the severity of matrix effects.

MethodCleanlinessCHIV RecoveryMatrix Effect RiskRecommendation
Protein Precipitation (PPT) LowHigh (>90%)High (Leaves PLs intact)Avoid for LC-MS trace analysis.
Liquid-Liquid Extraction (LLE) HighModerate (70-85%)Low (Removes PLs/Salts)Recommended. Use Hexane or MTBE.
Solid Phase Extraction (SPE) Very HighHigh (>90%)Very Low Gold Standard. Use Polymeric Reversed-Phase (e.g., HLB).

Experimental Protocols

Protocol A: Post-Column Infusion (Visualizing the Suppression Zone)

Use this to optimize your LC gradient.

  • Setup: Connect a syringe pump containing a steady flow of CHIV standard (1 µg/mL) into the LC eluent stream via a T-piece after the column but before the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extract) into the LC column.

  • Observation: Monitor the baseline of the specific MRM transition for CHIV.

  • Result: You will see a steady baseline (from the infusion). If matrix effects are present, you will see a negative peak (dip) in the baseline at the retention time where matrix components elute.

  • Action: Adjust your gradient so the CHIV peak does not elute during this "dip."

Protocol B: Phospholipid Removal (LLE Optimization)

Since CHIV is hydrophobic, LLE is often more cost-effective than SPE.

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard.

  • Extract: Add 1.0 mL Methyl tert-butyl ether (MTBE) . (Avoid Ethyl Acetate if you see lipid co-extraction).

  • Agitate: Vortex for 5 mins; Centrifuge at 4000g for 10 mins.

  • Transfer: Remove the supernatant (organic top layer) to a clean glass tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (ensure >50% organic to prevent solubility issues).

Workflow Visualization

The following decision tree outlines the logical path for troubleshooting matrix effects in CHIV analysis.

MatrixEffectWorkflow Start Start: CHIV Quantification Issue CheckMethod Identify Method Start->CheckMethod LCMS LC-MS/MS CheckMethod->LCMS GCMS GC-MS CheckMethod->GCMS CalcMF_LC Calculate Matrix Factor (MF) LCMS->CalcMF_LC Enhancement Is Recovery > 115%? GCMS->Enhancement Result_LC Is MF < 0.8? CalcMF_LC->Result_LC Suppression Ion Suppression Detected (Phospholipids) Result_LC->Suppression Yes PCI Run Post-Column Infusion Suppression->PCI Fix_LC 1. Switch to APCI 2. Use SIL-IS 3. Optimize LLE PCI->Fix_LC ActiveSites Matrix-Induced Enhancement (Active Site Blocking) Enhancement->ActiveSites Yes Fix_GC 1. Matrix-Matched Stds 2. Analyte Protectants 3. Deactivated Liners ActiveSites->Fix_GC

Figure 1: Decision tree for diagnosing and mitigating matrix effects in Cyclohexyl isovalerate analysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Mastovska, K., et al. (2005). Analyte protectants in GC-MS analysis. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (2024). Cyclohexyl isovalerate Compound Summary. Retrieved from [Link]

Sources

Optimization

Degradation pathways of Cyclohexyl isovalerate under environmental stress

Status: Online Operator: Senior Application Scientist Ticket Subject: Degradation Pathways & Environmental Stress Factors for CAS 7774-44-9 Welcome to the Technical Support Center. You are likely here because your formul...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Degradation Pathways & Environmental Stress Factors for CAS 7774-44-9

Welcome to the Technical Support Center.

You are likely here because your formulation containing Cyclohexyl isovalerate is showing unexpected instability, or you are establishing a regulatory stability profile. Unlike simple linear esters, this molecule possesses specific steric features—a secondary cyclohexyl ring and a branched isovaleryl tail—that dictate its unique degradation kinetics.

Below are the three most common "Support Tickets" we receive regarding this molecule, structured with direct troubleshooting steps and mechanistic insights.

Ticket #1: "We are seeing significant assay loss in our aqueous formulations (pH > 7)."

Diagnosis: Base-Catalyzed Hydrolysis (Saponification).[1] Severity: Critical.

Technical Insight: While Cyclohexyl isovalerate is somewhat more stable than primary alkyl esters (e.g., ethyl acetate) due to the steric hindrance of the secondary cyclohexyl carbon, it is not immune to hydrolysis. In basic conditions (pH > 8), the hydroxide ion (


) is a strong enough nucleophile to overcome this steric barrier. The reaction is irreversible because the resulting isovaleric acid immediately deprotonates to form the isovalerate salt, preventing re-esterification.

The "Red Flag": A drift in pH. As hydrolysis proceeds, the release of isovaleric acid (pKa ~4.77) will consume alkalinity, potentially lowering the pH of unbuffered systems, or simply degrading the ester in buffered basic systems.

Interactive Troubleshooting Protocol: OECD 111 Compliance

Follow this workflow to confirm hydrolytic instability.

  • Buffer Preparation: Prepare sterile buffers at pH 4.0, 7.0, and 9.0 (0.05 M phosphate/borate).

  • Spiking: Introduce Cyclohexyl isovalerate at a concentration below its water solubility limit (approx. <20 mg/L) to avoid phase separation effects, or use a co-solvent (1% Acetonitrile).

  • Incubation: Store at 50°C (accelerated) for 5 days.

  • Quenching: Immediately lower pH to 3.0 using 1M HCl to freeze the reaction before extraction.

  • Analysis: Extract with Hexane; analyze via GC-FID or GC-MS.

Data Interpretation:

Result (5 Days @ 50°C) Diagnosis Recommended Action
<10% Loss Hydrolytically Stable No further testing required (Half-life > 1 year).

| 10-50% Loss | Moderately Unstable | Determine


 (pseudo-first-order rate constant). |
| >50% Loss  | Unstable | Reformulate to anhydrous system or adjust pH to 5.0–6.0. |
Visualization: Hydrolysis Pathway

Hydrolysis Ester Cyclohexyl Isovalerate (Substrate) TS Tetrahedral Intermediate Ester->TS + OH- (Nucleophilic Attack) Alcohol Cyclohexanol (Byproduct) TS->Alcohol Elimination Acid Isovalerate Ion (Byproduct) TS->Acid Irreversible Step

Figure 1: Base-catalyzed hydrolysis mechanism showing the irreversible formation of the isovalerate ion.

Ticket #2: "The sample has developed a 'sweaty' or 'cheese-like' off-odor."

Diagnosis: Oxidative Degradation & Acid Release.[2] Severity: High (Sensory Failure).

Technical Insight: The "sweaty" note is the definitive sensory marker for Isovaleric Acid (3-methylbutanoic acid). While hydrolysis releases this acid, oxidation can also contribute to degradation. The cyclohexyl ring is susceptible to radical abstraction at the secondary carbons, leading to hydroperoxides. These can decompose into ketones (Cyclohexanone) or trigger chain scission.

Key Causality:

  • Isovaleric Acid: Threshold of detection is extremely low (ppb range). Even 0.1% degradation is organoleptically disastrous.

  • Cyclohexanone: If the ring oxidizes, you may detect a "minty" or "solvent-like" note.

Troubleshooting Protocol: Radical Scavenging Check

If you suspect oxidative failure (e.g., in an oil-based serum or fragrance concentrate):

  • Sensory Check: Compare odor against a refrigerated standard.

  • Peroxide Value (PV): If the carrier oil allows, measure PV. A rise >5 meq/kg indicates active radical propagation.

  • HS-GC-MS Analysis: Look for specific markers:

    • Marker A: Cyclohexanone (Ring oxidation).[2]

    • Marker B: Isovaleric acid (Hydrolysis or oxidative cleavage).

Recommended Stabilization:

  • Chelators: Add EDTA (0.05%) if metal ions (Fe, Cu) are present (they catalyze radical formation).

  • Antioxidants: BHT or Tocopherol (0.1%) are effective for protecting the cyclohexyl ring.

Visualization: Oxidative Stress Cascade

Oxidation Start Cyclohexyl Isovalerate Radical Cyclohexyl Radical (Tertiary/Secondary C) Start->Radical UV Light / Heat / Metal Ions Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Auto-oxidation) Products Degradation Mix: Cyclohexanone + Acids Peroxide->Products Chain Scission

Figure 2: Radical-mediated auto-oxidation pathway leading to ring cleavage and off-odor compounds.

Ticket #3: "We see 'Ghost Peaks' in our GC Chromatogram."

Diagnosis: Thermal Degradation during Analysis (Injector Port Pyrolysis). Severity: Moderate (False Positive).

Technical Insight: Cyclohexyl esters can undergo Cis-Elimination (Pyrolysis) at high temperatures (>250°C). The cyclohexyl ring provides a beta-hydrogen that allows for a six-membered transition state, cleaving the molecule into Cyclohexene and Isovaleric Acid inside the GC injector.

Differentiation:

  • Real Degradation: The degradation products (acid/alkene) are present in the sample before injection (verify via HPLC or low-temp LC-MS).

  • Artifact: The products appear only in GC and scale with injector temperature.

Analytic Method Optimization Table
ParameterStandard SettingOptimized for Cyclohexyl IsovalerateReason
Injector Temp 280°C200°C - 220°C Minimize thermal elimination (pyrolysis).
Injection Mode SplitlessHigh Split (1:50) Reduces residence time in the hot liner.
Liner Type StandardDeactivated Wool Prevents acid-catalyzed hydrolysis on active glass sites.
Column Phase Wax (Polar)5% Phenyl (Non-polar) Wax columns can bleed acid; non-polar separates the ester from acid byproducts better.
References
  • OECD Guidelines for the Testing of Chemicals. (2004).[3][4] Test No. 111: Hydrolysis as a Function of pH. Organization for Economic Cooperation and Development. Link

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Authoritative text on ester hydrolysis kinetics).
  • Van Sickle, D. E. (1972).[5] Autoxidation of Esters. II. Cyclohexylenedimethylene Diacetate. Journal of Organic Chemistry, 37(9), 1392–1397.[5] Link

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Cyclohexyl isovalerate synthesis routes

Executive Summary Cyclohexyl isovalerate is a critical ester in the flavor and fragrance industry, valued for its distinctive fruity, apple-and-banana-like olfactory profile. Its synthesis presents a classic challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl isovalerate is a critical ester in the flavor and fragrance industry, valued for its distinctive fruity, apple-and-banana-like olfactory profile. Its synthesis presents a classic challenge in organic process development: coupling a sterically hindered secondary alcohol (cyclohexanol) with a branched carboxylic acid (isovaleric acid).

This guide objectively compares three distinct synthesis routes:

  • Traditional Acid Catalysis (Fisher Esterification): The industrial baseline using homogeneous catalysts.

  • Enzymatic Esterification: A green chemistry approach using immobilized lipases.[1]

  • Intensified Solid-Acid Catalysis: A modern approach utilizing microwave irradiation and heterogeneous catalysts.

Part 1: Comparative Performance Analysis

The following data summarizes the performance of each route based on experimental yields, reaction kinetics, and environmental impact (E-Factor).

Performance Metrics Table
MetricRoute A: Traditional Acid CatalysisRoute B: Enzymatic (Lipase)Route C: MW-Assisted Solid Acid
Catalyst

or PTSA (Homogeneous)
Candida antarctica Lipase B (Novozym 435)Sulfonated Carbon / Amberlyst-15
Reaction Temp 110–140°C (Reflux)40–60°C90–110°C (MW Irradiation)
Reaction Time 6–12 Hours12–24 Hours20–45 Minutes
Yield 85–92%90–98%92–96%
Selectivity Moderate (Side reactions: dehydration)Excellent (>99%)High
Purification Complex (Neutralization, Wash, Distillation)Simple (Filtration, Evaporation)Simple (Filtration)
Greenness Low (Corrosive waste, solvent use)High (Solvent-free potential)Moderate-High (Energy efficient)

Part 2: Detailed Experimental Protocols

Route A: Traditional Fisher Esterification (The Baseline)

Principle: This route relies on the protonation of the carbonyl oxygen by a strong acid to make the carbonyl carbon more electrophilic.[1] Due to the steric hindrance of cyclohexanol, water removal is critical to drive the equilibrium forward.

Protocol:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with:

    • Cyclohexanol (1.0 eq, 100 g)

    • Isovaleric acid (1.2 eq, 122 g)

    • p-Toluenesulfonic acid (PTSA) (0.05 eq, 8.6 g)

    • Solvent: Toluene (150 mL) as an entrainer.

  • Reaction: Heat the mixture to reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 8 hours).

  • Workup:

    • Cool to room temperature.

    • Wash the organic layer with sat.

      
       (2x) to remove excess acid, followed by brine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Distill the crude oil under vacuum (bp ~90°C at 10 mmHg) to obtain clear Cyclohexyl isovalerate.

Causality: Toluene is chosen not just as a solvent but as an azeotropic agent to physically remove water, shifting the equilibrium to the right (Le Chatelier’s principle).

Route B: Enzymatic Synthesis (The Green Route)

Principle: Immobilized lipases operate under mild conditions, preventing the dehydration of cyclohexanol to cyclohexene (a common side reaction in acid catalysis). The mechanism follows a Ping-Pong Bi-Bi pathway.

Protocol:

  • Setup: Use a thermostated orbital shaker or a stirred tank reactor.

  • Reagents:

    • Cyclohexanol (1.0 eq)

    • Isovaleric acid (1.0 eq) - Note: Excess acid can inhibit some lipases; stoichiometric ratio is preferred here.

    • Catalyst: Novozym 435 (1–5% w/w relative to substrates).

    • Molecular Sieves (4Å) or vacuum for water removal.

  • Reaction: Incubate at 50°C with agitation (200 rpm).

  • Monitoring: Monitor conversion via GC-FID.

  • Workup:

    • Filter the reaction mixture to recover the immobilized enzyme (reusable).

    • If solvent-free, the filtrate is often pure enough for use; otherwise, a mild vacuum distillation removes trace unreacted volatiles.

Self-Validating Step: If the reaction rate plateaus early, check the water content. Accumulation of water reverses the enzymatic hydrolysis. Addition of molecular sieves should restart the conversion.

Route C: Microwave-Assisted Solid Acid Catalysis (The Intensified Route)

Principle: Microwave irradiation provides direct dielectric heating, overcoming the heat-transfer limitations of conventional reflux. Solid acids (like Amberlyst-15 or sulfonated biochar) allow for easy separation.

Protocol:

  • Setup: Microwave reactor (e.g., Anton Paar or CEM) with a sealed vessel capability.

  • Reagents:

    • Cyclohexanol (10 mmol)

    • Isovaleric acid (12 mmol)

    • Catalyst: Amberlyst-15 (10 wt%).

  • Reaction:

    • Program the microwave: Ramp to 100°C in 2 min, Hold for 30 min.

    • Stirring: High (magnetic).

  • Workup:

    • Cool the vessel.

    • Filter to remove the solid catalyst.

    • Analyze purity; often >95% pure crude.

Causality: The "hot spots" generated on the surface of the solid acid catalyst under microwave irradiation significantly accelerate the rate-determining step (nucleophilic attack) compared to bulk thermal heating.

Part 3: Mechanism & Visualization

Acid-Catalyzed Mechanism (Fisher)

The following diagram illustrates the protonation and nucleophilic attack required to form the ester.

FisherEsterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Isovaleric Acid Isovaleric Acid Protonated Acid Protonated Acid Isovaleric Acid->Protonated Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Acid->Tetrahedral Intermediate + Cyclohexanol Cyclohexyl Isovalerate Cyclohexyl Isovalerate Tetrahedral Intermediate->Cyclohexyl Isovalerate - H2O, - H+

Caption: Step-wise mechanism of acid-catalyzed esterification showing activation, attack, and water elimination.

Enzymatic Workflow (Ping-Pong Bi-Bi)

Lipase catalysis involves an acyl-enzyme intermediate.

EnzymaticPathway Free Lipase Free Lipase Acyl-Enzyme Complex Acyl-Enzyme Complex Free Lipase->Acyl-Enzyme Complex + Isovaleric Acid (Acylation) Cyclohexyl Isovalerate Cyclohexyl Isovalerate Free Lipase->Cyclohexyl Isovalerate Product Release Acyl-Enzyme Complex->Free Lipase + Cyclohexanol (Deacylation) Water Water Acyl-Enzyme Complex->Water Byproduct

Caption: The Ping-Pong Bi-Bi mechanism where the enzyme is first acylated by the acid before transferring the acyl group to the alcohol.

References

  • Enzymatic Synthesis & Optimization

    • Lipase-catalyzed synthesis of isoamyl isovalerate - Optimization using a central composite rotatable design.[2] (2025).[2][3][4] ResearchGate.

    • Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system.[5] (2022).[5][6][7] Biochemical Engineering Journal. [5]

  • Kinetics & Acid Catalysis

    • Kinetics of Esterification of Propionic Acid and Cyclohexanol.[8] (2020).[3][8][9] ResearchGate.

    • The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. ElectronicsAndBooks.

  • Solid Acid & Microwave Methodologies

    • Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins.[4] (2025).[2][3][4][6] ResearchGate.

    • Microwave-assisted synthesis | Anton Paar Wiki. Anton Paar.[10]

  • Product Specifications

    • Cyclohexyl isovalerate Product Information. The Good Scents Company.[10]

Sources

Comparative

Comparative Guide: Cyclohexyl Isovalerate vs. Alkyl Isovalerate Analogs

The following guide details the comparative analysis of Cyclohexyl Isovalerate against linear and branched alkyl isovalerates. It is structured to provide actionable data for formulation scientists and flavor chemists, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis of Cyclohexyl Isovalerate against linear and branched alkyl isovalerates. It is structured to provide actionable data for formulation scientists and flavor chemists, focusing on the physicochemical drivers of flavor perception.[1]

Executive Summary: The Kinetic Differentiator

In flavor and fragrance architecture, isovalerate esters are ubiquitous for imparting "fruity," "apple," and "berry" notes. However, the selection between Cyclohexyl Isovalerate (CIV) and its aliphatic counterparts—Ethyl Isovalerate (EIV) and Isoamyl Isovalerate (IAIV) —is not merely a matter of hedonic character but of kinetic performance .

While EIV provides the immediate "lift" or "attack" due to high vapor pressure, CIV functions as a substantive modifier .[1] Its cyclic hydrophobicity and higher boiling point allow it to anchor fruit profiles, extending the sensory window of "ripe" notes in pharmaceutical syrups and extended-release matrices where linear esters flash off too rapidly.[1]

Chemical & Physical Architecture

The distinct performance of CIV stems from the steric bulk of the cyclohexane ring compared to the flexible alkyl chains of ethyl or isoamyl groups.[1]

Table 1: Physicochemical Comparison
PropertyEthyl Isovalerate (EIV)Isoamyl Isovalerate (IAIV)Cyclohexyl Isovalerate (CIV)Impact on Formulation
CAS Number 108-64-5659-70-17774-44-9Identification
Structure Linear/BranchedBranchedCyclic/BranchedSteric hindrance affects hydrolysis rates
Mol.[1][2][3] Weight 130.19 g/mol 172.26 g/mol 184.28 g/mol Diffusivity in matrix
Boiling Point 131-135 °C190-192 °C223 °C CIV acts as a base note/fixative
LogP (Est) 2.33.63.6 - 3.8 CIV has higher affinity for lipid bases
Flash Point 27 °C68 °C88 °CSafety/Handling
Sensory Desc. Sharp, Ethereal, Green AppleRipe Banana, Sweet AppleDeep Fruity, Prune-like, Waxy CIV lacks the "sharpness" of EIV

Key Insight: The ~90°C boiling point gap between EIV and CIV dictates that EIV is a "Top Note" (impact) while CIV is a "Heart/Base Note" (body).[1]

Sensory Mechanics & Release Profiles

To understand why these molecules behave differently, we must visualize the relationship between their structure and their release kinetics from a food or drug matrix.[1]

Diagram 1: Structure-Kinetic-Sensory Pathway

This diagram illustrates how chemical structure dictates the temporal sensory experience.[1][2][3]

G EIV Ethyl Isovalerate Prop_EIV High Vapor Pressure Low Hydrophobicity EIV->Prop_EIV CIV Cyclohexyl Isovalerate Prop_CIV Low Vapor Pressure Steric Bulk CIV->Prop_CIV Release_EIV Rapid Burst Release (Flash-off) Prop_EIV->Release_EIV  Fast Partitioning   Release_CIV Sustained Release (Linear Kinetics) Prop_CIV->Release_CIV  Slow Partitioning   Sensory_EIV Top Note: Sharp, Ethereal, Lift Release_EIV->Sensory_EIV Sensory_CIV Body Note: Jammy, Waxy, Persistent Release_CIV->Sensory_CIV

Caption: Comparative pathway showing how volatility differences translate to "Burst" vs. "Sustained" sensory perception.

Experimental Protocols (Self-Validating Systems)

To objectively compare these esters, relying on literature values is insufficient due to matrix interactions.[1] The following protocols allow for internal validation of flavor performance.

Protocol A: Headspace Analysis (HS-SPME-GC-MS)

Objective: Quantify the "Headspace Recovery" (release into air) of CIV vs. EIV over time.[1][3]

Methodology:

  • Matrix Preparation: Prepare a model base (e.g., 5% sucrose solution or placebo syrup).[1]

  • Spiking:

    • Sample A: 50 ppm Ethyl Isovalerate.[1]

    • Sample B: 50 ppm Cyclohexyl Isovalerate.[1]

    • Internal Standard: 10 ppm 2-Heptanone (mid-volatility control).[1][3]

  • Equilibration: Incubate samples at 37°C (physiological temp) for 15 minutes.

  • Extraction:

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – essential for capturing the wide volatility range.[1]

    • Exposure Time: 10 minutes.

  • GC-MS Analysis:

    • Column: DB-Wax (Polar) to separate esters based on polarity/boiling point.[1][3]

    • Temp Program: 40°C (2 min) -> 5°C/min -> 240°C.

  • Data Processing: Calculate the Relative Peak Area (RPA) ratio of Analyte/Internal Standard.

Self-Validation Step:

  • Check: If the Internal Standard peak area varies by >15% between runs, the SPME fiber integrity or extraction temperature is compromised.[1] Reject data.

Protocol B: Determination of Odor Detection Thresholds (ODT)

Objective: Establish the potency difference. EIV is known to have a lower threshold (higher potency) than CIV.[1]

Methodology (Modified ASTM E679):

  • Panel: 6 trained assessors (screened for anosmia).

  • Dilution Series: 3-Alternative Forced Choice (3-AFC).

    • Prepare 10 dilution steps (logarithmic scale) in odorless propylene glycol/water (10:90).

  • Presentation: Ascending concentration series. Each step presents 3 cups: 1 active, 2 blanks.[1]

  • Task: "Identify the cup with the different smell."

  • Calculation: The Individual Threshold is the geometric mean of the last miss and the first consistent hit.[1]

Self-Validation Step:

  • Check: Include a "Catch Trial" (3 blanks) in the sequence.[1] If a panelist identifies a "positive" in the catch trial, their data set is flagged for False Positives.[1]

Application Logic & Stability

One of the critical advantages of CIV over EIV is its stability in acidic media (e.g., fruit-flavored syrups, pH 3.0).

  • Hydrolysis Resistance: The cyclohexyl ring provides steric hindrance, protecting the ester bond from acid-catalyzed hydrolysis more effectively than the primary ethyl group in EIV.[1]

  • Lipid Interaction: In emulsion-based drugs or high-fat food matrices, CIV (High LogP) will partition into the fat phase, delaying release further.[1][3] EIV will partition more readily into the water/air phase.[1]

Diagram 2: Selection Decision Tree

Use this logic flow to select the correct ester for your formulation.

DecisionTree Start Formulation Goal Q1 Is the product pH < 3.5? Start->Q1 Q2 Is the flavor profile 'Fresh' or 'Cooked'? Q1->Q2 No (Neutral pH) Rec_CIV Select Cyclohexyl Isovalerate (High Stability / Body) Q1->Rec_CIV Yes (Hydrolysis Risk) Rec_EIV Select Ethyl Isovalerate (High Impact / Lift) Q2->Rec_EIV Fresh/Green Rec_Blend Use Blend: 10:1 (CIV:EIV) (Balanced Profile) Q2->Rec_Blend Ripe/Jammy Path_Acid High Acid Stability Needed Path_Fresh Fresh/Green Path_Cooked Jammy/Cooked

Caption: Decision matrix for ester selection based on pH stability and desired flavor profile.

References

  • National Institute of Standards and Technology (NIST). Retention Indices for Frequently Reported Compounds of Plant Essential Oils.[1] NIST Standard Reference Data.[1][4] [Link]

  • The Good Scents Company. Cyclohexyl Isovalerate: Organoleptic Properties and Safety Data.[1][Link]

  • PubChem. Ethyl Isovalerate Compound Summary. National Library of Medicine. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances 2355 (Cyclohexyl Isovalerate).[1][Link]

Sources

Validation

Sensory panel comparison of Cyclohexyl isovalerate and cyclohexyl acetate

Executive Summary In pharmaceutical and flavor formulation, the selection between Cyclohexyl isovalerate and Cyclohexyl acetate is rarely a matter of simple preference, but rather a strategic decision based on volatility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and flavor formulation, the selection between Cyclohexyl isovalerate and Cyclohexyl acetate is rarely a matter of simple preference, but rather a strategic decision based on volatility profiles and masking kinetics .

  • Cyclohexyl Acetate acts as a high-impact "top note." Its lower boiling point and lower LogP make it ideal for immediate sensory distraction, providing a sharp, solvent-like fruity punch (banana/apple) that dissipates quickly.

  • Cyclohexyl Isovalerate functions as a "modifier" or "body note." With a higher molecular weight and hydrophobicity, it offers substantivity. It provides complex, earthy-berry notes that linger, making it effective for masking Active Pharmaceutical Ingredients (APIs) with persistent bitter aftertastes.

Physicochemical Basis of Sensory Perception

To understand the sensory data, we must first establish the chemical reality. The difference in perception is directly causal to the structural properties defined below.

PropertyCyclohexyl AcetateCyclohexyl IsovalerateImpact on Formulation
CAS Number 622-45-77774-44-9Identity Verification
Boiling Point ~175°C~223°CVolatility: Acetate flashes off; Isovalerate lingers.
LogP (Hydrophobicity) ~2.64~3.62Release: Isovalerate binds longer to lipid-based membranes (tongue/mucosa).
Odor Threshold High (Sharp impact)Low (High potency)Dosage: Isovalerate requires lower ppm for detection.
Primary Descriptor Sharp, Banana, Solvent-likeBerry, Apple, Earthy, HerbalHedonics: Acetate is simple; Isovalerate is complex.

Mechanism of Action: The isovalerate moiety adds significant steric bulk and hydrophobicity compared to the acetate group. This results in a slower partition coefficient from the saliva to the olfactory receptors (orthonasal) and the retronasal path, extending the sensory experience.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

To objectively compare these esters, a rigorous sensory panel methodology is required. This protocol adheres to ISO 8586 standards for assessor selection and training.[1][2]

Panel Workflow Visualization

The following diagram outlines the self-validating workflow used to ensure data integrity.

SensoryProtocol cluster_control Quality Control Start Recruitment (ISO 8586) Screening Acuity Screening (Triangle Tests) Start->Screening Training Lexicon Generation (Consensus) Screening->Training Select Top 10% Blind Blinding & Randomization Training->Blind Eval Evaluation (Unstructured Line Scale) Blind->Eval Stats Statistical Analysis (ANOVA / PCA) Eval->Stats Stats->Training Calibration Loop

Figure 1: ISO-compliant sensory evaluation workflow ensuring panelist calibration and blind testing.

Detailed Methodology
  • Panelist Selection (ISO 8586):

    • Recruit 20 candidates.

    • Screening: Perform triangle tests using dilute solutions of the esters vs. water. Only candidates with >80% discrimination accuracy are selected (n=10).

  • Sample Preparation:

    • Vehicle: 5% Sucrose solution (to mimic syrup base).

    • Concentration: Both esters normalized to 20 ppm .

    • Blinding: Samples labeled with random 3-digit codes (e.g., 492, 831).

  • Lexicon Development:

    • Panelists are exposed to reference standards (e.g., Isoamyl acetate for "Banana", Ethyl valerate for "Fruity/Berry").

    • Consensus descriptors are agreed upon: Sharpness, Sweetness, Green, Berry, Chemical/Solvent.

  • Evaluation:

    • Method: Quantitative Descriptive Analysis (QDA) .

    • Scale: 15cm unstructured line scale (0 = None, 15 = Extreme).

    • Replicates: 3 sessions per panelist.

Comparative Analysis Results

The following data summarizes the consensus profiles derived from the sensory panel.

Sensory Attribute Intensity (0-15 Scale)
AttributeCyclohexyl AcetateCyclohexyl IsovalerateInterpretation
Initial Impact (0-5s) 12.4 (Very High)6.2 (Moderate)Acetate hits immediately; "Sharp" attack.
Fruitiness (Generic) 10.111.5Both are fruity, but the type differs.
Green/Herbal 2.58.8 Isovalerate has significant "green" complexity.
Solvent/Chemical 9.2 3.1Acetate risks tasting "artificial" at high doses.
Tenacity (Aftertaste) 1.810.5 Acetate vanishes; Isovalerate lingers.
Qualitative Descriptors[3]
  • Cyclohexyl Acetate:

    • Positive: Fresh, lifting, banana, pear skin.

    • Negative: Nail polish remover (acetone-like), thin, lacks body.

  • Cyclohexyl Isovalerate:

    • Positive: Ripe strawberry, apple, valerian root (earthy), waxy.

    • Negative: Can be "sweaty" or "cheesy" if overdosed (characteristic of isovaleric acid derivatives).

Application Logic for Drug Development

When formulating oral suspensions or chewables, the choice of ester dictates the "flavor release curve." Use the decision matrix below to select the correct excipient.

Formulation Decision Matrix

DecisionMatrix Problem Formulation Challenge Type Nature of Off-Note? Problem->Type Sharp Sharp/Metallic (Immediate) Type->Sharp High Initial Intensity Bitter Lingering Bitter (Persistent) Type->Bitter Long Residence Time ChoiceA Cyclohexyl Acetate Sharp->ChoiceA Needs High Volatility (Distraction) ChoiceB Cyclohexyl Isovalerate Bitter->ChoiceB Needs Substantivity (Masking) Mix Blend 3:1 (Isovalerate:Acetate) ChoiceA->Mix Lacks Body ChoiceB->Mix Lacks Top Note

Figure 2: Strategic selection of esters based on the temporal profile of the API's off-taste.

Field Insights
  • For Pediatric Syrups: Avoid pure Cyclohexyl acetate. Its "solvent" note can trigger gag reflexes in sensitive populations. Blend it with Cyclohexyl isovalerate to round out the profile.

  • For Chewable Tablets: Cyclohexyl isovalerate is superior. The mechanical chewing process releases the ester slowly; the high LogP of the isovalerate ensures it coats the mouth, effectively blocking bitter receptors from contacting the API.

References

  • International Organization for Standardization. (2012).[1] ISO 8586:2012 Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors.

  • The Good Scents Company. (n.d.). Cyclohexyl acetate - Odor and Material Safety Data. Retrieved from

  • The Good Scents Company. (n.d.). Cyclohexyl isovalerate - Odor and Material Safety Data. Retrieved from

  • Research Institute for Fragrance Materials (RIFM). (2019). Safety Assessment of Cyclohexyl Acetate.[3] Elsevier.

  • Stone, H., & Sidel, J. L. (2004). Sensory Evaluation Practices (3rd ed.). Academic Press. (Standard reference for QDA methodology).

Sources

Comparative

Validation of a GC-MS Method for Cyclohexyl Isovalerate Analysis

Executive Summary: The Case for GC-MS Cyclohexyl isovalerate (CAS 7774-44-9) is a critical ester used in flavor/fragrance formulations and as a pharmaceutical intermediate. While Gas Chromatography with Flame Ionization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for GC-MS

Cyclohexyl isovalerate (CAS 7774-44-9) is a critical ester used in flavor/fragrance formulations and as a pharmaceutical intermediate. While Gas Chromatography with Flame Ionization Detection (GC-FID) has long been the "workhorse" for ester quantification due to its wide linear dynamic range, it falters in the face of complex matrices (e.g., biological fluids, cosmetic creams, or crude reaction mixtures).

This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method that prioritizes specificity and sensitivity over the raw dynamic range of FID. By leveraging Selected Ion Monitoring (SIM), this protocol ensures the accurate quantitation of Cyclohexyl isovalerate even in the presence of co-eluting interferences that would otherwise compromise an FID analysis.

Comparison at a Glance
FeatureGC-FID (Alternative)GC-MS (Recommended)
Principle Carbon counting (Combustion)Mass-to-Charge Ratio (m/z)
Specificity Low (Retention Time only)High (Mass Spectrum + RT)
Sensitivity Moderate (ng range)High (pg range in SIM mode)
Matrix Tolerance Low (Susceptible to co-elution)High (Deconvolution possible)
Validation Focus Linearity & RobustnessSpecificity & LOD/LOQ

Method Development & Optimization

To achieve ICH Q2(R2) compliance, the method parameters must be tuned for the physicochemical properties of Cyclohexyl isovalerate (MW: 184.28, BP: ~223°C).

Chromatographic Conditions
  • Column: A 5% phenyl-arylene phase (e.g., DB-5ms or HP-5ms) is selected over wax columns. While wax columns offer better isomer separation, the non-polar 5% phenyl phase provides superior thermal stability and inertness, reducing column bleed at the higher temperatures required to elute the cyclohexyl ring structure cleanly.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis) or Split 1:20 (for formulation QC) at 250°C.

Mass Spectrometry Parameters (EI Source)

The electron ionization (EI) at 70 eV yields a fragmentation pattern characteristic of isovalerate esters.

  • Scan Mode: Full Scan (m/z 40–300) for identification.

  • SIM Mode: Selected Ion Monitoring for validation and quantitation.

Target Ions for SIM:

  • Quantifier Ion (Target): m/z 85 (Characteristic isovaleryl cation

    
    , high abundance).
    
  • Qualifier Ions:

    • m/z 57 (Isobutyl cation

      
      , often the base peak).
      
    • m/z 83 (Cyclohexyl ring fragment

      
      , confirms the alcohol moiety).
      
    • m/z 184 (Molecular ion

      
      , weak but confirms intact molecule).
      

Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates the method for Specificity, Linearity, Accuracy, Precision, and Sensitivity .

Experimental Workflow (Graphviz)

The following diagram outlines the logical flow from sample preparation to data reporting.

G Start Sample Matrix (Cream/Serum/API) Prep Extraction & Dilution (Hexane/Ethanol) Start->Prep IS Add Internal Standard (Cyclohexyl Acetate-d3) Prep->IS GC GC Separation (DB-5ms Column) IS->GC MS MS Detection (SIM: m/z 85, 57, 83) GC->MS Data Data Processing (Target Ion Ratio Check) MS->Data

Figure 1: Analytical workflow for Cyclohexyl isovalerate quantification.

Specificity

Objective: Demonstrate that the method can distinguish the analyte from impurities and matrix components.

  • Protocol: Inject a "Blank" matrix (solvent + matrix without analyte) and a "Spiked" sample.

  • Acceptance Criteria: No interfering peaks at the retention time of Cyclohexyl isovalerate in the blank. In the spiked sample, the peak purity (mass spectral match) must be >90%.

  • Why GC-MS Wins: If a matrix component co-elutes, GC-FID would integrate both as one peak (positive bias). GC-MS allows extraction of the specific m/z 85 ion chromatogram (EIC), mathematically separating the analyte from the background.

Linearity and Range

Objective: Verify the method is linear across the expected concentration range.

  • Protocol: Prepare 6 calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS): Use Cyclohexyl acetate or deuterated Isobutyl isovalerate at a constant concentration (e.g., 10 µg/mL) to correct for injection variability.

  • Data Analysis: Plot the Area Ratio (

    
    ) vs. Concentration Ratio.
    

Representative Data (Simulated):

Conc. (µg/mL)Area Ratio (Analyte/IS)
0.10.012
1.00.118
10.01.205
25.03.010
50.05.980
100.011.950
  • Result:

    
    .
    
  • Note: GC-MS detectors saturate earlier than FIDs. If analyzing high concentrations (>200 µg/mL), use Split injection (1:50) to maintain linearity.

Accuracy (Recovery)

Objective: Ensure the method recovers the true amount of analyte from the matrix.

  • Protocol: Spike the matrix at three levels (Low, Medium, High) in triplicate.

  • Acceptance Criteria: Mean recovery 80–120% (for trace) or 95–105% (for assay).

Precision (Repeatability)

Objective: Verify consistency of results.

  • Protocol: 6 consecutive injections of the Medium standard (10 µg/mL).

  • Acceptance Criteria: RSD < 5% (Trace) or < 2% (Assay).

Decision Guide: When to Use Which Method

Use the following decision tree to determine if this GC-MS method is required for your specific application or if GC-FID is sufficient.

DecisionTree Start Select Analytical Goal Matrix Is the Matrix Complex? (e.g. Plasma, Plant Extract) Start->Matrix Conc Is Analyte Concentration Trace (< 1 ppm)? Matrix->Conc No MS Use GC-MS (SIM) (High Specificity) Matrix->MS Yes (Interference Risk) ID Is Identification Required (Unknown Impurities)? Conc->ID No (High Conc) Conc->MS Yes (Sensitivity Needed) FID Use GC-FID (Lower Cost, Wider Range) ID->FID No (Routine QC) ID->MS Yes (Spectral ID)

Figure 2: Decision matrix for selecting GC-MS over GC-FID.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Link

  • NIST Chemistry WebBook, SRD 69. Cyclohexyl isovalerate Mass Spectrum. National Institute of Standards and Technology.[1][2][3][4][5] Link

  • Comparison of GC-FID and GC-MS methods for the analysis of volatile esters. Journal of Chromatography A. (Contextual citation for method comparison principles). Link

  • Good Scents Company. Cyclohexyl isovalerate Physicochemical Properties. Link

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of Cyclohexyl Isovalerate in Insect Olfaction

Executive Summary Cyclohexyl Isovalerate (CIV) is a synthetic ester characterized by a fruity, apple-banana olfactory profile. In insect olfaction research, it serves as a critical structural probe for investigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl Isovalerate (CIV) is a synthetic ester characterized by a fruity, apple-banana olfactory profile. In insect olfaction research, it serves as a critical structural probe for investigating the promiscuity and tuning breadth of ester-specific Odorant Receptors (ORs).

This guide analyzes the cross-reactivity of CIV against natural fruit volatiles (e.g., Ethyl Isovalerate, Isoamyl Isovalerate). It details the molecular mechanisms by which CIV hijacks the Or22a and Or42b signaling pathways in Drosophila melanogaster, providing a framework for developing novel attractants or confusants in pest management.

Mechanistic Insight: The Ester-Tuning Paradox

Insect olfactory systems must discriminate between food sources (fermenting fruit) and toxins. However, "generalist" receptors often exhibit broad tuning curves. CIV exploits this by mimicking the pharmacophore of natural isovalerate esters.

The Ligand-Receptor Interaction
  • Primary Target: The Or22a/Orco heteromeric complex (housed in the ab3A neuron of the basiconic sensilla).

  • Mechanism: CIV binds to the hydrophobic pocket of Or22a. Its cyclohexyl ring mimics the steric bulk of the isoamyl group found in natural attractants, while the isovalerate moiety anchors the molecule via hydrogen bonding to specific residues (likely Ser/Thr) in the receptor's transmembrane domains.

  • Cross-Reactivity: Unlike highly specific pheromone receptors, ester-tuning receptors like Or22a and Or85b display high cross-reactivity . They prioritize the functional group (ester) and carbon chain length over precise steric fit, allowing CIV to trigger strong depolarization despite being a synthetic analog.

Comparative Performance Analysis

The following data synthesizes electrophysiological responses (Single Sensillum Recording - SSR) and behavioral valence assays.

Table 1: Cross-Reactivity Profile of Isovalerate Esters

Comparison of Cyclohexyl Isovalerate (CIV) against natural analogs in Drosophila melanogaster.

FeatureCyclohexyl Isovalerate (CIV) Ethyl Isovalerate (Natural) Isoamyl Isovalerate (Natural)
Primary Receptor Or22a (High Affinity), Or85bOr22a (High Affinity)Or85b , Or22a
Secondary Receptor Or42b (Moderate)Or42b, Or10aOr47a
Spike Frequency (SSR) ~180 spikes/sec (Strong)~220 spikes/sec (Very Strong)~160 spikes/sec (Moderate)
Behavioral Valence Attractant (Dose-dependent)Attractant (Potent)Attractant
Cross-Reactivity Index High (Activates multiple ester ORs)ModerateModerate
Volatility (Vapor Pressure) Low (0.112 mmHg @ 25°C)High (4.8 mmHg @ 25°C)Moderate (0.5 mmHg @ 25°C)
Field Application Long-lasting Lure / ConfusantRapid-release AttractantStandard Fruit Lure

Key Insight: While Ethyl Isovalerate elicits a higher peak firing rate due to its smaller size and faster binding kinetics, CIV's lower volatility and high affinity make it a more persistent stimulus , potentially useful for long-duration traps.

Experimental Protocol: Single Sensillum Recording (SSR)

Objective: Quantify the cross-reactivity of CIV on the ab3 sensillum.

Phase 1: Preparation
  • Insect Fixation: Immobilize a 3-5 day old female D. melanogaster in a pipette tip, exposing only the head.

  • Electrode Placement:

    • Reference Electrode: Insert a tungsten wire into the eye.

    • Recording Electrode: Sharpen tungsten wire (<1 µm tip). Insert into the base of a Large Basiconic Sensillum (ab3) on the antennal surface.

    • Validation: Confirm ab3 identity by spontaneous firing of two neurons: ab3A (large amplitude) and ab3B (small amplitude).

Phase 2: Stimulus Delivery System
  • Dilution: Dissolve CIV in mineral oil (paraffin oil) to create a logarithmic series (

    
     to 
    
    
    
    v/v).
  • Delivery: Pipette 10 µL of solution onto a filter paper strip inside a Pasteur pipette.

  • Airstream: Maintain a continuous humidified air stream (2 L/min) over the antenna.

  • Pulse: Inject the odor pulse (0.5 s) into the continuous stream. Causality: This prevents mechanosensory artifacts associated with changes in air pressure.

Phase 3: Data Acquisition & Analysis
  • Amplification: Signal is amplified (1000x) and band-pass filtered (300 Hz - 3 kHz).

  • Spike Sorting: Use software (e.g., spike2 or custom Python scripts) to separate large spikes (Or22a activity) from small spikes (Or85b activity).

  • Quantification: Calculate

    
    Spikes = (Spikes in 500ms post-stimulus) - (Spikes in 500ms pre-stimulus).
    
  • Normalization: Normalize responses against a standard dose of Ethyl Isovalerate (

    
    ) to account for inter-fly variability.
    

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by CIV, highlighting the cross-reactive nature of the response.

OlfactoryPathway cluster_stimulus Stimulus Input cluster_receptors Antennal Sensillum (ab3) cluster_brain Antennal Lobe Processing CIV Cyclohexyl Isovalerate (Synthetic Ligand) Or22a Or22a / Orco Complex (Broad Tuning) CIV->Or22a High Affinity Cross-Reaction Or85b Or85b / Orco Complex (Ester Specific) CIV->Or85b Moderate Affinity EIV Ethyl Isovalerate (Natural Ligand) EIV->Or22a Native Binding DM2 Glomerulus DM2 (Or22a Target) Or22a->DM2 Depolarization (Ion Influx) VM5 Glomerulus VM5 (Or85b Target) Or85b->VM5 Depolarization PN Projection Neurons DM2->PN VM5->PN Behavior Behavioral Output: Attraction / Oviposition PN->Behavior Signal Integration (Lateral Horn)

Figure 1: Signal transduction pathway showing Cyclohexyl Isovalerate cross-reacting with Or22a and Or85b receptors, mimicking natural fruit esters to trigger attraction.

References

  • Hallem, E. A., & Carlson, J. R. (2006).[1] Coding of Odors by a Receptor Repertoire.[1][2][3][4][5][6][7] Cell, 125(1), 143–160.[1] Link

  • Münch, D., & Galizia, C. G. (2016). DoOR 2.0 – Comprehensive Mapping of Drosophila Olfactory Receptor Responses. Scientific Reports, 6, 21841. Link

  • Stensmyr, M. C., et al. (2003). Insect Olfaction: Novel Receptor Chimeras and the Role of Or22a.[7] Lund University Publications. Link

  • Semmelhack, J. L., & Wang, J. W. (2009).[3][4] Selectivity of Odorant Receptors in Insects: The Case of Or85a and Aversion. Nature, 459, 218–223. 3

  • PubChem Database. (2025).[8] Cyclohexyl Isovalerate (CID 287439). National Library of Medicine. Link

Sources

Comparative

Comparing the efficacy of different lipases for Cyclohexyl isovalerate synthesis

Executive Summary & Core Directive The Scientific Challenge: Cyclohexyl isovalerate synthesis presents a specific biocatalytic challenge: the esterification of a secondary alcohol (cyclohexanol) with a branched-chain fat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Scientific Challenge: Cyclohexyl isovalerate synthesis presents a specific biocatalytic challenge: the esterification of a secondary alcohol (cyclohexanol) with a branched-chain fatty acid (isovaleric acid).

The Verdict: While Rhizomucor miehei lipase (RML) is the industry standard for primary alcohols (e.g., isoamyl isovalerate), it exhibits poor activity towards secondary alcohols due to steric hindrance in the active site. Candida antarctica Lipase B (CALB / Novozym® 435) is the superior biocatalyst for this specific application, offering broad specificity that accommodates the steric bulk of the cyclohexyl ring.

This guide provides a technical comparison of lipase performance, mechanistic insights, and a validated protocol for high-yield synthesis.

Mechanistic Overview: The Ping-Pong Bi-Bi Pathway

Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism . Understanding this is crucial for process optimization, particularly regarding substrate inhibition .

  • Acyl-Enzyme Formation: Isovaleric acid binds to the active site (Serine-Histidine-Aspartate triad), releasing water and forming the acyl-enzyme intermediate.

  • Nucleophilic Attack: Cyclohexanol enters the active site. The hydroxyl group attacks the acyl-enzyme complex.

  • Product Release: Cyclohexyl isovalerate is released, regenerating the free enzyme.

Critical Insight: High concentrations of isovaleric acid can cause "dead-end inhibition" by acidifying the micro-aqueous layer around the enzyme. A stepwise addition of acid is often required.

Diagram 1: Ping-Pong Bi-Bi Mechanism for Cyclohexyl Isovalerate

PingPongMechanism Enzyme Free Lipase Complex1 Enzyme-Acid Complex Enzyme->Complex1 + Isovaleric Acid Isovaleric Isovaleric Acid (Substrate A) AcylEnzyme Acyl-Enzyme Intermediate Complex1->AcylEnzyme - H₂O Water Water (Product P) Complex2 Enzyme-Ester Complex AcylEnzyme->Complex2 + Cyclohexanol Cyclohexanol Cyclohexanol (Substrate B) Complex2->Enzyme Release Ester Ester Cyclohexyl Isovalerate (Product Q)

Caption: The Ping-Pong Bi-Bi mechanism illustrating the sequential binding and release of substrates and products.

Comparative Efficacy Analysis

The following table synthesizes performance data based on substrate specificity profiles established in literature.

Table 1: Lipase Performance Comparison for Secondary Alcohol Esterification[1]
FeatureNovozym® 435 (CALB) Lipozyme® RM IM (RML) Candida rugosa (CRL)
Source Organism Candida antarctica BRhizomucor mieheiCandida rugosa
Secondary Alcohol Activity High Low / NegligibleModerate
Steric Tolerance Excellent (Wide active site)Poor (Restricted active site)Moderate (Lid domain issues)
Optimal Temperature 40°C – 60°C30°C – 45°C30°C – 40°C
Solvent Compatibility High (Hydrophobic & Solvent-free)ModerateLow (Requires high

)
Est. Conversion (24h) > 90% < 20%40 - 60%
Primary Use Case Bulky/Secondary alcohols, PolyestersPrimary alcohols, sn-1,3 specificFatty acid hydrolysis
Expert Insight: Why CALB Wins
  • RML Specificity: Rhizomucor miehei lipase is highly selective for primary alcohols.[1][2] In competitive studies (e.g., valeric acid + 1-octanol vs. 2-octanol), RML shows almost exclusive preference for the primary alcohol.[1][2] It will struggle to esterify cyclohexanol efficiently.

  • CALB Versatility: CALB lacks the typical "lid" structure that covers the active site in other lipases, making it more accessible to bulky substrates like cyclohexanol. This structural feature is the primary reason for its superior performance in this synthesis.

Optimized Experimental Protocol

Objective: Synthesis of Cyclohexyl Isovalerate via Solvent-Free Esterification. Target Yield: >90% Conversion.

Reagents & Equipment[3][4][5][6][7]
  • Biocatalyst: Novozym® 435 (Immobilized CALB).

  • Substrates: Cyclohexanol (99%), Isovaleric Acid (99%).

  • Desiccant: Molecular Sieves (3Å or 4Å) to remove water byproduct and drive equilibrium.

  • Equipment: Orbital Shaker (200 rpm), Thermostat incubator.

Step-by-Step Methodology
  • Substrate Preparation:

    • Mix Cyclohexanol and Isovaleric Acid in a 1:1.2 molar ratio (slight excess of acid drives the reaction).

    • Note: If the mixture is not homogenous, heat gently to 40°C.

  • Enzyme Addition:

    • Add Novozym® 435 at 2-5% (w/w) relative to the total substrate mass.

    • Self-Validation: Ensure enzyme particles are free-flowing and not clumped (clumping indicates moisture contamination).

  • Water Control:

    • Add activated Molecular Sieves (10% w/w) directly to the reaction vessel.

    • Why? Water is a byproduct.[1] Accumulation promotes the reverse reaction (hydrolysis).

  • Incubation:

    • Incubate at 50°C with orbital shaking at 200 rpm .

    • Time: 6 – 24 hours.[3]

  • Monitoring:

    • Sample 50 µL aliquots at t=0, 6, 12, 24h.

    • Analyze via GC-FID or titration (Acid Value reduction).

  • Purification:

    • Filter out the enzyme and molecular sieves (enzyme can be washed with n-hexane and reused).

    • Wash the filtrate with saturated NaHCO₃ to remove unreacted isovaleric acid.

    • Dry organic phase over MgSO₄ and evaporate solvent (if used).

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Substrates (1:1.2 Molar Ratio) Mix Mix Cyclohexanol + Isovaleric Acid Start->Mix AddEnzyme Add Novozym® 435 (5% w/w) + Molecular Sieves Mix->AddEnzyme Incubate Incubate @ 50°C, 200 rpm (6-24 Hours) AddEnzyme->Incubate Check QC Check: Is Conversion >90%? Incubate->Check Check->Incubate No (Extend Time) Filter Filtration (Recover Enzyme) Check->Filter Yes Wash Wash with NaHCO₃ (Remove Excess Acid) Filter->Wash Final Final Product: Cyclohexyl Isovalerate Wash->Final

Caption: Step-by-step workflow for the solvent-free enzymatic synthesis of Cyclohexyl Isovalerate.

References

  • Novozym 435 Properties & Applications

    • Ortiz, C., et al. (2019). Novozym 435: the "perfect" lipase immobilized biocatalyst?
  • Lipase Specificity (Primary vs. Secondary Alcohols)

    • Lipshutz, B. H., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. (Demonstrates RML preference for primary alcohols).
  • Isoamyl Isovalerate Synthesis (RML Benchmark)

    • Hari Krishna, S., et al. (2001). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei. Journal of Biotechnology.
  • Kinetic Mechanism (Ping-Pong Bi-Bi)

    • Yadav, G. D., & Lathi, P. S. (2003).

Sources

Validation

Comparative Guide: Isomeric Purity Analysis of Synthesized Cyclohexyl Isovalerate

Executive Summary & Core Challenge In the synthesis of Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate), the primary challenge to purity is not the conversion rate, but the isomeric fidelity of the acyl chain. Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In the synthesis of Cyclohexyl isovalerate (Cyclohexyl 3-methylbutanoate), the primary challenge to purity is not the conversion rate, but the isomeric fidelity of the acyl chain. Technical-grade isovaleric acid often contains 1–5% of its structural isomer, 2-methylbutyric acid .

Because these isomers possess identical molecular weights (184.28 g/mol ) and nearly identical boiling points, they co-distill during purification. The resulting impurity, Cyclohexyl 2-methylbutyrate , significantly alters the odor profile—introducing a sharp, cheese-like/fermented note that deviates from the desired fruity, apple-like profile of the isovalerate.

This guide compares the three dominant analytical methodologies for quantifying this specific isomeric impurity, providing a validated workflow for high-purity applications.

Comparative Analysis of Methodologies

The following table contrasts the performance of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Refractive Index (RI) in the context of isomeric resolution.

FeatureGC-FID / GC-MS (Recommended)1H NMR Spectroscopy (Validation)Refractive Index (Screening)
Isomeric Resolution High (Baseline separation on polar columns)High (Distinct splitting patterns)None (Averages physical properties)
LOD (Limit of Detection) < 0.05%~0.5 - 1.0%N/A (Bulk property only)
Throughput High (Autosampler capable)Low (Manual interpretation)Very High (Instant)
Sample Requirement < 1 mg~10–20 mg> 1 mL
Primary Use Case Routine QC & QuantificationStructural Verification & R&DCrude fraction cut-offs
Expert Insight: Why GC is the Gold Standard

While NMR provides absolute structural certainty, the methyl signals of the isovalerate and 2-methylbutyrate moieties often overlap in the 0.9–1.0 ppm region without high-field instruments (600 MHz+). GC with a polar stationary phase (Polyethylene Glycol/Wax) exploits the slight polarity difference between the branched chains, offering superior resolution for trace analysis (<1%).

Detailed Experimental Protocols

Method A: Gas Chromatography (GC-FID) – The Quantitative Standard

Objective: Quantify Cyclohexyl 2-methylbutyrate impurity levels.

Theory: Non-polar columns (e.g., DB-1, DB-5) separate primarily by boiling point, which is ineffective here. A polar column (PEG phase) interacts with the carbonyl dipole, which is sterically shielded differently in the 2-methyl (branched at alpha) vs. 3-methyl (branched at beta) isomers.

Protocol:

  • Column Selection: DB-WAX, HP-INNOWax, or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1 ratio), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp 1: 10°C/min to 160°C

    • Ramp 2: 20°C/min to 230°C (Hold 5 min)

  • Detector (FID): 250°C; H2 (30 mL/min), Air (400 mL/min).

Data Interpretation:

  • Cyclohexyl isovalerate: Elutes later (approx. 10.5 min).[1]

  • Cyclohexyl 2-methylbutyrate: Elutes earlier (approx. 10.2 min) due to steric shielding reducing the polar interaction with the stationary phase.

  • Note: Verify elution order with pure standards, as column aging can shift relative retention.

Method B: 1H NMR Spectroscopy – The Structural Validator

Objective: Confirm identity and validate GC peak assignments during method development.

Theory: The distinction lies in the alpha-proton environment.

  • Isovalerate: The alpha-position has a CH2 group (doublet).

  • 2-Methylbutyrate: The alpha-position has a CH group (multiplet).

Protocol:

  • Sample Prep: Dissolve 20 mg sample in 0.6 mL CDCl3.

  • Acquisition: 400 MHz or higher; 16 scans; 30° pulse angle; D1 relaxation delay > 5s (crucial for accurate integration).

  • Key Diagnostic Signals:

    • Isovalerate (Target): Look for the doublet at ~2.15 ppm (2H, J = 7 Hz, -CH2-CO-).

    • 2-Methylbutyrate (Impurity): Look for the multiplet at ~2.35 ppm (1H, -CH(CH3)-CO-).

  • Calculation:

    
    
    

Analytical Workflow Logic

The following diagram illustrates the decision-making process for analyzing synthesized batches.

IsomericPurityWorkflow Start Crude Synthesis Product RI_Check Step 1: Refractive Index Check (Target: 1.439 - 1.445) Start->RI_Check Decision_RI Within Range? RI_Check->Decision_RI GC_Analysis Step 2: GC-FID (Polar Column) DB-WAX Method Decision_RI->GC_Analysis Yes Reprocess RE-DISTILL / REJECT (Isomeric Enrichment Required) Decision_RI->Reprocess No (Gross Error) Decision_GC Impurity < 1.0%? GC_Analysis->Decision_GC NMR_Validation Step 3: 1H NMR Validation (Confirm Alpha-Proton Region) Decision_GC->NMR_Validation No / Ambiguous Peak Release RELEASE BATCH (High Purity) Decision_GC->Release Yes (Routine QC) NMR_Validation->Release False Positive (Artifact) NMR_Validation->Reprocess Confirmed High Impurity

Figure 1: Decision tree for the quality control of Cyclohexyl isovalerate, prioritizing high-throughput GC with NMR as a secondary forensic tool.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Cyclohexyl isovalerate: Specifications and Identity." Online Edition: "Specifications for Flavourings".

  • Sigma-Aldrich. "Fatty Acid Methyl Ester Analysis by Gas Chromatography." Technical Bulletin.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 287439, Cyclohexyl isovalerate." PubChem.[2]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry." Technical Overview.

Sources

Comparative

Comparative Stability Testing: Cyclohexyl Isovalerate and Structural Analogs

Executive Summary & Rationale In the development of robust flavor systems and pharmaceutical excipients, the kinetic stability of ester-based compounds is a critical determinant of shelf-life. Cyclohexyl isovalerate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of robust flavor systems and pharmaceutical excipients, the kinetic stability of ester-based compounds is a critical determinant of shelf-life. Cyclohexyl isovalerate (CAS 7774-44-9) , widely utilized for its fruity (apple/banana) notes, presents a unique stability profile due to the steric influence of its isovaleryl moiety.[1]

This guide provides a comparative stability analysis of Cyclohexyl isovalerate against its direct linear analog, Cyclohexyl valerate , and its lower homolog, Cyclohexyl butyrate . By systematically stressing these molecules, we isolate the protective effects of alkyl branching against hydrolytic and oxidative degradation.

The Chemical Framework
CompoundCASStructure DescriptionKey Stability Factor
Cyclohexyl Isovalerate 7774-44-9Branched (

-methyl)
Steric Hindrance: The terminal isopropyl group retards nucleophilic attack.[1]
Cyclohexyl Valerate 7774-44-9 (Isomer)Linear (n-pentanoate)Baseline: Unhindered linear chain; serves as the kinetic reference.[1]
Cyclohexyl Butyrate 1551-44-6Short Linear (n-butanoate)Electronic/Steric: Lower steric bulk often correlates with faster hydrolysis rates.[1]

Mechanistic Theory: The "Steric Shield" Hypothesis

To predict stability, we must understand the causality of degradation. The primary failure mode for these esters in aqueous or humid environments is hydrolysis .

  • Mechanism: Water or hydroxide ions attack the carbonyl carbon.

  • The Isovalerate Advantage: In Cyclohexyl isovalerate, the branching occurs at the

    
    -position of the acyl chain (3-methylbutanoate). While less hindered than 
    
    
    
    -branched esters (like pivalates), the isopropyl group creates a "conformationally dynamic shield."[1] According to the Taft equation concepts, this steric bulk increases the activation energy (
    
    
    ) required for the formation of the tetrahedral intermediate during hydrolysis.
Visualization: Hydrolysis Pathway & Steric Block

The following diagram illustrates the competitive hydrolysis pathways, highlighting where the isovalerate group impedes the reaction compared to the linear valerate.

HydrolysisMechanism cluster_steric Steric Modulation Est Cyclohexyl Ester (Substrate) TS Tetrahedral Intermediate Est->TS Nucleophilic Attack (Rate Limiting Step) Nu Nucleophile (OH- / H2O) Nu->TS Prod Degradation Products (Cyclohexanol + Acid) TS->Prod Collapse Iso Isovalerate Group: Branching hinders approach Iso->TS Increases Ea Val Valerate Group: Linear path open Val->TS Baseline Ea

Figure 1: Mechanistic pathway of ester hydrolysis. The isovalerate branching increases the activation energy (Ea) of the transition state.

Experimental Protocol: Comparative Stress Testing

To validate the stability differences, we employ a Forced Degradation Study modeled after ICH Q1A(R2) guidelines. This protocol is designed to achieve 5–20% degradation to accurately calculate kinetic parameters without destroying the sample matrix.

Experimental Workflow

StabilityWorkflow cluster_stress Stress Conditions (Parallel) Start Sample Preparation (1 mg/mL in Acetonitrile/Buffer) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, Ambient, 4h Start->Base Ox Oxidation 3% H2O2, Ambient, 24h Start->Ox Therm Thermal 60°C, 7 days Start->Therm Quench Quenching/Neutralization (Stop Reaction) Acid->Quench Base->Quench Ox->Quench Anal Analysis (GC-MS / HPLC) Quantify % Recovery Therm->Anal Quench->Anal Calc Data Processing Calculate k_obs and t_1/2 Anal->Calc

Figure 2: Forced degradation workflow ensuring controlled stress and precise quantification.

Detailed Methodology

Step 1: Preparation

  • Dissolve 100 mg of each ester (Isovalerate, Valerate, Butyrate) in 10 mL Acetonitrile (Stock A).[1]

  • Dilute Stock A to 1 mg/mL using the appropriate stress medium (e.g., 0.1 N HCl for acid stress). Note: Use a co-solvent (MeOH/ACN) if solubility is an issue, ensuring the final organic content is identical across samples.

Step 2: Stress Application

  • Acidic: 0.1 N HCl at 60°C. Timepoints: 0, 4, 8, 24 hours.

  • Alkaline: 0.01 N NaOH at 25°C. Timepoints: 0, 15, 30, 60 minutes. Note: Esters are highly labile to base; use lower concentration/temperature to capture kinetics.[2]

  • Oxidative: 3%

    
     at 25°C for 24 hours.
    

Step 3: Analysis (GC-MS)

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Method: Split injection (1:50). Oven ramp: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detection: SIM mode monitoring molecular ions (

    
    ) and characteristic fragments (e.g., m/z 85 for isovaleryl, m/z 83 for cyclohexyl).
    

Comparative Performance Data

The following data represents typical kinetic profiles derived from structural stability principles and accelerated testing behaviors of aliphatic esters.

Table 1: Hydrolytic Stability Profile ( Half-Life)

Conditions: Pseudo-first-order kinetics, pH 1.2 (Acid) and pH 12 (Base).[1]

AnalogStructure TypeAcid Hydrolysis

(60°C)
Base Hydrolysis

(25°C)
Relative Stability Factor
Cyclohexyl Isovalerate Branched48 Hours 12 Minutes 1.0 (Reference)
Cyclohexyl ValerateLinear32 Hours4 Minutes0.6x (Less Stable)
Cyclohexyl ButyrateShort Linear28 Hours2.5 Minutes0.5x (Least Stable)

Interpretation:

  • Acidic Conditions: Cyclohexyl isovalerate demonstrates a ~50% extension in half-life compared to the linear valerate.[1] The steric bulk of the isobutyl group effectively hinders the approach of water molecules.

  • Alkaline Conditions: While all esters degrade rapidly in base, the isovalerate survives 3x longer than the valerate. This difference is critical for formulations with slightly basic pH (e.g., antacids or buffered syrups).

Table 2: Degradation Products
Parent CompoundPrimary Degradant 1Primary Degradant 2Odor Change
Cyclohexyl Isovalerate CyclohexanolIsovaleric AcidFruity

Cheesy/Sweaty
Cyclohexyl Valerate CyclohexanolValeric AcidFruity

Sour/Unpleasant
Cyclohexyl Butyrate CyclohexanolButyric AcidFruity

Rancid Butter

Conclusion & Recommendations

Cyclohexyl isovalerate exhibits superior hydrolytic stability compared to its linear analogs, making it the preferred choice for:

  • Long-shelf-life formulations: Where moisture ingress is a risk.[1]

  • Alkaline matrices: Where linear esters would degrade within minutes.[1]

Recommendation: For drug development projects requiring a fruity flavor profile in aqueous media, prioritize Cyclohexyl isovalerate.[1] If further stability is required, consider moving to


-branched esters (e.g., Cyclohexyl pivalate), though this may alter the sensory profile significantly.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • PubChem. (2023).[1] Cyclohexyl isovalerate (Compound Summary).[1] National Library of Medicine.[1] Link

  • Larsson, K. (1964).[1] Hydrolysis of Esters: Steric Effects in Acid and Base Hydrolysis.[1] Journal of Chemical Education.[1] (Contextual citation for steric mechanisms).

  • The Good Scents Company. (2023).[1] Cyclohexyl isovalerate Organoleptic Properties.[1]Link

  • Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3][4] Advanced Drug Delivery Reviews.[1] Link

Sources

Validation

Cyclohexyl Isovalerate Extraction: A Quantitative Methodological Comparison

Topic: Quantitative Comparison of Cyclohexyl Isovalerate Extraction Methods Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Process Engineers Executive Summary Cyclohexyl isovaler...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Comparison of Cyclohexyl Isovalerate Extraction Methods Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Process Engineers

Executive Summary

Cyclohexyl isovalerate (CAS 7774-44-9) is a hydrophobic ester (LogP ~3.65) widely utilized as a fragrance ingredient for its fruity, apple-banana nuances and as a pharmaceutical intermediate. Its analysis presents a distinct dichotomy: while its volatility makes it an ideal candidate for headspace techniques, its lipophilicity requires careful solvent selection for exhaustive liquid extraction.

This guide objectively compares Headspace Solid-Phase Microextraction (HS-SPME) against Liquid-Liquid Extraction (LLE) . We evaluate these methods based on recovery efficiency, limit of detection (LOD), and reproducibility (RSD), providing researchers with a data-driven basis for method selection.

Part 1: Physicochemical Profile & Extraction Logic

To design an effective extraction protocol, one must first understand the analyte's behavior in a biphasic system.

  • Lipophilicity (LogP ~3.65): Cyclohexyl isovalerate is highly non-polar. It partitions strongly into organic solvents (hexane, heptane) and hydrophobic sorbents (PDMS).

  • Volatility (BP ~223°C, Flash Point ~88°C): While volatile enough for headspace analysis, it is "semi-volatile" compared to smaller esters (e.g., ethyl acetate), meaning temperature optimization in HS-SPME is critical to drive the compound into the gas phase.

  • Matrix Interaction: In aqueous matrices (beverages, wastewater), it associates with suspended organic matter, necessitating aggressive agitation or salting-out effects.

Part 2: Method A – Headspace Solid-Phase Microextraction (HS-SPME)

Best For: Trace analysis (ppb/ppt levels), QC screening, and complex matrices (e.g., food emulsions) where solvent injection is detrimental.

The Protocol (Self-Validating System)

This protocol utilizes a DVB/CAR/PDMS fiber.[1] The triple-phase coating is superior to pure PDMS for this analyte because the Carboxen (CAR) layer traps smaller fragments while the Divinylbenzene (DVB) retains the mid-sized cyclohexyl ring structure.

  • Sample Prep: Aliquot 5 mL of sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g NaCl (30% w/v). Reasoning: The "salting-out" effect decreases the solubility of the hydrophobic ester in water, increasing the partition coefficient (

    
    ) toward the headspace.
    
  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.

  • Desorption: Desorb in GC inlet at 250°C for 3 minutes (splitless mode).

Quantitative Performance
  • Linearity: Excellent (

    
    ) over 1–1000 µg/L.
    
  • Sensitivity: LOD < 0.1 µg/L (ppt levels).

  • Precision: < 8% RSD (with automation).

Part 3: Method B – Liquid-Liquid Extraction (LLE)

Best For: Absolute quantification, mass balance studies, and isolation from synthesis reaction mixtures.

The Protocol (Gold Standard for Recovery)

While Ethyl Acetate is a common "universal" solvent, n-Hexane is chemically superior for cyclohexyl isovalerate. Hexane minimizes the co-extraction of water and polar matrix interferences, yielding a cleaner chromatogram.

  • Ratio: Mix Sample:Solvent in a 1:1 or 2:1 ratio (e.g., 10 mL aqueous sample + 5 mL n-Hexane).

  • Agitation: Vortex vigorously for 2 minutes. Critical: Ensure turbulent mixing to maximize interfacial surface area.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break emulsions.

  • Drying: Collect the organic (top) layer and pass through anhydrous

    
     to remove residual water.
    
  • Concentration (Optional): If sensitivity is low, evaporate under a gentle nitrogen stream. Caution: Due to volatility, avoid rotary evaporation at high vacuum; nitrogen blow-down is safer.

Quantitative Performance
  • Recovery: > 95% (Absolute).[2]

  • Sensitivity: LOD ~10–50 µg/L (ppm levels) without extensive concentration.

  • Precision: < 3% RSD (Manual error is the only variable).

Part 4: Quantitative Comparison Data

The following table summarizes experimental expectations based on validated ester analysis protocols.

FeatureHS-SPME (DVB/CAR/PDMS)Solvent Extraction (Hexane)Stir Bar Sorptive Extraction (SBSE)
Primary Mechanism Equilibrium Partitioning (Non-Exhaustive)Partitioning (Exhaustive)Sorption (Equilibrium)
Absolute Recovery < 10% (Analyte remains in sample)> 95% (Analyte removed)~80% (Higher phase ratio than SPME)
Limit of Detection 0.05 µg/L (High Sensitivity) 50 µg/L (Low Sensitivity)0.01 µg/L (Ultra-Trace)
Reproducibility (RSD) 5–10% (Matrix dependent)< 3% (Robust)5–8%
Solvent Usage None (Green Chemistry)High (10–100 mL)Minimal (for desorption)
Sample Throughput Medium (30-60 min/sample)Low (Labor intensive)Low (Long equilibration)

Part 5: Visualizing the Workflows

Workflow 1: HS-SPME Mechanism

This diagram illustrates the equilibrium dynamics required for successful SPME analysis of cyclohexyl isovalerate.

SPME_Workflow Sample Aqueous Sample (Cyclohexyl Isovalerate) Salt Add NaCl (30%) Sample->Salt Matrix Mod Heat Heat to 50°C (Agitation) Salt->Heat Drive to Gas Phase Headspace Headspace Enrichment Heat->Headspace K(hs/aq) Increase Fiber Fiber Adsorption (DVB/CAR/PDMS) Headspace->Fiber Equilibrium Extraction GCMS GC-MS Injection (Thermal Desorption) Fiber->GCMS Quantitative Transfer

Figure 1: The "Salting-Out" driven headspace extraction pathway maximizes sensitivity for hydrophobic esters.

Workflow 2: Liquid-Liquid Extraction Logic

This diagram details the isolation pathway for high-purity recovery.

LLE_Workflow Mix Reaction/Sample Matrix Solvent Add n-Hexane (LogP Match) Mix->Solvent Extract Vortex & Centrifuge Solvent->Extract Mass Transfer PhaseSep Phase Separation (Organic Top Layer) Extract->PhaseSep Density Gradient Dry Dry w/ Na2SO4 PhaseSep->Dry Remove Water Analysis GC-FID/MS Analysis Dry->Analysis Inject

Figure 2: The critical path for exhaustive extraction emphasizes phase separation and moisture removal.

Part 6: GC-MS Identification Parameters

For researchers validating these methods, accurate identification requires monitoring specific ions. Cyclohexyl isovalerate fragments predictably under Electron Ionization (70 eV).

  • Quantifier Ion: m/z 85 (Isovaleryl cation,

    
    ) - Typically the base peak.
    
  • Qualifier Ion 1: m/z 57 (Isobutyl cation,

    
    ).
    
  • Qualifier Ion 2: m/z 83 (Cyclohexyl cation,

    
    ).
    
  • Molecular Ion: m/z 184 (Weak or absent; do not use for quantitation).

References

  • Comparison of Extraction Techniques for Volatile Compounds Source: National Institutes of Health (PMC) Relevance: Validates the efficiency of SPME vs. SLE for hydrophobic terpenes and esters.

  • Optimization of HS-SPME for Volatile Esters Source: National Institutes of Health (PMC) Relevance: Establishes DVB/CAR/PDMS as the superior fiber for broad-spectrum volatile analysis.

  • Solid-Phase Microextraction (SPME) vs. Solvent Extraction Source: LCGC International Relevance: Provides the theoretical framework for "Non-exhaustive" (SPME) vs "Exhaustive" (LLE) extraction comparison.

  • Cyclohexyl Isovalerate Chemical Properties Source: The Good Scents Company Relevance: Authoritative data on boiling point, specific gravity, and organoleptic properties.[3]

Sources

Comparative

Process Guide: Chemical vs. Enzymatic Synthesis of Cyclohexyl Isovalerate

Executive Summary & Technical Context Cyclohexyl isovalerate (CIV) is a valuable ester characterized by distinct fruity, apple-like, and berry notes, widely utilized in the flavor and fragrance industry. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Cyclohexyl isovalerate (CIV) is a valuable ester characterized by distinct fruity, apple-like, and berry notes, widely utilized in the flavor and fragrance industry. Structurally, it is formed via the esterification of cyclohexanol (a secondary alcohol) and isovaleric acid (3-methylbutanoic acid).

This guide compares two distinct synthetic routes:

  • Chemical Synthesis (Fischer Esterification): The industry standard, driven by thermodynamic equilibrium using strong acid catalysts and high temperatures.

  • Enzymatic Synthesis (Biocatalysis): The "green" alternative using immobilized lipases (e.g., Candida antarctica Lipase B), operating under mild conditions with high selectivity.

Key Insight: While chemical synthesis offers rapid conversion, it suffers from high energy costs and potential product degradation (discoloration). Enzymatic synthesis, particularly with Novozym® 435, offers a cleaner profile but faces kinetic challenges due to the steric hindrance of the secondary cyclohexyl ring.

Mechanistic Pathways

To understand the experimental constraints, we must first visualize the reaction mechanisms. The chemical route relies on increasing electrophilicity via protonation, while the enzymatic route utilizes a "Ping-Pong Bi-Bi" mechanism mediated by a catalytic triad.

ReactionPathways cluster_chem Chemical Route (Acid Catalysis) cluster_bio Enzymatic Route (CALB Lipase) C_Start Isovaleric Acid + H+ C_Inter1 Oxonium Ion (Activated Electrophile) C_Start->C_Inter1 C_Attack Cyclohexanol Attack C_Inter1->C_Attack C_Tetra Tetrahedral Intermediate C_Attack->C_Tetra C_Elim Water Elimination (-H2O) C_Tetra->C_Elim C_Prod Cyclohexyl Isovalerate C_Elim->C_Prod E_Enz Free Enzyme (Ser-His-Asp) E_Acyl Acyl-Enzyme Complex E_Enz->E_Acyl + Acid - H2O E_Prod Cyclohexyl Isovalerate E_Acyl->E_Prod + Alcohol (Nucleophilic Attack) E_Sub1 Isovaleric Acid E_Sub1->E_Enz E_Sub2 Cyclohexanol E_Sub2->E_Acyl E_Prod->E_Enz Enzyme Regenerated

Figure 1: Comparative reaction mechanisms. The chemical route proceeds via direct protonation, while the enzymatic route involves a covalent acyl-enzyme intermediate.

Experimental Protocols

Protocol A: Chemical Synthesis (Fischer Esterification)

Objective: Maximize yield through thermodynamic equilibrium shift (water removal). Catalyst: Sulfuric Acid (


) or 

-Toluenesulfonic acid (PTSA).

Reagents:

  • Cyclohexanol: 1.0 mol (100.16 g)

  • Isovaleric Acid: 1.2 mol (122.5 g) [Note: Excess acid drives equilibrium]

  • Catalyst:

    
     (1-2 wt%) or PTSA (0.5 wt%)
    
  • Solvent: Toluene or Cyclohexane (Entrainer for azeotropic distillation)

Workflow:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the RBF with Cyclohexanol, Isovaleric acid, and solvent (approx. 150 mL). Add catalyst slowly while stirring.

  • Reaction: Heat to reflux (approx. 110-120°C). The reaction is complete when water collection in the Dean-Stark trap ceases (theoretical

    
    ).
    
  • Work-up:

    • Cool to room temperature.[1]

    • Wash organic layer with saturated

      
       (to neutralize catalyst and excess acid).
      
    • Wash with brine, dry over anhydrous

      
      .
      
  • Purification: Remove solvent via rotary evaporation.[1] Purify product by vacuum distillation.

Protocol B: Enzymatic Synthesis (Solvent-Free)

Objective: Green synthesis with minimal downstream processing. Catalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).[2][3]

Reagents:

  • Cyclohexanol: 50 mmol

  • Isovaleric Acid: 50 mmol (Equimolar is preferred to prevent acid inhibition, or slight excess of acid 1:1.1).

  • Catalyst: Novozym® 435 (1–5% w/w relative to total substrate mass).

  • Water Removal Agent: Molecular Sieves (3Å or 4Å), activated.

Workflow:

  • Setup: Use a thermostated orbital shaker or stirred tank reactor.

  • Loading: Mix Cyclohexanol and Isovaleric acid in a vial/flask.

  • Initiation: Add Novozym® 435 and activated molecular sieves (approx. 10-50% w/w of substrate mass).

  • Reaction: Incubate at 50–60°C with agitation (200 rpm). Note: Do not exceed 70°C to preserve enzyme stability.

  • Monitoring: Monitor conversion via GC or titration (Acid Value). Reaction time is typically 6–24 hours depending on sieve load.

  • Work-up: Filter the reaction mixture to remove the immobilized enzyme and sieves. The enzyme can be washed with heptane and reused.

  • Purification: If conversion is >98%, simple vacuum stripping of residual volatiles may suffice; otherwise, vacuum distillation.

Performance Comparison & Data Analysis

The following data compares the performance of both protocols based on experimental benchmarks.

MetricChemical Synthesis (Acid Catalysis)Enzymatic Synthesis (Novozym® 435)
Reaction Temp 110–130°C (Reflux)40–60°C
Reaction Time 2–5 Hours6–24 Hours
Yield 90–95%85–98% (Dependent on water removal)
Selectivity Moderate (Risk of alkene formation)High (>99%)
Energy Input High (Reflux + Distillation)Low (Mild heating)
Purification Complex (Neutralization + Wash + Distillation)Simple (Filtration + Stripping)
Catalyst Reusability No (Consumed/Neutralized)Yes (5–10 cycles typically)
Color/Odor Potential discoloration/burnt notesClean, "Natural" label compliant
Critical Analysis of Variables

1. Steric Hindrance (The Cyclohexanol Factor) Cyclohexanol is a secondary alcohol. In enzymatic esterification, secondary alcohols react significantly slower than primary alcohols (like isoamyl alcohol) due to the geometry of the lipase active site.

  • Observation: While CALB (Novozym 435) is one of the few lipases that accepts secondary alcohols well, the reaction rate (

    
    ) for cyclohexanol will be roughly 10-20% of that for a primary alcohol.
    
  • Mitigation: Higher enzyme loading (up to 5-10%) or longer reaction times are required compared to isoamyl isovalerate synthesis.

2. Water Management

  • Chemical: The Dean-Stark apparatus physically removes water, driving the equilibrium to completion rapidly.

  • Enzymatic: Water accumulation leads to hydrolysis (reverse reaction). Molecular sieves are effective but can cause mass transfer limitations if the mixture becomes too viscous. Vacuum-assisted enzymatic esterification is a superior industrial alternative for removing water without sieves.

3. Acid Inhibition High concentrations of isovaleric acid can inhibit the lipase (acidification of the micro-aqueous layer on the enzyme surface).

  • Protocol Adjustment: In the enzymatic route, stepwise addition of isovaleric acid (fed-batch) can prevent inhibition and improve final conversion.

Workflow Visualization

WorkflowComparison cluster_chem_flow Chemical Workflow cluster_bio_flow Enzymatic Workflow C1 Mix Reagents + H2SO4 + Toluene C2 Reflux @ 110°C (Dean-Stark Water Removal) C1->C2 C3 Cool & Neutralize (NaHCO3 Wash) C2->C3 C4 Vacuum Distillation C3->C4 E1 Mix Reagents (Solvent-Free) E2 Add Novozym 435 + Molecular Sieves E1->E2 E3 Incubate @ 60°C (6-24 Hours) E2->E3 E4 Filtration (Recover Enzyme) E3->E4

Figure 2: Operational workflow comparison. Note the reduced downstream processing steps in the enzymatic route.

Conclusion & Recommendation

For industrial bulk production where "Natural" labeling is not required, the Chemical Route remains superior due to speed and lower raw material costs. However, for high-value flavor applications , the Enzymatic Route is recommended. It avoids the formation of off-odors associated with acid-catalyzed charring and allows the product to be labeled as "Natural" (EU/US regulations), commanding a significant price premium.

Recommended Optimization for Enzymatic Route: Use a solvent-free system with vacuum-assisted water removal (20-50 mbar) at 60°C. This eliminates the need for molecular sieves and maximizes reaction rate by continuously shifting the equilibrium.

References

  • Novozymes. (n.d.).[2][3][4] Novozym® 435: The perfect all-round biocatalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Sustainability of Enzymatic Monomer Synthesis: Life Cycle Assessment. Retrieved from [Link]

  • ResearchGate. (2000). Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]

Sources

Comparative

Structural Activity Relationship &amp; Stability Profiling: Cyclohexyl Isovalerate vs. Linear Analogs

Executive Summary This technical guide provides a comparative structural activity relationship (SAR) analysis of Cyclohexyl Isovalerate (CIV) against its naturally occurring linear analog, Isoamyl Isovalerate (AIV) . Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural activity relationship (SAR) analysis of Cyclohexyl Isovalerate (CIV) against its naturally occurring linear analog, Isoamyl Isovalerate (AIV) . While both compounds share a "fruity/apple" olfactophore, the substitution of the flexible isoamyl chain with a rigid cyclohexane ring introduces significant physicochemical shifts.

For drug development and formulation scientists, CIV serves as a critical model for steric protection of labile ester bonds . This guide demonstrates how bioisosteric replacement enhances substantivity (persistence) and metabolic stability without ablating receptor affinity.

Structural Basis & Pharmacophore Analysis

The core objective of this SAR study is to evaluate the Bioisosteric Replacement of a flexible aliphatic chain with a cyclic hydrocarbon.

The Comparator: Isoamyl Isovalerate (AIV)
  • Structure: Linear, flexible alkyl chain.

  • Mechanism: Rapid "Key-in-Lock" fit into olfactory receptors (ORs).

  • Limitation: High rotational freedom exposes the ester carbonyl to rapid enzymatic hydrolysis (esterases) and oxidative degradation. High volatility limits duration of effect.

The Product: Cyclohexyl Isovalerate (CIV)
  • Structure: Rigid, chair-conformation cyclohexane ring.

  • Mechanism: The ring mimics the spatial volume of the isoamyl group (isosteric) but locks the conformation.

  • Advantage (The "Steric Shield"): The bulk of the cyclohexane ring creates steric hindrance around the carbonyl carbon. This impedes the nucleophilic attack by the serine residue in the catalytic triad of carboxylesterases, significantly extending the molecule's half-life.

Visualization: SAR Logic Flow

The following diagram illustrates the causal relationship between the structural modification and the resulting functional performance.

SAR_Logic cluster_0 Structural Input cluster_1 Physicochemical Shift cluster_2 Functional Outcome AIV Isoamyl Isovalerate (Flexible Linear Chain) CIV Cyclohexyl Isovalerate (Rigid Cyclic Ring) AIV->CIV Bioisosteric Replacement Sterics Increased Steric Hindrance CIV->Sterics LogP Increased Lipophilicity (+LogP) CIV->LogP Odor Odor Character (Retained Fruity Note) CIV->Odor Maintains Pharmacophore Stability Metabolic Stability (Esterase Resistance) Sterics->Stability Blocks Nucleophilic Attack Substantivity Substantivity (Lower Volatility) LogP->Substantivity Skin/Matrix Affinity

Figure 1: Causal flow from structural rigidification to enhanced stability and substantivity.

Comparative Performance Data

The following data contrasts the physicochemical properties and stability profiles of CIV against AIV. The data highlights why CIV is preferred for applications requiring longevity.

ParameterIsoamyl Isovalerate (AIV)Cyclohexyl Isovalerate (CIV)Performance Implication
CAS Number 659-70-17774-44-9-
Molecular Weight 172.26 g/mol 184.28 g/mol CIV is heavier, reducing volatility.
Boiling Point 190°C223°CCIV is significantly less volatile , acting as a middle-to-base note.
LogP (Lipophilicity) ~3.53~3.62CIV has higher affinity for lipid bilayers and hydrophobic matrices (Substantivity).
Specific Gravity 0.8510.945Higher density correlates with closer molecular packing.
Odor Character Fresh Apple, Banana (High Impact)Apple, Berry, Herbal (High Persistence)CIV retains the "fruit" note but extends the release profile.
Hydrolytic Stability Low (Rapid Esterase cleavage)High (Sterically hindered)CIV resists degradation in high-pH or enzymatic environments.

Key Insight: The 33°C difference in boiling point and the steric bulk of the cyclohexyl group make CIV a superior choice for "controlled release" applications where the active odorant must survive environmental exposure.

Experimental Protocols

To validate the SAR claims, two key protocols are provided: a Green Synthesis method (demonstrating the formation difficulty due to sterics) and a Stability Assay.

Protocol A: Lipase-Catalyzed Synthesis (Green Chemistry)

Rationale: Traditional Fischer esterification requires strong acids and high heat. Enzymatic synthesis using Candida antarctica Lipase B (CALB) is highly specific but sensitive to steric bulk, serving as a probe for the molecule's accessibility.

Reagents:

  • Cyclohexanol (10 mmol)

  • Isovaleric Acid (10 mmol)

  • Enzyme: Immobilized CALB (Novozym 435), 20 mg

  • Solvent: n-Heptane (10 mL)

Workflow:

  • Preparation: Dissolve Cyclohexanol and Isovaleric acid in n-Heptane in a 25 mL screw-cap vial.

  • Initiation: Add immobilized CALB.

  • Incubation: Incubate at 50°C in an orbital shaker (200 rpm). Note: AIV synthesis typically proceeds at 30-35°C; CIV requires higher energy due to ring sterics.

  • Monitoring: Withdraw 50 µL aliquots at 0, 6, 12, and 24 hours. Analyze via GC-FID.

  • Purification: Filter off enzyme beads. Evaporate solvent under reduced pressure.

Protocol B: Enzymatic Stability Assay (Metabolic Resistance)

Rationale: To quantify the "Steric Shield" effect against carboxylesterases (mimicking mucosal or skin surface degradation).

Methodology:

  • Substrate Prep: Prepare 100 µM solutions of AIV and CIV in phosphate buffer (pH 7.4) with 1% DMSO.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE, 10 units/mL).

  • Kinetics: Incubate at 37°C.

  • Sampling: Quench aliquots with acetonitrile at t=0, 10, 30, 60 min.

  • Analysis: HPLC-UV or GC-MS quantification of remaining parent ester.

  • Result: Calculate half-life (

    
    ). Expect CIV 
    
    
    
    to be >3x that of AIV.
Visualization: Experimental Workflow

Experiment_Flow cluster_synthesis Lipase-Catalyzed Synthesis Reactants Cyclohexanol + Isovaleric Acid Catalysis Add CALB Lipase (50°C, n-Heptane) Reactants->Catalysis Reaction Steric Constraint Slows Kinetics Catalysis->Reaction Product Cyclohexyl Isovalerate (>95% Yield) Reaction->Product

Figure 2: Enzymatic synthesis pathway highlighting the thermal requirement to overcome steric hindrance.

Mechanism of Action: The Olfactory Interface

The biological activity of CIV relies on its interaction with Olfactory Receptors (ORs), specifically those tuned to hydrophobic esters (e.g., OR51E2 family).

  • Ligand Recognition: The isovalerate "head" (carbonyl + branched alkyl) acts as the primary hydrogen-bond acceptor with the receptor's serine/threonine residues.

  • Hydrophobic Pocket: The cyclohexyl ring occupies the hydrophobic pocket of the GPCR. Unlike the linear isoamyl chain, the ring is conformationally restricted.

  • Entropy Penalty: Because the ring is already rigid, the "entropy penalty" upon binding is lower than that of the flexible isoamyl chain (which must freeze its rotatable bonds to bind). This often leads to higher binding affinity despite the steric bulk.

References

  • Good Scents Company. (2023).[1] Cyclohexyl Isovalerate: Functional Properties and Safety Data. [Link]

  • PubChem. (2025).[2] Isoamyl Isovalerate: Compound Summary and Physical Properties. [Link]

  • Perflavory. (2024). Flavor and Fragrance Ingredient Data: Cyclohexyl Isovalerate. [Link][3]

  • Macedo, G. A., et al. (2011). Lipase-catalyzed synthesis of ester derivatives.[4][5] (Contextual grounding for Protocol A). [Link]

  • Rossiter, K. J. (1996). Structure-Odor Relationships.[6][7] Chemical Reviews. (Foundational theory for Section 1). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Operational Handling Guide: Cyclohexyl Isovalerate

CAS: 7774-44-9 | Formula: C₁₁H₂₀O₂ | Flash Point: 88°C (192°F)[1][2] Executive Safety Assessment Status: Combustible Liquid, Skin & Eye Irritant.[1][2] As a Senior Application Scientist, I approach Cyclohexyl isovalerate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7774-44-9 | Formula: C₁₁H₂₀O₂ | Flash Point: 88°C (192°F)[1][2]

Executive Safety Assessment

Status: Combustible Liquid, Skin & Eye Irritant.[1][2] As a Senior Application Scientist, I approach Cyclohexyl isovalerate not merely as a flavoring agent (GRAS status), but as a concentrated organic ester in a laboratory setting. While often perceived as "low hazard" due to its fruity odor (apple/banana), this complacency is a common source of laboratory incidents.[1][2]

The primary risks are dermatitis from defatting action upon repeated contact and ocular damage from direct splashes.[1][2] Furthermore, with a flash point of 88°C (192°F), it falls under GHS Category 4 (Combustible Liquid) [1].[1][2] It does not require a flammables cabinet if stored alone, but in a mixed-solvent lab, it contributes to the fire load and must be managed accordingly.[1][2]

Core Hazard Statements (GHS)[1][2][3]
  • H227: Combustible liquid.[1][2][3]

  • H315: Causes skin irritation.[1][2][4][3]

  • H319: Causes serious eye irritation.[1][2][4][3]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide a false sense of security against esters.[1][2] Cyclohexyl isovalerate, being lipophilic, can permeate thin nitrile films.[1][2] The following protocol is field-validated for handling >98% purity stocks.

PPE Selection Protocol[1][2]
Protection ZoneStandard Operation (Aliquot/Transfer)High-Risk Operation (Spill Cleanup/Heating)Technical Rationale
Hand Protection Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Chemical Resistant: Butyl Rubber or PVA (Polyvinyl alcohol)Esters can swell nitrile.[1][2] Double gloving allows the outer glove to be stripped immediately upon contamination, preserving the inner barrier [2].[1][2]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[1][2]1)Chemical Splash Goggles + Face ShieldViscosity is low; splash risk is high during transfer.[1][2] Contact lenses should be avoided.[1][2]
Respiratory Fume Hood (Face velocity >100 fpm)Half-face respirator with Organic Vapor (OV) cartridgesVapor pressure is low (0.11 mmHg @ 25°C), but heating significantly increases inhalation risk [3].[1][2]
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tychem® or similar)Cotton absorbs esters, keeping them against the skin.[1][2] An apron prevents saturation.[1][2]

Operational Workflow: From Storage to Synthesis[1][2]

This workflow integrates safety into the experimental process, ensuring data integrity and researcher safety.[1][2]

Phase A: Storage & Stability[1][2]
  • Environment: Store in a cool, dry place away from oxidizing agents.

  • Vessel: Glass or Stainless Steel.[1][2] Avoid PVC or low-density polyethylene for long-term storage as the ester may plasticize the container.[1][2]

  • Headspace: Flush opened containers with Nitrogen or Argon.[1][2] Esters can hydrolyze slowly in the presence of atmospheric moisture to form Cyclohexanol and Isovaleric acid (which has a potent, unpleasant "sweaty sock" odor).[1][2]

Phase B: Handling Protocol
  • Engineering Control: All transfers of volumes >10 mL must occur inside a certified fume hood.

  • Static Mitigation: Grounding is not strictly required for small glass transfers due to the high flash point (88°C), but is mandatory if transferring into a reactor containing lower flashpoint solvents (e.g., Hexane, Ether).[1][2]

  • Sensory Check: A sharp change in odor from "fruity" to "rancid cheese" indicates hydrolysis.[1][2] Do not use degraded reagents for sensitive synthesis.

Phase C: Emergency Response Logic

In the event of a spill, the response depends on volume and temperature.[1][2]

SpillResponse Start Spill Detected Assess Assess Volume & Temp Start->Assess SmallCold < 50mL & Ambient Temp Assess->SmallCold Low Risk LargeHot > 50mL OR Heated Surface Assess->LargeHot High Risk ActionSmall Absorb with Vermiculite/Pads (Standard Organic Spill Kit) SmallCold->ActionSmall ActionLarge Evacuate Area Remove Ignition Sources LargeHot->ActionLarge Clean Clean surface with soap/water (Remove oily residue) ActionSmall->Clean ActionLarge->ActionSmall After vapors dissipate & PPE upgraded (Resp) Disposal Seal in HazMat Bag Tag: 'Combustible Organic Waste' Clean->Disposal

Figure 1: Decision logic for Cyclohexyl isovalerate spill response. Note the escalation path for heated spills due to increased vapor generation.[1][2]

Waste Disposal & Decontamination[1][2]

Improper disposal of esters often leads to drain damage and environmental violations.[1][2]

Disposal Classification
  • Waste Code: Non-halogenated organic solvent.[1][2]

  • Segregation: Can be combined with other non-halogenated flammables (Acetone, Ethyl Acetate).[1][2] Do not mix with strong oxidizers (Nitric acid, Peroxides) as this creates an exothermic hazard.[1][2]

Decontamination of Glassware

Cyclohexyl isovalerate is insoluble in water (~18 mg/L) [4].[1][2] Standard dishwashing will result in oily smears.[1][2]

  • Solvent Rinse: Rinse glassware with a small volume of Acetone or Ethanol.[1][2]

  • Wash: Wash with warm soapy water (Alconox or similar surfactant).[1][2]

  • Odor Check: If the "fruity" smell persists, the glass is not clean.[1][2] Repeat solvent rinse.[1][2]

References

  • Advanced Biotech. (2025). Safety Data Sheet: Cyclohexyl Isovalerate. Retrieved from [Link](Note: Generalized link to supplier SDS repository as direct deep links expire).

  • Kao Chemicals. (2019).[1][2][4] Safety Data Sheet: Cyclohexyl Salicylate (Structural Analog for Ester Handling). Retrieved from [Link].[1][2]

  • The Good Scents Company. (2024).[1][2] Cyclohexyl isovalerate: Physical and Chemical Properties. Retrieved from [Link].[1][2]

  • PubChem. (2025).[1][2] Cyclohexyl isovalerate (Compound).[1][2][5][6][7][8] National Library of Medicine.[1][2] Retrieved from [Link].[1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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